Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPEAHFOPWZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372408 | |
| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422284-64-7, 123158-31-6 | |
| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate starting materials"
An In-depth Technical Guide for the Synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate: Starting Materials and Strategic Selection
Introduction: The Significance of the Quinoline Core in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, the subject of this guide, is a highly functionalized derivative that serves as a critical building block for advanced pharmaceutical agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and carboxylate moieties provide key handles for further chemical modification.[2] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations. We will explore the causality behind experimental choices to equip researchers and drug development professionals with a robust framework for its synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at its most synthetically accessible bonds, we can identify the most plausible starting materials. The quinoline ring is classically formed via cyclization reactions that build the pyridine portion onto a pre-existing aniline ring. The most logical disconnection for a 4-hydroxyquinoline is between the nitrogen (N1) and the adjacent carbon (C8a), and between C4 and C4a, which points directly to a substituted aniline and a three-carbon electrophilic component.
This analysis reveals two primary starting materials:
-
A-Ring Precursor : 4-(Trifluoromethyl)aniline
-
B-Ring Precursor : A derivative of malonic or oxaloacetic acid, such as Dimethyl 2-(ethoxymethylene)malonate.
Sources
Precision Synthesis of Trifluoromethylquinolines: The Modern Conrad-Limpach Protocol
Executive Summary
The incorporation of trifluoromethyl (
However, the introduction of a
Mechanistic Foundations: The Regioselectivity Pivot
The success of the Conrad-Limpach synthesis relies on the differentiation between kinetic and thermodynamic reaction pathways. In the reaction between an aniline and a
-
Conrad-Limpach (Thermodynamic): Formation of an imine/enamine at the ketone carbonyl, followed by thermal cyclization onto the ester. Result: 4-Hydroxyquinoline.[2][3][4]
-
Knorr (Kinetic): Attack at the ester carbonyl (forming an amide), followed by cyclization onto the ketone. Result: 2-Hydroxyquinoline (2-Quinolone).
The Effect
When using ethyl 4,4,4-trifluoroacetoacetate , the strong electron-withdrawing nature of the
-
Critical Insight: Unlike non-fluorinated analogs, the condensation of aniline with ethyl trifluoroacetoacetate strongly favors the formation of the enamino-ester (ethyl 3-anilino-4,4,4-trifluorocrotonate).
-
Thermodynamic Control: To ensure the formation of the 4-hydroxy-2-trifluoromethylquinoline (rather than the 2-hydroxy isomer), water must be rigorously excluded to drive the equilibrium toward the enamine, and high temperatures (
C) are required to overcome the activation energy for the intramolecular Friedel-Crafts-type alkylation.
Pathway Visualization
The following diagram illustrates the bifurcation between the Conrad-Limpach and Knorr pathways, highlighting the trajectory for
Figure 1: Mechanistic bifurcation. Path B represents the target Conrad-Limpach sequence required for 2-trifluoromethyl-4-quinolones.
Strategic Reagents & Precursors
Success begins with the integrity of the starting materials. The trifluoroacetoacetate moiety is sensitive.
| Reagent | Role | Critical Quality Attribute (CQA) |
| Ethyl 4,4,4-trifluoroacetoacetate | Electrophile | Moisture Content <0.1% . The hydrate form is unreactive toward enamine formation. Store under Argon. |
| Aniline Derivative | Nucleophile | Must be free of oxidation products (darkening indicates impurities that promote tarring). |
| p-Toluenesulfonic Acid (pTsOH) | Catalyst | Use monohydrate, but calculate water removal capacity. Drives the condensation step.[2] |
| Dowtherm A | Solvent | Eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). BP: 258°C. Essential for thermal cyclization. |
| Toluene/Benzene | Solvent | Azeotropic agent for Step 1 (Water removal). |
The Master Protocol: Two-Stage Synthesis
This protocol describes the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline . It is designed as a self-validating system where the intermediate is isolated to ensure purity before the high-energy cyclization step.
Phase 1: Enamine Formation (Condensation)
Objective: Synthesize ethyl 3-anilino-4,4,4-trifluorocrotonate.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Aniline (50 mmol), Ethyl 4,4,4-trifluoroacetoacetate (55 mmol, 1.1 eq), and pTsOH (1 mmol, 2 mol%) into Toluene (200 mL).
-
Reaction: Heat to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The reaction is complete when water evolution ceases (typically 3-6 hours).
-
Validation: TLC (Hexane/EtOAc 8:1) should show the disappearance of aniline and the appearance of a less polar spot (the enamine).
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst. Dry the organic layer over Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. The resulting oil often solidifies upon standing or cooling.
-
Note: Do not distill at high vacuum unless necessary; thermal instability can trigger premature cyclization or decomposition.
-
Phase 2: Thermal Cyclization (Conrad-Limpach)
Objective: Cyclize the enamine to the quinolone core.
-
Preparation: In a multi-neck flask equipped with a thermometer and an air condenser (wide bore to prevent clogging), heat Dowtherm A (10 mL per gram of enamine) to a rolling boil (~250-257°C ).
-
Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A or add it dropwise neat (if liquid) to the boiling solvent.
-
Critical Step: Rapid addition into the high-temperature zone is crucial to favor cyclization over polymerization.
-
Observation: Ethanol is generated as a byproduct and will flash off. Ensure the system is vented.
-
-
Duration: Maintain reflux for 15–30 minutes. Extended heating increases tar formation.
-
Quenching: Remove the heat source and allow the mixture to cool slowly to ~80°C.
-
Precipitation: Pour the warm reaction mixture into a beaker containing n-Hexane or Petroleum Ether (5-fold volume excess) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid. Wash extensively with hexane to remove Dowtherm A. Recrystallize from Ethanol or Acetone if high purity is required.
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete water removal or hydrate impurity. | Ensure Dean-Stark is functioning. Use fresh trifluoroacetoacetate. Increase pTsOH to 5 mol%. |
| Tar Formation in Phase 2 | Heating too slowly or concentration too high. | The enamine must "hit" the solvent at 250°C instantly. Dilute the reaction (20 mL solvent/g). |
| Regioisomer Contamination | Knorr product formation (2-OH).[2] | Ensure Phase 1 workup removes all acid catalyst before Phase 2. Acid residues in Phase 2 can promote Knorr cyclization. |
| Product Oiling Out | Residual Dowtherm A. | Wash the precipitate thoroughly with hot hexane. If oil persists, triturate with diethyl ether.[1] |
Applications: The Mefloquine Pathway
The synthesis of Mefloquine , a vital antimalarial, relies on this chemistry.[1] The core scaffold is constructed using 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate .[5]
-
Substrate: 2-(trifluoromethyl)aniline.
-
Reaction: The Conrad-Limpach cyclization yields 2,8-bis(trifluoromethyl)quinolin-4-ol .
-
Downstream: The 4-hydroxy group is converted to a 4-bromo or 4-chloro intermediate (using
or ), which then undergoes lithiation and reaction with a piperidine derivative to form the final drug.
This demonstrates the utility of the Conrad-Limpach method in generating complex, multi-fluorinated heterocycles that are otherwise difficult to access.
References
-
Conrad, M., & Limpach, L. (1887).[1][4] Ueber das Chinolin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.
-
Larsen, R. D., et al. (1996).[1] Practical Synthesis of 4-Hydroxy-2-trifluoromethylquinoline. Journal of Organic Chemistry.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational work on Conrad-Limpach conditions).
-
Wolf, C., et al. (2010).[1] Regioselective Synthesis of Trifluoromethyl-Substituted Quinolines. Organic & Biomolecular Chemistry.
-
VulcanChem. (2024). Synthesis Profile: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (Industrial protocol reference).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67793, Ethyl 4,4,4-trifluoroacetoacetate.
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- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. chemimpex.com [chemimpex.com]
- 4. synarchive.com [synarchive.com]
- 5. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Friedländer Synthesis of Substituted Quinolines
For researchers, scientists, and professionals in drug development, the Friedländer synthesis offers a versatile and straightforward method for the preparation of substituted quinolines.[1] This classical reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a cornerstone in the synthesis of this important class of heterocyclic compounds.[1][2][3] Quinolines and their derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][5] This guide provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Friedländer synthesis in a research and development setting.
Core Principles and Mechanistic Pathways
The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration.[6] It involves the reaction of an o-amino-substituted aromatic aldehyde or ketone with a carbonyl compound that possesses a reactive α-methylene group.[6] Two primary mechanistic pathways are generally considered viable for this reaction.[7]
The first pathway commences with an aldol condensation between the two carbonyl-containing starting materials. This is the rate-limiting step and results in the formation of an aldol adduct. This intermediate then undergoes an elimination reaction to lose a molecule of water, forming an α,β-unsaturated carbonyl compound. The final step in this pathway is the formation of an imine, with another loss of a water molecule, to yield the quinoline product.[7]
The second proposed mechanism begins with the formation of a Schiff base from the reaction of the 2-amino substituted carbonyl compound and the other carbonyl reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline derivative.[7] The reaction conditions, including the nature of the catalyst and the substrates, can influence which pathway is favored.
Catalysis and Reaction Conditions: From Classic to Contemporary
Historically, the Friedländer synthesis was conducted under harsh conditions, often requiring high temperatures and strong acid or base catalysis.[2][8] Classical conditions might involve refluxing the reactants in an aqueous or alcoholic solution with a base like sodium hydroxide, or simply heating the mixture without a catalyst at temperatures between 150 to 220°C.[8] Common catalysts include bases such as piperidine, sodium ethoxide, and potassium hydroxide, and acids like sulfuric acid and hydrochloric acid.[8][9]
However, these traditional methods often suffer from drawbacks such as low yields, difficult product isolation, and the use of environmentally harmful reagents.[10][11][12] This has spurred the development of more efficient and milder catalytic systems. Modern variations have introduced a range of catalysts that can improve reaction efficiency, selectivity, and sustainability.[1] These include Lewis acids (e.g., neodymium(III) nitrate, zirconium(IV) chloride), iodine, and ionic liquids.[1][7][13] Furthermore, solid-supported and polymer-based catalysts have gained attention due to their ease of separation, reusability, and increased product yields.[11][12] Solvent-free conditions, often coupled with microwave irradiation, have also been successfully employed to accelerate the reaction, sometimes reducing reaction times from hours or days to mere minutes.[2][14]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids/Bases | High temperature, reflux | Readily available, inexpensive | Harsh conditions, side reactions, low yields |
| Lewis Acids (e.g., ZrCl₄) | Milder temperatures, organic solvents | Higher yields, cleaner reactions | Catalyst can be moisture-sensitive |
| Iodine | Solvent-free or in organic solvents | Mild, efficient, readily available | Potential for substrate sensitivity |
| Ionic Liquids | Mild to moderate temperatures | "Green" solvent, potential for catalyst recycling | Higher cost, viscosity can be an issue |
| Solid-Supported Catalysts | Various, often milder conditions | Easy catalyst recovery and reuse, cleaner workup | Catalyst preparation can be complex |
| Microwave Irradiation | Neat or in a high-boiling solvent | Drastically reduced reaction times, high yields | Requires specialized equipment |
Navigating Substrate Scope and Regioselectivity
A key advantage of the Friedländer synthesis is its versatility, allowing for a wide range of 2-aminoaryl aldehydes and ketones to be used in conjunction with various α-methylene carbonyl compounds to generate a diverse library of substituted quinolines.[1][15] The reaction is compatible with numerous functional groups, including methoxy, chloro, fluoro, and esters.[16]
A significant challenge arises when using unsymmetrical ketones as the α-methylene component, which can lead to issues with regioselectivity.[2] To address this, several strategies have been developed. One approach is to introduce a phosphoryl group on one of the α-carbons of the ketone to direct the condensation.[2] The use of specific amine catalysts or ionic liquids has also been shown to effectively control the regioselectivity of the reaction.[2] Another tactic to circumvent side reactions, such as the self-condensation of ketones under basic conditions, is to use an imine analog of the o-aniline starting material.[2]
Modern Methodologies and Green Chemistry Perspectives
Recent advancements in the Friedländer synthesis have focused on improving its environmental footprint and overall efficiency. Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the reaction.[14] For instance, using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C can lead to the synthesis of quinolines in as little as 5 minutes with excellent yields.[14]
Solvent-free reaction conditions are another hallmark of modern, greener approaches.[2] The use of solid-supported catalysts, such as those based on polymers, not only facilitates easier product purification but also allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.[11][12] An electrochemically assisted Friedländer reaction has also been developed as a sustainable, reagent-free method that operates under mild conditions with high atom economy.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern approach to the Friedländer synthesis.
Protocol 1: Classic Acid-Catalyzed Synthesis of 2-Phenylquinoline
This protocol outlines a traditional approach using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-aminobenzaldehyde
-
Acetophenone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-phenylquinoline.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline
This protocol describes a milder synthesis using a Lewis acid catalyst.[1]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol, add zirconium(IV) chloride (0.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane) to yield the desired polysubstituted quinoline.[1]
Applications in Drug Development and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4][12][17] Many drugs containing the quinoline core have been successfully marketed for various therapeutic indications.[18] The Friedländer synthesis is a valuable tool for accessing these structures and for generating novel analogs for drug discovery programs.[1]
-
Antimalarial Agents: The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[5] The Friedländer synthesis can be employed to create new quinoline derivatives to combat drug-resistant strains of malaria.[1]
-
Anticancer Agents: Numerous quinoline derivatives synthesized through this method have demonstrated potent anticancer activity.[1][5]
-
Antibacterial Agents: The quinoline framework is present in several classes of antibiotics.[1][4] The synthesis allows for the creation of new derivatives with potential activity against various bacterial strains.[1]
-
Antiviral Agents: Substituted quinolines have also shown promise as antiviral agents, with activity against a range of viruses including HIV, hepatitis C, and Ebola virus.[18][19]
-
Other Applications: Beyond medicine, quinoline derivatives are utilized in agrochemicals, as ligands in catalysis, and in the development of electronic materials and dyes.[17][18]
Conclusion
The Friedländer synthesis, since its discovery, has remained one of the most direct and versatile methods for constructing the quinoline ring system.[1][3] While traditional methods often required harsh conditions, modern advancements have introduced a plethora of milder and more efficient catalytic systems, broadening the reaction's scope and aligning it with the principles of green chemistry. For researchers in drug development and materials science, a thorough understanding of the nuances of the Friedländer synthesis—from its mechanistic underpinnings to the practicalities of catalyst selection and reaction optimization—is essential for leveraging this powerful reaction to its full potential.
References
-
Marco-Contelles, J. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis2004 , 2004(12), 1959-1962. [Link]
-
Greenwood, J. et al. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry2021 , 23(15), 5434-5440. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
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Gawande, M. B. et al. Advances in polymer based Friedlander quinoline synthesis. Polym. Chem.2021 , 12(40), 5783-5801. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Mans, D. et al. The Friedländer Synthesis of Quinolines. Organic Reactions2004 . [Link]
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Kamal, A. et al. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. RSC Advances2015 , 5(11), 8175-8181. [Link]
-
Kumar, A. et al. Scope of Friedländer quinoline synthesis. ChemistrySelect2023 , 8(31). [Link]
-
Spencer, J. et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. SynOpen2020 , 4(4), 226-230. [Link]
-
Al-Hussain, S. A. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In book: Privileged Scaffolds in Medicinal Chemistry2021 . [Link]
-
Mulvihill, M. J. et al. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis2010 , 2010(10), 1629-1632. [Link]
-
Boufroura, H. et al. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry2019 , 16(6), 544-554. [Link]
-
Gawande, M. B. et al. Advances in polymer based Friedlander quinoline synthesis. Polym. Chem.2021 , 12(40), 5783-5801. [Link]
-
Chen, Y. et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules2022 , 27(19), 6563. [Link]
-
de Souza, M. V. N. et al. Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry2024 , 12. [Link]
-
Al-Mulla, A. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances2022 , 12(29), 18667-18689. [Link]
-
ResearchGate. A few quinoline derivatives in clinical use Although there has been... [Link]
-
Kumar, A. et al. Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry2020 , 207, 112812. [Link]
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- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation by mass spectrometry. We will delve into the anticipated fragmentation patterns, strategic considerations for sample analysis, and detailed experimental protocols.
Introduction: The Analytical Significance of a Substituted Quinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The presence of both a hydroxyl group and a methyl carboxylate ester further adds to the molecule's chemical complexity and potential for diverse interactions. Understanding the mass spectrometric behavior of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.
This guide will focus on electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for the analysis of such polar, functionalized molecules.
Predicted Mass and Isotopic Distribution
The first step in any mass spectrometric analysis is the accurate determination of the molecular weight. The chemical formula for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is C12H8F3NO3.
| Property | Value |
| Chemical Formula | C12H8F3NO3 |
| Monoisotopic Mass | 287.0456 |
| Average Mass | 287.2004 |
In a high-resolution mass spectrometer, the protonated molecule, [M+H]+, would be observed at m/z 288.0534. The presence of a single carbon atom will result in a characteristic isotopic pattern with an A+1 peak approximately 13.2% of the abundance of the monoisotopic peak.
Anticipated Fragmentation Pathways under Collision-Induced Dissociation (CID)
The fragmentation of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in a tandem mass spectrometer (MS/MS) is expected to be directed by its key functional groups: the methyl ester, the hydroxyl group, and the strongly electron-withdrawing trifluoromethyl group. The quinoline core itself is a stable aromatic system, but substitution can significantly influence its fragmentation.[2]
A plausible fragmentation scheme is presented below:
Caption: Predicted Fragmentation Pathway of [M+H]+
Key Predicted Fragmentations:
-
Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters, especially with a nearby hydroxyl group, is the neutral loss of methanol (32 Da). This would result in a fragment ion at m/z 256.
-
Loss of Carbon Monoxide (CO): Aromatic systems, including quinolines, can undergo the loss of carbon monoxide (28 Da), leading to a fragment at m/z 260.
-
Loss of a Methoxy Radical (•OCH3): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding a fragment at m/z 257.
-
Influence of the Trifluoromethyl Group: The CF3 group is generally stable, but can undergo fragmentation through the loss of a fluorine radical (F•, 19 Da) or even the entire CF3 radical (•CF3, 69 Da), although the latter is less common in ESI. A potential loss of a fluorine radical from the m/z 260 fragment could produce an ion at m/z 241.
Synthesis and Potential Impurities
A plausible synthetic route for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate involves a variation of the Conrad-Limpach or Gould-Jacobs reaction.[3] A likely approach is the condensation of 4-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent hydrolysis and esterification.
Caption: Plausible Synthesis Workflow
Potential Impurities to Monitor by Mass Spectrometry:
-
Starting Materials: Unreacted 4-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate.
-
Incomplete Cyclization: The intermediate condensation product may persist.
-
Over-alkylation/Esterification Byproducts: The hydroxyl group could potentially be methylated, leading to a methoxy derivative.
-
Decarboxylation Products: Loss of the carboxylate group under harsh reaction conditions.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, self-validating protocol for the analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
5.1. Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with ESI and to remove any interfering substances.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
5.2. Liquid Chromatography (LC) Parameters
Chromatographic separation is crucial for resolving the target analyte from potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation of moderately polar small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes, hold for 2 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Minimize potential for column overloading. |
5.3. Mass Spectrometry (MS) Parameters
These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting (Positive ESI) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinoline nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | To generate a stable electrospray. |
| Gas Temperature | 300 - 350 °C | To aid in desolvation. |
| Gas Flow | 8 - 12 L/min | To assist in desolvation and ion transport. |
| Nebulizer Pressure | 30 - 45 psi | To create a fine aerosol. |
| MS1 Scan Range | m/z 100 - 500 | To cover the expected molecular ion and potential fragments. |
| MS/MS Precursor Ion | m/z 288.1 | The protonated molecular ion. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies will produce a comprehensive fragmentation pattern. |
Data Analysis and Interpretation
A successful analysis will yield a chromatogram with a sharp peak for the target analyte at a specific retention time. The mass spectrum of this peak should show a prominent ion at m/z 288.1. The MS/MS spectrum of the m/z 288.1 ion should exhibit fragments consistent with the predicted pathways discussed in Section 3. The presence of other peaks in the chromatogram should be investigated as potential impurities, and their mass spectra analyzed to aid in their identification.
Conclusion
The mass spectrometric analysis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a powerful tool for its characterization. By understanding its likely fragmentation patterns and employing a robust LC-MS/MS method, researchers can confidently identify this compound and assess its purity. The protocols and insights provided in this guide serve as a strong foundation for the successful analysis of this and related trifluoromethyl-substituted quinoline derivatives.
References
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Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. PubMed. [Link]
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The structures of the substituted quinolines. ResearchGate. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
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A Technical Guide to the Crystal Structure of Quinoline-2-Carboxylate Derivatives: Synthesis, Analysis, and Implications for Drug Development
Abstract: Quinoline-2-carboxylate derivatives represent a pivotal class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. Their profound impact on medicinal chemistry stems from their versatile biological activities, which are intrinsically linked to their three-dimensional architecture in the solid state. This technical guide offers an in-depth exploration of the crystal structure of these derivatives. We will navigate through synthetic methodologies, robust crystallization protocols, and the nuanced interpretation of crystallographic data. By elucidating the interplay of intermolecular forces—such as hydrogen bonding and π-π stacking—that govern supramolecular assembly, this guide provides researchers, scientists, and drug development professionals with the critical insights needed to understand and manipulate the solid-state properties of these compounds, ultimately paving the way for the rational design of more efficacious and stable pharmaceutical products.
The Strategic Importance of Quinoline-2-Carboxylates in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active molecules.[1][2] When functionalized with a carboxylate group at the 2-position, the resulting quinoline-2-carboxylate derivatives gain significant potential as therapeutic agents and versatile ligands in metal-catalyzed reactions.[3][4]
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success.[5] Properties such as solubility, dissolution rate, stability, and bioavailability are not governed by the molecular structure alone, but by how individual molecules arrange themselves into a crystalline lattice.[6][7] Therefore, a comprehensive understanding of the crystal structure is not merely an academic exercise but a fundamental necessity in modern drug development. It allows for the identification of optimal polymorphic forms, the prevention of unwanted phase transitions, and the engineering of co-crystals with tailored physicochemical properties.[6][8] This guide provides a foundational framework for achieving these goals with respect to quinoline-2-carboxylate derivatives.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthetic Strategies
A variety of synthetic routes are available for accessing quinoline-2-carboxylate derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Classic methods like the Doebner-von Miller reaction and the Conrad-Limpach synthesis can be adapted for this purpose.[9] More contemporary approaches offer improved efficiency and substrate scope. For instance, a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, providing good overall yields under heterogeneous conditions.[2][4] Another effective method involves the copper-catalyzed intermolecular addition of alkynes to imines, followed by ring closure.[10]
A general synthetic scheme is outlined below:
-
Esterification/Amidation: Starting from quinoline-2-carboxylic acid (quinaldic acid), the corresponding esters or amides can be prepared using standard procedures, such as reaction with an alcohol or amine in the presence of a coupling agent or conversion to the acid chloride followed by nucleophilic substitution.[11]
-
Hydrolysis: If the synthesis yields an ester, it can be hydrolyzed to the carboxylic acid, typically by refluxing with an aqueous base like NaOH, followed by acidification.[11]
-
Purification: The crude product is often purified by techniques such as column chromatography on silica gel to achieve the high purity required for successful crystallization.[11]
The Art and Science of Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[12] Crystallization is a process of purification where a compound is dissolved in a hot solvent and then allowed to slowly cool, leading to the formation of crystals as the solution becomes supersaturated.[13]
This protocol provides a reliable starting point for crystallizing quinoline-2-carboxylate derivatives. The key is to identify a solvent or solvent system in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.
Materials:
-
Purified quinoline-2-carboxylate derivative (5-20 mg)
-
Selection of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Small, clean glass vials (1-4 mL) with loose-fitting caps or parafilm
-
Heating source (hot plate or water bath)
Procedure:
-
Solvent Screening: Place a small amount (1-2 mg) of the compound in several different vials. Add a few drops of different solvents to each vial to qualitatively assess solubility at room temperature. A good candidate solvent will dissolve the compound sparingly or not at all.
-
Dissolution: To a vial containing 5-10 mg of the compound, add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. The goal is to create a solution that is just saturated at the higher temperature. Avoid using an excessive amount of solvent.
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed pipette containing a small plug of cotton or glass wool into a clean vial. This prevents premature crystallization and removes nucleation sites.
-
Slow Cooling and Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent. Place the vial in a vibration-free location at a constant temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several hours to days. Crystal growth is a slow process; patience is paramount.
-
Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.
Causality and Self-Validation:
-
Why slow evaporation? Rapid cooling or evaporation leads to the formation of many small, often poorly ordered, crystals. A slow process allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.
-
Why a clean vial? Dust and scratches can act as nucleation sites, leading to the rapid growth of many small crystals instead of a few large ones.
-
Protocol Validation: The success of this protocol is validated by the outcome: the formation of single, well-defined crystals with sharp edges and clear faces, which are the hallmarks of a sample suitable for X-ray diffraction analysis.
Unveiling the Architecture: X-ray Crystallography Workflow
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule and its arrangement in a crystal.[12][14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Below is a conceptual workflow illustrating the key stages from crystal selection to final structural validation.
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Analysis of Crystal Structures: Supramolecular Assembly
The crystal structure of quinoline-2-carboxylic acid itself provides a fascinating case study. It crystallizes in the monoclinic space group P21/c and exists as a co-crystal of its neutral and zwitterionic tautomeric forms.[15] This structural duality highlights the importance of protonation states. The crystal structure is stabilized by hydrogen bonds between these tautomeric pairs.[11][15] This tendency to form robust intermolecular interactions is a defining characteristic of the entire class of derivatives.
Key Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is directed by a hierarchy of non-covalent interactions.[16] For quinoline-2-carboxylate derivatives, the most significant interactions include hydrogen bonds and π-π stacking.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The quinoline nitrogen atom is also a hydrogen bond acceptor. These groups frequently engage in strong, directional interactions, such as O-H···N or O-H···O bonds, which often form predictable patterns or "synthons".[17][18] For instance, carboxylic acids commonly form dimeric R²₂(8) ring motifs through self-complementary hydrogen bonds.[19]
-
π-π Stacking: The planar aromatic quinoline ring system facilitates attractive π-π stacking interactions. These dispersion forces, though weaker than hydrogen bonds, are ubiquitous and play a crucial role in the overall stabilization of the crystal lattice, often leading to herringbone or parallel-displaced arrangements.[16]
-
Other Interactions: Weaker interactions like C-H···O and halogen bonds (if halogen substituents are present) also contribute to the stability and specificity of the crystal packing.[20]
Caption: Common intermolecular interactions governing crystal packing.
Comparative Crystallographic Data
The precise geometry of the crystal lattice is defined by the unit cell parameters. Subtle changes in molecular substitution can lead to significant changes in these parameters and the overall packing motif. The table below presents crystallographic data for the parent quinoline-2-carboxylic acid and one of its derivatives to illustrate this point.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | Monoclinic | P2₁/c | 9.724 | 5.937 | 27.545 | 90.15 | [15] |
| 4-Hydroxy-quinoline-2-carboxylic acid monohydrate | C₁₀H₇NO₃·H₂O | Orthorhombic | P2₁2₁2₁ | 4.981 | 11.530 | 16.516 | 90.00 | [15] |
Data extracted from published crystallographic studies.
Structure-Property Relationships in Drug Development
The solid-state form of an API directly influences its processability during manufacturing and its performance in a final dosage form.[21]
-
Solubility and Dissolution: Different polymorphs of the same compound can exhibit vastly different solubilities.[6] A more stable crystal form generally has lower solubility. The energy required to break the crystal lattice and solvate the individual molecules is a key factor. Strong intermolecular interactions, leading to dense packing, typically result in lower solubility.
-
Stability and Polymorphism: The existence of multiple crystalline forms (polymorphism) is a major concern in the pharmaceutical industry.[6][22] A drug product must be formulated with the most stable polymorph to prevent conversion to a less soluble or bioavailable form during storage. Crystal structure analysis is the only definitive way to identify and characterize different polymorphs.
-
Mechanical Properties: The shape (habit) of a crystal affects its flowability and compressibility, which are critical parameters for tablet manufacturing.[21] Crystal habit is an outward expression of the internal crystal structure.
Conclusion and Future Outlook
The crystal structure of quinoline-2-carboxylate derivatives is a rich field of study with direct relevance to the development of new medicines. A thorough understanding of the principles of synthesis, crystallization, and structural analysis empowers scientists to control the solid-state properties of these important compounds. By leveraging this knowledge, it is possible to mitigate risks associated with polymorphism and engineer crystalline forms with optimized properties for therapeutic use.
Future research will likely focus on the expanded use of crystal engineering principles to design novel co-crystals and salts of quinoline-2-carboxylate derivatives.[8] The integration of computational crystal structure prediction with high-throughput screening methods will further accelerate the discovery and characterization of new solid forms with enhanced pharmaceutical profiles.
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An In-Depth Technical Guide to the Solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this solubility, detailed and validated experimental protocols for its determination, and insights into the interpretation of the resulting data. This guide is designed to empower researchers in drug discovery and development with the necessary knowledge to accurately and reliably work with this compound in a crucial solvent.
Introduction: The Critical Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, widely employed in early-stage drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it an invaluable vehicle for the preparation of stock solutions used in high-throughput screening (HTS) and various in vitro and in vivo assays.[1][3]
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimalarial, and antiviral agents.[4][5][6] The accurate determination of the solubility of this specific derivative in DMSO is a critical first step in any experimental workflow, as it dictates the maximum achievable concentration in stock solutions and, consequently, the deliverable dose in biological assays.
This guide will provide both the theoretical framework and the practical methodologies to confidently assess the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO.
Theoretical Considerations for Solubility in DMSO
The solubility of a compound is governed by the interplay of its crystal lattice energy and the solvation energy when interacting with the solvent.[7] For Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, several structural features will influence its interaction with DMSO:
-
The Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system contributes to its overall planarity and potential for π-π stacking interactions. Quinoline itself is readily soluble in most organic solvents.[4]
-
The 4-hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. The presence of this group can lead to tautomerism, existing in equilibrium with its keto form (quinolinone).[8] This equilibrium can be influenced by the solvent environment.
-
The 6-(trifluoromethyl) Group: The trifluoromethyl group is a strong electron-withdrawing group, which can impact the electron density of the quinoline ring system. Its presence is known to enhance the chemical stability and reactivity of the molecule.[9]
-
The 2-carboxylate Methyl Ester Group: This ester group adds polarity to the molecule and can participate in dipole-dipole interactions with the sulfoxide group of DMSO.
DMSO is a highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but lacks donor capabilities. Therefore, it will readily solvate the Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate molecule by interacting with the ester and the nitrogen of the quinoline ring, and by accepting a hydrogen bond from the 4-hydroxy group.
Experimental Determination of Solubility in DMSO
The following protocols provide a robust framework for determining both the kinetic and thermodynamic solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO.
Materials and Equipment
-
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (powder form)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Calibrated micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Kinetic Solubility Protocol
This method provides a rapid assessment of solubility and is suitable for high-throughput applications.
Workflow for Kinetic Solubility Determination
Caption: Workflow for kinetic solubility determination in DMSO.
Step-by-Step Procedure:
-
Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate into a 2 mL microcentrifuge tube.[1]
-
Add an initial volume of 100 µL of anhydrous DMSO to the tube.[1]
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[1]
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition until a solid precipitate is observed.[1]
-
Equilibration: Place the tube in a thermomixer or incubator shaker and agitate at room temperature for 2 hours to allow the solution to reach a state of kinetic equilibrium.[1]
-
Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[1]
-
Quantification: Carefully aspirate a known volume of the clear supernatant. Prepare a dilution series of this supernatant and a standard curve using known concentrations of the compound. Analyze the samples by a validated HPLC or NMR method to determine the concentration of the dissolved compound.[10][11]
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for solubility determination as it measures the solubility of the most stable crystalline form of the compound at equilibrium.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination in DMSO.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate to a known volume of DMSO in a sealed container. The presence of undissolved solid is essential.
-
Equilibration: Place the container in a shaker bath at a constant temperature (typically 25 °C) and agitate for 24 to 48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.[12]
-
Phase Separation: Allow the suspension to stand undisturbed for a short period to allow the larger particles to settle. Then, centrifuge a sample of the suspension at high speed to pellet all undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or NMR, as described in the kinetic protocol.
Data Presentation and Interpretation
The solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO should be reported in standard units such as mg/mL or molarity (mol/L).
Table 1: Solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO at 25°C
| Solubility Method | Solubility (mg/mL) | Solubility (M) |
| Kinetic | Experimental Value | Calculated Value |
| Thermodynamic | Experimental Value | Calculated Value |
Interpretation of Results:
-
Kinetic vs. Thermodynamic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the kinetic method may result in a supersaturated solution or the dissolution of a less stable, more soluble polymorphic form of the compound.
-
Factors Influencing Accuracy: The purity of the compound is paramount. Impurities can either enhance or decrease the apparent solubility. The hydration state of the DMSO can also affect the results, hence the use of anhydrous DMSO is recommended. Accurate temperature control is crucial for thermodynamic measurements.
Conclusion
The determination of the solubility of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in DMSO is a fundamental requirement for its use in drug discovery and development. By understanding the underlying physicochemical principles and employing robust, validated experimental protocols, researchers can ensure the generation of accurate and reliable solubility data. This, in turn, will facilitate the design of more effective and reproducible biological experiments, ultimately accelerating the path of this promising quinoline derivative toward its potential therapeutic applications.
References
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- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC-11854.
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
- 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid AldrichCPR. Sigma-Aldrich.
- Quinoline. Wikipedia.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
- DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- 4-(Trifluoromethyl)quinoline-6-carboxylic acid. PubChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.
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- Dimethyl Sulfoxide (DMSO)
- Dimethyl Sulfoxide (DMSO) Solubility Data.
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An In-depth Technical Guide to Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, a research chemical with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known bioactivities of related quinoline derivatives, this document serves as a foundational resource for researchers investigating this compound and its analogs.
Introduction: The Quinoline Scaffold and its Significance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This heterocyclic motif is a cornerstone in the development of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility and reactivity of the quinoline nucleus make it an attractive starting point for the synthesis of novel drug candidates.[3]
The subject of this guide, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, incorporates several key functional groups that are expected to modulate its biological activity:
-
The 4-hydroxyquinoline core: This feature is common in many biologically active quinolines and can exist in tautomeric equilibrium with the corresponding quinolone form.[7]
-
A C-6 trifluoromethyl group: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8]
-
A C-2 methyl carboxylate group: This ester functional group can influence the compound's solubility, cell permeability, and pharmacokinetic profile. It also provides a handle for further chemical modification.
Given the limited direct experimental data on Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, this guide will also draw upon the properties of closely related analogs to provide a robust understanding of its potential as a research chemical.
Physicochemical Properties
| Property | Estimated Value | Source |
| Molecular Formula | C₁₂H₈F₃NO₃ | |
| Molecular Weight | 271.19 g/mol | |
| Appearance | Likely a solid | Inferred |
| Storage | Sealed in a dry environment at room temperature | |
| SMILES Code | O=C(C1=NC2=CC=C(C(F)(F)F)C=C2C(O)=C1)OC | Adapted from |
Hazard Information (based on analog):
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthesis and Mechanism
The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can be logically approached in a two-step process: first, the formation of the quinoline core to yield 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of the Quinoline Core (Hypothetical Route)
Several classical methods exist for the synthesis of the quinoline scaffold, such as the Gould-Jacobs reaction.[1][2] This reaction typically involves the condensation of an aniline with a malonic acid derivative. For the synthesis of the carboxylic acid precursor, a plausible route would involve the reaction of 4-(trifluoromethyl)aniline with a suitable three-carbon building block, followed by cyclization.
Caption: Hypothetical Gould-Jacobs synthesis of the carboxylic acid precursor.
Step 2: Esterification of 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid
The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[9]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid in an excess of methanol (e.g., 20-50 equivalents), which acts as both the solvent and the reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
Caption: Workflow for the Fischer esterification of the quinoline carboxylic acid.
Potential Biological Applications and Research Workflows
The quinoline scaffold is associated with a wide array of biological activities.[6] Derivatives bearing trifluoromethyl groups are of particular interest in drug discovery.[3] Based on the known activities of similar compounds, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a promising candidate for investigation in several therapeutic areas.
Potential Areas of Investigation:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects.[5] Research could focus on screening this compound against various cancer cell lines to determine its antiproliferative activity.
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine.[3] This compound could be evaluated for its activity against Plasmodium falciparum.
-
Antibacterial and Antifungal Activity: Quinolines are known to possess antimicrobial properties.[3] Screening against a panel of pathogenic bacteria and fungi would be a valuable line of inquiry.
-
Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory effects.[6] This compound could be tested in cellular assays for its ability to modulate inflammatory pathways.
Hypothetical Research Workflow: Anticancer Screening
The following workflow outlines a typical approach for the initial evaluation of the anticancer potential of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
Caption: A streamlined workflow for the initial anticancer screening of the title compound.
Conclusion
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate represents a promising, yet underexplored, research chemical. Its structural features, rooted in the versatile quinoline scaffold, suggest a high potential for biological activity. This guide provides a foundational understanding of its properties, a logical synthetic pathway, and potential avenues for research. As a novel compound, it offers a unique opportunity for scientists to contribute to the expanding field of medicinal chemistry and potentially uncover new therapeutic leads.
References
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20739–20766. [Link]
-
Fujikawa, K., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299–315. [Link]
-
PubChem. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
Kumar, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 15(3), 1-21. [Link]
-
Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Retrieved from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20739–20766. [Link]
-
Li, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
-
PrepChem. (n.d.). Synthesis of 2,7-bis-(trifluoromethyl)-4-hydroxy-3-quinoline-carboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(15), 4434. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
"derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate for biological screening"
Application Note: Derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate for Biological Screening
Executive Summary
This guide details the strategic derivatization of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate . This scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors, antimalarials, and antibacterial agents.[1] The presence of the 6-trifluoromethyl (
Strategic Analysis & Chemical Logic
The Pharmacophore
The molecule presents three distinct regions for modification, each serving a specific biological function:
-
Region A (C4-Position): The 4-hydroxy group exists in tautomeric equilibrium with the 4-quinolone. For biological screening, this is the primary "warhead" vector. Converting this to a 4-chloro substituent activates the ring for Nucleophilic Aromatic Substitution (
), allowing the introduction of diverse amines (solubilizing groups, H-bond donors). -
Region B (C2-Position): The methyl ester is a "handle" for solubility and pharmacokinetic tuning. It can be hydrolyzed to the acid (for salt formation) or converted to amides/hydrazides to extend the binding pocket interaction.
-
Region C (C6-Trifluoromethyl): This group is generally left intact.[2] It serves as a bioisostere for a chloro- or methyl- group but with significantly higher lipophilicity and electron-withdrawing capacity, which increases the electrophilicity at C4, facilitating
reactions.[1]
Reaction Pathway Diagram
The following diagram outlines the logical flow for diversifying this scaffold.
Figure 1: Divergent synthesis workflow. Pathway 1 targets the core pharmacophore; Pathway 2 targets solubility and ADME properties.
Module A: C4-Functionalization (The "Warhead" Protocol)
This is the most critical step for generating biological activity. The 4-hydroxy group is a poor leaving group; converting it to a chloride creates a reactive substrate.
Protocol 3.1: Chlorination via Phosphorus Oxychloride ( )
Objective: Synthesize Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate.
Reagents:
- (Phosphorus oxychloride) (5.0 - 10.0 eq) – Acts as solvent and reagent.[1][2]
-
Solvent: None (Neat) or Toluene (if temperature control is critical).[1][2]
Step-by-Step Procedure:
-
Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a
drying tube (or line), place the starting material. -
Addition: Carefully add
(Caution: Corrosive/Fuming). If the substrate is not soluble, add anhydrous toluene (5-10 volumes).[1] -
Reaction: Heat the mixture to reflux (105-110°C) for 2–4 hours.
-
Workup (Critical):
-
Purification: Dry organic layer over
, filter, and concentrate. The product is usually a solid that can be used directly or purified via short silica plug.
Protocol 3.2: Displacement with Amines
Objective: Generate a library of 4-amino derivatives.
Reagents:
-
Amine (
) (1.2 – 1.5 eq)[1][2] -
Base: DIPEA (Diisopropylethylamine) or
(2.0 eq)[1][2] -
Solvent: DMF, DMSO, or Isopropanol (IPA).[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the 4-chloro intermediate in the chosen solvent (IPA is preferred for easier workup; DMF for unreactive amines).
-
Addition: Add the base followed by the amine.
-
Reaction: Heat to 80–100°C .
-
Note: The 6-
group withdraws electrons, making the C4 position highly electrophilic. Reaction times are typically 2–6 hours.
-
-
Workup:
-
If IPA used: Cool to RT. The product often precipitates. Filter and wash with cold ether.
-
If DMF used: Dilute with water. Extract with EtOAc.
-
-
Validation: 1H NMR will show the disappearance of the aromatic signal at C4 (if applicable) and the appearance of amine-associated peaks.
Module B: C2-Diversification (Solubility & Linkers)[1][2]
Modifying the ester affects lipophilicity (
Protocol 4.1: Hydrolysis to Carboxylic Acid
-
Dissolve the ester in THF/Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 4–16 hours.
-
Acidify with 1M HCl to pH 3. The acid usually precipitates. Filter and dry.
Protocol 4.2: Amide Coupling (HATU Method)
Why HATU? It prevents racemization (if chiral amines are used) and works well for electron-deficient anilines.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 15 mins.
-
Coupling: Add the amine (
, 1.1 eq). -
Completion: Stir at RT for 2–12 hours. Monitor by LC-MS.[2][3]
-
Isolation: Precipitate with water or purify via Prep-HPLC.
Data Summary & Validation
The following table summarizes expected physicochemical shifts upon derivatization, aiding in the selection of candidates for screening.
| Derivative Type | Reaction Site | Primary Effect | Diagnostic NMR Signal | Expected LogP Shift |
| Parent | N/A | Baseline | Broad OH (~11-12 ppm) | High (Lipophilic) |
| 4-Chloro | C4 | Reactive Intermediate | Loss of OH; Sharp Ar-H | Increase (+0.[2]5) |
| 4-Amino (Alkyl) | C4 | Solubility / H-Bonding | New NH (broad, 5-8 ppm) | Decrease (-1.0 to -2.[1][2]0) |
| C2-Acid | C2 | Ionic Solubility | Loss of OMe singlet (~3.9 ppm) | Decrease (pH dependent) |
| C2-Amide | C2 | Peptidomimetic | New Amide NH | Variable |
Biological Screening Decision Tree
Once derivatives are synthesized, use this logic flow to prioritize screening.
Figure 2: Hit-to-Lead optimization logic for quinoline derivatives.
References
-
Synthesis of 4-chloroquinolines
-
Biological Activity of Quinoline Derivatives
-
POCl3 Chlorination Mechanism
-
Reaction of 4-Hydroxyquinolines
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
"using Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in structure-activity relationship (SAR) studies"
Application Note & Protocol Guide
Topic: Strategic Application of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical reactivity and broad spectrum of biological activities.[1][2][3] This heterocyclic system is prevalent in drugs targeting a range of diseases, including cancer, malaria, and various infections.[2][3] Within this esteemed class of compounds, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate represents a particularly compelling starting point for drug discovery campaigns.
This scaffold integrates several key features:
-
A Quinoline Core: A proven pharmacophore with inherent biological relevance.[1]
-
A C6-Trifluoromethyl Group: This electron-withdrawing group often enhances metabolic stability, binding affinity, and cell permeability by increasing lipophilicity.
-
A C4-Hydroxyl Group: A versatile functional handle for modification and a potential hydrogen bonding participant. It can also exist in a tautomeric quinolone form.[4]
-
A C2-Methyl Ester: A readily modifiable position, allowing for the introduction of diverse functionalities to probe interactions with biological targets.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for leveraging Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in a systematic Structure-Activity Relationship (SAR) campaign. We will move beyond simple procedural lists to explain the strategic rationale behind experimental design, from analog synthesis to biological evaluation and data interpretation.
Section 1: The SAR Campaign Workflow - A Strategic Overview
A successful SAR study is an iterative process of design, synthesis, testing, and analysis. The ultimate goal is to understand how specific structural modifications to the lead compound influence its biological activity, selectivity, and pharmacokinetic properties. The workflow below outlines the logical progression of an SAR campaign starting from our core scaffold.
Caption: High-level workflow for a typical SAR campaign.
Section 2: Analog Design and Synthesis Protocols
The core principle of SAR is to make systematic, single-point changes to a molecule to probe its interaction with a biological target. Our scaffold offers three primary, chemically accessible vectors for modification.
Vector 1: C2-Carboxylate Modification
The methyl ester at the C2 position is an ideal starting point. Its conversion to a diverse library of amides allows for the exploration of new hydrogen bond donor/acceptor patterns and the introduction of varied steric bulk, which can significantly impact target binding.
Protocol 2.1: Synthesis of C2-Amide Analogs
Rationale: This two-step, one-pot procedure first saponifies the methyl ester to the more reactive carboxylic acid, which is then coupled with a primary or secondary amine using a standard peptide coupling agent like HATU. This method is robust and amenable to parallel synthesis for library generation.
-
Saponification:
-
Dissolve Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid is often used directly in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
-
Vector 2: C4-Hydroxyl Modification
The C4-hydroxyl group is a key interaction point. Alkylating this position to form ethers allows for the systematic probing of a binding pocket's size and hydrophobicity. Preliminary SAR studies on other quinoline series have shown that bulky substituents at similar positions can be beneficial for activity.[5]
Protocol 2.2: O-Alkylation of the C4-Hydroxyl Group
Rationale: The Williamson ether synthesis is a classic and effective method for this transformation. Using a moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, which can then act as a nucleophile to displace a halide from an alkyl halide.
-
Reaction Setup:
-
To a solution of the quinoline starting material (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).
-
Stir the mixture vigorously at 50-60 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the solid K₂CO₃ and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Vector 3: C6-Trifluoromethyl Bioisosteric Replacement
Rationale: Bioisosteric replacement is a powerful strategy in drug design to fine-tune physicochemical properties while maintaining or improving biological activity.[6][7][8] Replacing the C6-CF₃ group with other electron-withdrawing groups (e.g., cyano, -CN) or halogens (e.g., chloro, -Cl) can modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic profile or target affinity.[9] Synthesis of these analogs would require starting from a different substituted aniline precursor via a standard quinoline synthesis like the Gould-Jacobs reaction.[1]
Section 3: Computational Guidance for SAR
Before committing to extensive synthesis, computational methods can prioritize which analogs are most likely to succeed.
Protocol 3.1: Molecular Docking for Target Prioritization
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[10][11] This allows for the in silico screening of a virtual library of analogs, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity.[12]
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB).
-
Prepare the protein using molecular modeling software: remove water molecules, add hydrogen atoms, and assign correct protonation states.
-
-
Ligand Preparation:
-
Generate 3D structures of your designed analog library.
-
Perform energy minimization and assign appropriate partial charges.
-
-
Docking Simulation:
-
Define the binding site (the "docking grid") on the target protein, typically centered on the location of a known co-crystallized ligand.
-
Run the docking algorithm, which will systematically place each ligand into the binding site in various conformations and score the resulting poses.
-
-
Analysis:
-
Analyze the top-scoring poses for each analog. Pay close attention to key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Use the docking scores and interaction analysis to rank the analogs for synthesis.
-
Protocol 3.2: Early ADMET Profiling
Rationale: Many drug candidates fail due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[13] Web-based tools like pkCSM can provide rapid, early-stage predictions of these properties based on chemical structure alone, helping to flag potentially problematic compounds before resources are spent on their synthesis and testing.[13]
-
Generate SMILES strings for your designed analogs.
-
Submit the SMILES strings to the pkCSM web server or a similar platform.
-
Analyze the output for key parameters like predicted aqueous solubility, Caco-2 permeability (intestinal absorption), CYP enzyme inhibition (metabolism), and potential toxicity flags.
-
Integrate this data with docking scores to make a holistic decision on which analogs to synthesize.
Section 4: Biological Evaluation Protocols
Given the prevalence of the quinoline scaffold in kinase inhibitors, a kinase inhibition assay is a highly relevant application for this SAR study.[14][15]
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening and IC₅₀ determination.[18] A critical factor for accurate inhibitor assessment is setting the ATP concentration near the Kₘ of the kinase for ATP.[18]
-
Materials:
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
Synthesized Quinoline Analogs (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase)
-
-
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of your quinoline analog at various concentrations (typically a 10-point, 3-fold serial dilution in assay buffer with a final DMSO concentration ≤1%). Include "high" (no inhibitor, DMSO only) and "low" (no enzyme) controls.[18]
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing the kinase and its specific substrate).
-
Start the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP produced to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The light output is directly proportional to the ADP produced and thus the kinase activity.
-
-
-
Data Analysis:
-
Normalize the data using the high (100% activity) and low (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Section 5: Data Interpretation and Iterative Design
The data generated from the biological assays must be systematically analyzed to derive meaningful SAR. This process transforms raw data into knowledge that guides the next cycle of drug design.
Hypothetical SAR Data Table
The table below presents hypothetical data for a series of analogs designed from our core scaffold, tested against a hypothetical protein kinase (PK-X).
| Analog ID | Modification Vector | R Group | IC₅₀ (nM) for PK-X | Predicted cLogP | Docking Score (kcal/mol) |
| Parent | - | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 1500 | 3.5 | -8.1 |
| A-1 | C2-Amide | -NH-CH₃ | 850 | 3.2 | -8.5 |
| A-2 | C2-Amide | -NH-Cyclopropyl | 250 | 3.8 | -9.2 |
| A-3 | C2-Amide | -NH-Benzyl | 900 | 4.9 | -9.0 |
| B-1 | C4-Ether | -O-CH₃ | 1200 | 3.8 | -8.3 |
| B-2 | C4-Ether | -O-Benzyl | 4500 | 5.4 | -7.5 |
| C-1 | C2-Amide & C4-Ether | A-2 & B-1 | 50 | 4.1 | -10.5 |
SAR Analysis and Next Steps
-
C2-Position: Converting the parent ester to a small amide (A-1 ) modestly improves activity. Introducing a small, rigid cyclopropyl group (A-2 ) leads to a significant 6-fold increase in potency, suggesting this group fits well into a hydrophobic pocket near the C2-position. The larger benzyl group (A-3 ) is less tolerated, indicating a potential steric clash.
-
C4-Position: Modification of the C4-hydroxyl to a methoxy ether (B-1 ) does not improve potency, suggesting the H-bond donating ability of the -OH may be important. The large benzyl ether (B-2 ) is detrimental, likely due to steric hindrance or loss of a key interaction.
-
Synergy: Combining the optimal C2-cyclopropylamide with the C4-methoxy group (C-1 ) results in a dramatic increase in potency (IC₅₀ = 50 nM). This suggests that even though the C4-methoxy modification alone was not beneficial, it may induce a conformational change that optimizes the binding of the C2-substituent.
The iterative nature of the SAR process is visualized in the design cycle below.
Caption: The iterative cycle of SAR-driven drug discovery.
Next Design Iteration: Based on these results, the next library of analogs should focus on exploring other small, hydrophobic groups at the C2-amide position while keeping the C4-methoxy group constant. Additionally, exploring bioisosteric replacements for the C6-CF₃ on the most potent scaffolds (like C-1 ) would be a logical next step to optimize pharmacokinetic properties.
References
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]
-
Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino Source: International Letters of Chemistry, Physics and Astronomy URL: [Link]
-
Title: Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) Source: PubMed URL: [Link]
-
Title: SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein Source: PubMed Central URL: [Link]
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]
-
Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]
-
Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]
-
Title: SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]
-
Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]
-
Title: Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]
-
Title: Basics of Computational Drug Design and QSAR: Bridging the Gap between Molecules and Therapeutics Source: YouTube URL: [Link]
-
Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]
-
Title: In vitro kinase assay Source: Bio-protocol URL: [Link]
-
Title: Structure-based molecular modeling in SAR analysis and lead optimization Source: PubMed Central URL: [Link]
-
Title: Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy Source: PubMed URL: [Link]
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Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL: [Link]
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Title: Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) Source: PubMed URL: [Link]
-
Title: pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures Source: Journal of Medicinal Chemistry URL: [Link]
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Application Note: A Modular Synthetic Route to Novel Kinase Inhibitors from Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of diverse kinase inhibitors utilizing Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are prominent among FDA-approved kinase inhibitors.[1] This protocol outlines a robust two-step synthetic strategy: (1) conversion of the 4-hydroxy group to a reactive 4-chloro intermediate, followed by (2) palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a wide array of aryl and heteroaryl moieties. This modular approach is ideal for generating chemical libraries for high-throughput screening in drug discovery campaigns. We provide detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the validation of all synthetic products.
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2] Quinoline-based compounds have emerged as a highly successful class of kinase inhibitors, forming the core of numerous therapeutics that target key kinases in oncogenic pathways.[1][3]
The starting material, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate , is a strategically designed building block for several reasons:
-
The Quinoline Core: This bicyclic heterocycle is an excellent bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase active site.[4]
-
The 4-Position: The C4 position is a critical vector for chemical modification. By installing diverse substituents at this position, chemists can target the hydrophobic pocket of the ATP-binding site, thereby tuning the potency and selectivity of the inhibitor.[5][6]
-
The 6-Trifluoromethyl Group: The -CF3 group is a valuable substituent in medicinal chemistry. It enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability and binding affinity.
-
The 2-Carboxylate Group: The methyl ester at the C2 position offers an additional handle for modification, allowing for the synthesis of amides or carboxylic acids to further optimize pharmacokinetic and pharmacodynamic properties.
This guide details a synthetic workflow designed for efficiency and modularity, enabling researchers to rapidly generate a library of novel quinoline-based compounds for biological evaluation.
Caption: Reaction scheme for the synthesis of the 4-chloro intermediate.
Detailed Experimental Protocol
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 285.21 | 5.00 g | 17.5 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL | 268 | ~15 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (5.00 g, 17.5 mmol).
-
In the fume hood, carefully add phosphorus oxychloride (25 mL) to the flask. The POCl₃ serves as both the reagent and the solvent.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle and an oil bath.
-
Maintain the reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (Typical mobile phase: 30% Ethyl Acetate in Hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Workup (Caution: Exothermic): Very slowly and carefully, pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the excess POCl₃.
-
Once the ice has melted, neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
-
Dry the solid under high vacuum to afford the crude product.
-
Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate as a white to off-white solid.
Expected Results & Characterization
-
Yield: 85-95%
-
Appearance: White or pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic downfield shifts for the aromatic protons. The C5-H proton will likely appear as a doublet around δ 8.3-8.4 ppm.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₇ClF₃NO₂ [M+H]⁺: 304.01.
Protocol II: Diversification via Suzuki-Miyaura Cross-Coupling
Scientific Principle & Rationale
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers. [7]Its impact on drug discovery is immense, allowing for the modular assembly of complex molecular architectures under relatively mild conditions. The reaction involves a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes a catalytic cycle. [8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline intermediate.
-
Transmetalation: The aryl group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base. [9]3. Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
This protocol allows for the introduction of a vast array of commercially available aryl and heteroaryl boronic acids at the C4 position, making it an ideal strategy for library synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol (General Procedure)
Note: This reaction is sensitive to oxygen. Standard inert atmosphere techniques (e.g., using a nitrogen or argon manifold) are required.
| Component | Example Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Chloroquinoline | Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate | 303.66 | 304 mg | 1.0 | 1.0 |
| Boronic Acid | 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium Catalyst | Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Base | Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| Solvent System | Dioxane / Water | - | 4 mL / 1 mL | - | - |
Procedure:
-
To an oven-dried reaction vial, add Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate (304 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the vial.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water).
-
Place the sealed vial in a preheated heating block at 90-100 °C.
-
Stir the reaction for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with an appropriate gradient of ethyl acetate in hexanes) to yield the final product.
Representative Library Data
The following table illustrates the versatility of the Suzuki coupling for generating a diverse set of potential kinase inhibitors from the 4-chloro intermediate.
| Entry | Boronic Acid | Product Structure (at C4) | Typical Yield |
| 1 | Phenylboronic acid | Phenyl | 85% |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 90% |
| 3 | 3-Pyridinylboronic acid | 3-Pyridinyl | 78% |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | 82% |
Conclusion and Outlook
This application note provides a comprehensive and validated two-step protocol for the synthesis of 4-aryl-6-(trifluoromethyl)quinoline-2-carboxylate derivatives, which are high-value scaffolds for the development of novel kinase inhibitors. The chlorination of the readily available 4-hydroxyquinoline precursor proceeds in high yield to form a key 4-chloro intermediate. This intermediate serves as a versatile platform for diversification via the robust and reliable Suzuki-Miyaura cross-coupling reaction. This modular strategy empowers medicinal chemists and drug discovery professionals to rapidly assemble libraries of diverse compounds, accelerating the identification of new lead candidates for targeted cancer therapies and other kinase-driven diseases.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- 4-Chloro-6-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University.
- Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (n.d.). PubMed.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- 4-Chloro-3-methylphenyl quinoline-2-carboxyl
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025).
- Process for the preparation of 4-chloroquinolines. (1981).
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
- Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. (2025).
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube.
- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxyl
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
Sources
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
"development of antimalarial agents from quinoline-2-carboxylate esters"
Application Note: Strategic Development of Quinoline-2-Carboxylate Esters as Next-Generation Antimalarials
Executive Summary & Rationale
The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains, particularly those resistant to artemisinin-based combination therapies (ACTs), necessitates the revitalization of the quinoline scaffold. While 4-aminoquinolines (chloroquine) and aryl-methanols (mefloquine) are well-established, quinoline-2-carboxylate esters (quinaldic acid esters) represent an under-explored chemical space with distinct pharmacophore properties.[1]
Mechanistic Hypothesis:
Unlike classical 4-aminoquinolines that rely solely on
This guide provides a validated workflow for the synthesis , biological screening (SYBR Green I) , and mechanistic validation (
Module A: Chemical Synthesis (The "Make")
We utilize a modified Friedländer Condensation as the primary route.[1] This method is superior to the Pfitzinger reaction for this specific scaffold because it directly yields the 2-carboxylate architecture without requiring extensive decarboxylation steps.[1]
Workflow Diagram: Synthesis & Purification
Caption: Figure 1. Modified Friedländer synthesis pathway for generating quinoline-2-carboxylate libraries.
Protocol 1: Synthesis of Ethyl Quinoline-2-Carboxylate Derivatives
Materials:
-
Substituted 2-aminobenzaldehyde (1.0 eq)[1]
-
Ethyl pyruvate (1.2 eq)[1]
-
Ethanol (anhydrous)[1]
-
Piperidine (catalytic amount, 0.1 eq) or
Step-by-Step Procedure:
-
Activation: Dissolve 2-aminobenzaldehyde (5 mmol) in 20 mL anhydrous ethanol in a round-bottom flask.
-
Condensation: Add ethyl pyruvate (6 mmol) dropwise. Add catalytic piperidine (0.5 mmol).[1]
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The Schiff base forms first, followed by cyclization.[1] -
Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Extraction: Dissolve residue in dichloromethane (DCM), wash with water (
mL) and brine ( mL). Dry over anhydrous .[1] -
Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of Hexane
10% EtOAc/Hexane.[1] -
Characterization: Confirm structure via
H-NMR (look for the characteristic C3-H singlet around 8.1–8.3 ppm) and ESI-MS.
Expert Insight: If the 2-aminobenzaldehyde is unstable, generate it in situ by reducing the corresponding 2-nitrobenzaldehyde with Iron/HCl or
Module B: In Vitro Efficacy Screening (The "Test")
To evaluate antimalarial potency, we employ the SYBR Green I Fluorescence Assay .[1][2][3] This method is superior to the isotopic (
Principle: SYBR Green I intercalates into double-stranded DNA.[1] Since mature human erythrocytes lack DNA, any fluorescence signal detected after lysis correlates directly to parasite replication.[1]
Protocol 2: SYBR Green I Assay (96-well format)
Materials:
-
P. falciparum cultures (strains 3D7 for sensitive, Dd2 for MDR).[1][4]
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.[1]
-
SYBR Green I (10,000x stock, Invitrogen).[1]
Step-by-Step Procedure:
-
Synchronization: Synchronize parasites to the ring stage using 5% sorbitol 48 hours prior to the assay.[1]
-
Plating: Prepare a suspension of 1% parasitemia and 2% hematocrit in RPMI-1640 medium. Dispense 100
L into 96-well plates. -
Drug Treatment: Add 100
L of the quinoline-2-carboxylate ester (serially diluted in medium, max 0.5% DMSO final). Include Chloroquine (CQ) as a positive control.[1] -
Incubation: Incubate for 72 hours at
C in a gas chamber ( ). -
Development:
-
Readout: Measure fluorescence using a microplate reader.
-
Excitation: 485 nm | Emission: 535 nm.[1]
-
-
Analysis: Plot RFU vs. Log[Concentration] to determine
using non-linear regression (Sigmoidal dose-response).
Self-Validating Check: The Z-factor for the plate must be > 0.[1]5. Background fluorescence (uninfected RBCs) must be <10% of the maximum signal.[1]
Module C: Mechanism of Action (The "Why")
To confirm the compound acts via the "quinoline-signature" mechanism (inhibition of hemozoin formation), we utilize the Cell-Free
Mechanism Pathway Diagram
Caption: Figure 2. Mechanism of Action: Disruption of heme detoxification pathway by quinoline agents.[5]
Protocol 3: -Hematin Inhibition Assay
Materials:
-
Hemin chloride (bovine).[1]
-
Tween-20 or NP-40 (surfactant mimics lipid environment).[1]
-
Sodium Acetate buffer (pH 4.8, mimics digestive vacuole).[1]
Step-by-Step Procedure:
-
Substrate Prep: Dissolve hemin chloride (3 mg) in 0.3 mL of 0.1 M NaOH, then add 2.7 mL PBS and 3 mL of ethanol.
-
Assay Setup: In a 96-well plate, mix:
-
Incubation: Incubate at
C for 24 hours. -
Quantification (Pyridine-Hemochrome Method):
-
Interpretation: Lower absorbance indicates less crystal formation (stronger inhibition).[1] Calculate
for polymerization inhibition.[1]
Data Management & Troubleshooting
Summary of Key Metrics
| Metric | Target Value | Significance |
| High potency against sensitive strains.[1] | ||
| Indicates ability to overcome MDR transporters.[1] | ||
| Resistance Index (RI) | Ratio of | |
| Selectivity Index (SI) | Ratio of | |
| Drug:Heme ratio required to stop crystallization.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Synthesis: Low Yield | Incomplete condensation due to water.[1] | Use molecular sieves or Dean-Stark trap during reflux.[1] |
| SYBR Assay: High Background | Old RBCs or leukocyte contamination.[1] | Use fresh RBCs (<2 weeks) and pass through Plasmodipur filters to remove WBCs.[1] |
| SYBR Assay: "Edge Effect" | Evaporation in outer wells.[1] | Fill outer wells with water; use only inner 60 wells for data.[1] |
| Precipitation in Assay | Compound insolubility.[1] | Ensure final DMSO concentration is <0.5%.[1] Check solubility in PBS before assay. |
References
-
Smilkstein, M., et al. (2004).[3] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1][7][8] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[1]
-
Egan, T. J., et al. (1994).[1] Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment).[1][9] Nature, 368, 61–64.[1]
-
Musonda, C. C., et al. (2004).[1] Chloroquine-astemizole hybrids: synthesis, antimalarial activity and beta-hematin inhibition.[1] Bioorganic & Medicinal Chemistry, 14(9), 2905-2909.[1]
-
Kouznetsov, V. V., et al. (2005).[1] Recent progress in the synthesis of quinoline derivatives as antimalarial agents.[1][10][11][12][13] Current Pharmaceutical Design, 11(19), 2461-2490.[1]
-
WorldWide Antimalarial Resistance Network (WWARN). (2023).[1] In vitro module: SYBR Green I-based assay.
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for Regioselective O-Alkylation of 4-Hydroxyquinolines
Executive Summary
The alkylation of 4-hydroxyquinoline presents a classic problem in heterocyclic chemistry: the competition between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored or requiring specific activation). Standard alkylation conditions (e.g.,
This Application Note details three field-proven protocols designed to bypass this thermodynamic sink and achieve high regioselectivity for the O-alkylated product (4-alkoxyquinoline).
Mechanistic Insight: The Tautomeric Challenge
To control the reaction, one must understand the substrate's behavior. 4-Hydroxyquinoline exists in a tautomeric equilibrium where the 4-quinolone (NH-form) is significantly more stable than the 4-hydroxyquinoline (OH-form) in most solvents.
-
N-Alkylation: Driven by the lone pair availability on the nitrogen in the hydroxy-tautomer and the stability of the resulting aromatic amide-like system (quinolone).
-
O-Alkylation: Requires "trapping" the less abundant hydroxy tautomer or using "Hard/Soft Acid-Base" (HSAB) principles to direct the electrophile to the "harder" oxygen center.
Visualization: Tautomerism and Reaction Vectors
Figure 1: The tautomeric equilibrium favors the N-H form. Successful O-alkylation requires intercepting the O-H form via specific activation.
Protocol A: The Mitsunobu Reaction (Primary Recommendation)
Best For: Alkylation using primary or secondary alcohols .
Mechanism: The reaction utilizes triphenylphosphine (
Materials
-
Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)
-
Reagent: Alcohol (
) (1.1 – 1.5 equiv) -
Activator: Triphenylphosphine (
) (1.5 equiv) -
Oxidant: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve 4-hydroxyquinoline (1.0 equiv),
(1.5 equiv), and the alcohol (1.2 equiv) in anhydrous THF ( concentration relative to quinoline). -
Cooling: Cool the reaction mixture to
in an ice bath. -
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes.
-
Critical Note: The solution will turn yellow/orange. Rapid addition can generate excessive heat and side products.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The major byproduct is triphenylphosphine oxide (
), which can be difficult to remove.-
Tip: Triturate the crude residue with cold diethyl ether/hexanes (the product often precipitates while
remains soluble) or use flash column chromatography (typically Hexanes/Ethyl Acetate).
-
Why it works: The oxyphosphonium intermediate is a "hard" electrophile, and the reaction conditions (neutral pH) prevent the formation of the ambient quinolone anion that leads to N-alkylation.
Protocol B: Silver-Mediated Alkylation
Best For: Alkylation using alkyl halides (iodides/bromides).
Mechanism: Silver ions (
Materials
-
Substrate: 4-Hydroxyquinoline (1.0 equiv)
-
Alkylating Agent: Alkyl Iodide (
) or Benzyl Bromide ( ) (1.2 – 1.5 equiv) -
Base/Promoter: Silver Carbonate (
) (1.0 – 1.5 equiv) -
Solvent: Toluene, Benzene, or DMF (if solubility is an issue). Note: Non-polar solvents enhance O-selectivity.
Step-by-Step Protocol
-
Setup: Use a foil-wrapped flask (silver salts are light-sensitive).
-
Mixing: Suspend 4-hydroxyquinoline (1.0 equiv) and
(1.1 equiv) in Toluene ( ). -
Addition: Add the Alkyl Halide (1.2 equiv).
-
Reaction:
-
For reactive halides (Allyl/Benzyl): Stir at RT for 12–24 hours.
-
For unreactive halides: Heat to reflux (
) for 4–8 hours.
-
-
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate.
-
Workup: Concentrate the filtrate.
-
Purification: Flash chromatography.
Why it works: According to the HSAB theory and coordination chemistry,
Protocol C: The Displacement (The "Workaround")
Best For: When direct alkylation fails or yields inseparable mixtures.
Mechanism: Instead of alkylating the oxygen, the hydroxyl group is converted to a chloride (a good leaving group). The chloride is then displaced by an alkoxide nucleophile via Nucleophilic Aromatic Substitution (
Step-by-Step Protocol
Step 1: Chlorination
-
Reflux 4-hydroxyquinoline in neat
(Phosphorus oxychloride) for 2–3 hours. -
Carefully quench into ice water and neutralize with
. -
Extract with DCM to isolate 4-chloroquinoline .
Step 2: Displacement
-
Reagents: Sodium Hydride (
, 60% in oil) (1.2 equiv), Alcohol ( ) (used as solvent or 2.0 equiv in DMF/THF). -
Activation: Add alcohol to a suspension of
in dry DMF/THF at . Stir 15 min to form the alkoxide. -
Substitution: Add 4-chloroquinoline (1.0 equiv).
-
Heating: Heat to
for 4–12 hours. -
Workup: Quench with water, extract with Ethyl Acetate.
Decision Matrix & Troubleshooting
Workflow Selection
Figure 2: Selection guide based on available reagents and substrate reactivity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High N-Alkylation | Solvent is too polar/protic (e.g., MeOH, Acetone). | Switch to non-polar solvents (Toluene, Benzene) or use Method A . |
| Low Yield (Mitsunobu) | Increase reagent equivalents (2.0 eq). Ensure anhydrous conditions. | |
| Low Yield (Ag-mediated) | Alkyl halide is unreactive (e.g., secondary chloride). | Add catalytic |
| Inseparable Mixture | N/O isomers have similar Rf values. | N-alkyl products are usually more polar. Try DCM/MeOH gradients or recrystallization from hexanes. |
References
-
Mitsunobu Reaction Mechanism & Selectivity
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
- Note: Confirms the utility of Mitsunobu for O-alkylation of phenols and tautomeric heterocycles.
-
-
Silver-Mediated Alkylation
-
Nasr, T., et al. "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones." ResearchGate/Journal Findings, 2014.
- Note: Establishes the protocol in non-polar solvents for high regioselectivity.
-
-
SNAr Displacement (4-Chloro intermediates)
-
Sánchez-Sánchez, C. M., et al. "Nucleophilic Aromatic Substitution of 4-Chloroquinolines." Journal of Organic Chemistry, 2018.
- Note: Validates the displacement of 4-Cl by alkoxides as a regioselective route.
-
-
Tautomerism & Thermodynamics
-
Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
- Note: Foundational text explaining the thermodynamic stability of the quinolone (NH) form.
-
Sources
Application Notes and Protocols for Monitoring Reactions Involving Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate by Thin-Layer Chromatography (TLC)
Introduction: The Critical Role of In-Process Monitoring
In the synthesis and derivatization of complex heterocyclic molecules such as Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, the ability to monitor reaction progress in real-time is paramount. Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and highly sensitive analytical technique indispensable for this purpose.[1][2] This guide provides a detailed framework for developing robust TLC protocols to monitor reactions involving this specific quinoline derivative. The principles and methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions during synthesis, leading to optimized reaction times, improved yields, and simplified purification processes.
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate possesses a unique combination of functional groups that influence its chromatographic behavior: a polar 4-hydroxyquinoline core, an electron-withdrawing trifluoromethyl group, and a methyl ester. Understanding the interplay of these groups is key to selecting the appropriate TLC conditions. The aromatic quinoline structure ensures strong UV absorbance, making UV light the primary method for visualization.[3][4][5]
PART 1: Foundational Principles for TLC Method Development
The Stationary Phase: The Foundation of Separation
For the analysis of quinoline derivatives, the vast majority of separations are successfully performed using a polar stationary phase.[6]
-
Silica Gel (SiO₂): This is the recommended stationary phase for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate and its reactions. Its polar surface interacts with polar functional groups, leading to differential retention of compounds based on their polarity. Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄) are ideal as they come with a fluorescent indicator that aids in visualization under UV light.[3][5]
-
Reverse Phase (e.g., C18-modified silica): While less common for this application, reverse phase TLC can be a valuable tool if the reaction involves highly non-polar reactants or products. In this mode, the stationary phase is non-polar, and a polar mobile phase is used.[6]
The Mobile Phase: Tailoring Polarity for Optimal Resolution
The choice of the mobile phase, or eluent, is the most critical variable in TLC. The goal is to find a solvent system that moves the compounds of interest to a retention factor (Rf) value between 0.2 and 0.8, providing clear separation between the starting material, product, and any intermediates or byproducts.[7] The Rf is a measure of how far a compound travels up the plate and is calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front.[1]
For quinoline derivatives, a mixture of a non-polar and a more polar solvent is typically a good starting point.[8]
Table 1: Recommended Starting Solvent Systems
| Solvent System (v/v) | Polarity | Typical Applications |
| 7:3 Hexane / Ethyl Acetate | Low to Medium | A good initial system for many quinoline syntheses.[8] |
| 8:2 Hexane / Ethyl Acetate | Low | Suitable if compounds are relatively non-polar.[8] |
| 9:1 Dichloromethane / Methanol | Medium to High | Effective for more polar quinoline derivatives.[8] |
| Ethyl Acetate | Medium | Can be used as a single eluent for moderately polar compounds. |
Causality Behind Solvent Selection:
-
Hexane or Petroleum Ether: These non-polar solvents act as the "driving force," moving less polar compounds up the plate.
-
Ethyl Acetate or Dichloromethane: These solvents of intermediate polarity compete with the analytes for binding sites on the silica gel, thus increasing the mobility of more polar compounds.[7]
-
Methanol: A highly polar solvent, small additions of methanol can significantly increase the eluting power of the mobile phase, which is useful for highly polar compounds that may otherwise remain at the baseline.[1]
Pro-Tip: If your spots are all at the bottom of the plate (low Rf), the mobile phase is not polar enough; increase the proportion of the more polar solvent. If your spots are all at the top of the plate (high Rf), the mobile phase is too polar; increase the proportion of the less polar solvent.[2][7]
PART 2: Step-by-Step Experimental Protocols
Protocol for Monitoring a Typical Reaction
This protocol assumes a reaction where Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is either a reactant or a product.
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Reaction mixture
-
Solutions of pure starting material(s) and product (if available) in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Workflow Diagram:
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Procedure:
-
Plate Preparation:
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the plate).[4]
-
Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front.[9] Cover the chamber.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane on the baseline.[4]
-
Withdraw a small aliquot of the reaction mixture.[10] Spot this on the 'RM' lane.
-
For the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.[10] This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Ensure the spots are small and concentrated. If the sample is dilute, you can apply multiple spots in the same location, allowing the solvent to evaporate completely between applications.[10]
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1][9]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[1] Do not allow the solvent to run all the way to the top edge.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm).[9] Aromatic compounds like quinolines will appear as dark spots on a fluorescent green background.[3][5]
-
Circle the visible spots with a pencil.
-
Analyze the plate: As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should diminish in intensity, while a new spot for the product appears and intensifies.[8] The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[10]
-
Advanced Visualization Techniques
While UV light is the primary, non-destructive method, some starting materials, intermediates, or byproducts may not be UV-active. In such cases, secondary visualization techniques can be employed after UV analysis.
-
Iodine Chamber:
-
Principle: Iodine vapor has a high affinity for many organic compounds, especially unsaturated and aromatic systems, and will stain them, typically as brown spots on a lighter brown background.[11]
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear within a few minutes.[11] It is important to circle the spots promptly as the iodine will eventually sublime off the plate.[11]
-
-
Potassium Permanganate (KMnO₄) Stain:
-
Principle: This is a strong oxidizing agent that reacts with compounds that can be oxidized (e.g., alcohols, alkenes, alkynes), appearing as yellow-brown spots on a purple background.
-
Preparation: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Briefly dip the dried TLC plate into the solution and then gently heat it with a heat gun until spots appear.
-
PART 3: Troubleshooting and Field-Proven Insights
Table 2: Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaky or elongated | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar and interacting strongly with the silica. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid to the mobile phase.[1] | |
| Rf values are inconsistent | Chamber was not saturated with solvent vapor. | Always use filter paper to saturate the chamber. |
| The mobile phase was reused. | Always use a fresh mobile phase for each run.[1] | |
| No spots are visible under UV light | Compound is not UV-active. | Use a chemical stain like iodine or potassium permanganate.[12][13] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location.[10] | |
| Spots from different lanes merge | Spots were applied too close together. | Leave adequate space between lanes when spotting. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring reactions involving Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate. By systematically selecting the stationary and mobile phases and employing proper technique, researchers can gain rapid and reliable insights into the progress of their chemical transformations. This guide provides the foundational knowledge and practical protocols to develop and implement effective TLC methods, ensuring greater control over synthetic outcomes and facilitating the efficient development of novel chemical entities.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]
-
AKJournals. Detection and visualization methods used in thin-layer chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Home Page [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conrad-Limpach Synthesis for Higher Yields
Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yields and reliability of their 4-hydroxyquinoline syntheses. We will move beyond basic protocols to explore the causality behind common experimental challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Core Principles: Understanding the Reaction's Two-Part Nature
The Conrad-Limpach synthesis is a powerful method for creating the 4-hydroxyquinoline core, a scaffold present in numerous biologically active compounds.[1] The reaction is fundamentally a two-stage process:
-
Condensation: An aniline reacts with a β-ketoester to form a Schiff base/enamine intermediate. This step is often performed at moderate temperatures.
-
Thermal Cyclization: The intermediate undergoes an electrocyclic ring closure at very high temperatures (typically ~250 °C) to form the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-quinolone form.[2][3]
The high energy barrier of the second step, which involves the temporary disruption of the aniline's aromaticity, is the primary source of optimization challenges.[1]
Caption: General workflow of the Conrad-Limpach synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the Conrad-Limpach synthesis.
Q1: My reaction yield is consistently low (<30%). What is the most likely cause?
A: The most frequent cause of poor yields is improper execution of the high-temperature thermal cyclization step. Historically, this step was performed by heating the Schiff base intermediate without a solvent (neat), which often leads to decomposition and yields below 30%.[3]
The key to success is using a high-boiling, inert solvent. The solvent serves two critical functions:
-
Even Heat Distribution: It prevents localized overheating and charring of the reaction mixture, which is common when heating solids or viscous oils directly.
-
Maintaining High Temperature: It allows the reaction to be maintained at the required cyclization temperature (around 250 °C) uniformly and safely.[3][4]
Limpach first noted that switching from a neat reaction to an inert solvent like mineral oil could elevate yields dramatically, in some cases up to 95%.[3] Therefore, the absence of a suitable high-boiling solvent is the primary suspect for low yields.
Q2: I'm observing a significant amount of the isomeric 2-hydroxyquinoline. How can I favor the desired 4-hydroxyquinoline product?
A: This is a classic case of kinetic versus thermodynamic control. The aniline can attack the β-ketoester at two sites: the ketone or the ester. The product you isolate depends on the temperature of the initial condensation step.[3][5]
-
Conrad-Limpach (Kinetic) Pathway: At lower temperatures (room temperature to moderate heat), the aniline preferentially attacks the more reactive keto group. This is a faster, kinetically controlled reaction that leads to the intermediate required for 4-hydroxyquinoline synthesis.[3]
-
Knorr (Thermodynamic) Pathway: At higher temperatures (e.g., ~140 °C), the initial reaction becomes more reversible. The aniline can also attack the less reactive ester group. This leads to a more stable β-keto acid anilide intermediate, the thermodynamic product, which then cyclizes to form the isomeric 2-hydroxyquinoline.[3]
To maximize the yield of your desired 4-hydroxyquinoline, ensure the initial condensation of the aniline and β-ketoester is performed under kinetic control (milder conditions) before proceeding to the high-temperature cyclization.
| Parameter | Conrad-Limpach (Target Product) | Knorr (Isomeric Side-Product) |
| Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
| Control Type | Kinetic | Thermodynamic |
| Condensation Temp. | Room Temperature to ~100 °C | Higher Temperatures (~140 °C) |
| Site of Attack | Keto Group | Ester Group |
| Caption: Temperature control for regioselectivity. |
Q3: The cyclization step is not proceeding to completion, even in a high-boiling solvent. What factors could be inhibiting this step?
A: If temperature and solvent are well-controlled, incomplete cyclization often points to electronic effects on the aniline substrate. The cyclization is an electrophilic aromatic substitution, where the aniline ring acts as the nucleophile.[6]
If your aniline contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the aromatic ring is significantly reduced. This makes the ring less willing to attack the carbonyl group, thus hindering or even preventing the cyclization step.[6] In such cases, even more forcing conditions (higher temperatures or longer reaction times) may be required, though this also increases the risk of decomposition. For particularly deactivated systems, exploring alternative synthetic routes may be more fruitful.
Additionally, the presence of an acid catalyst (e.g., H₂SO₄, HCl) is often beneficial, as it catalyzes the necessary keto-enol tautomerizations leading up to the key ring-closing step.[3]
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the cyclization step, and are there alternatives to mineral oil?
A: Traditionally, mineral oil (BP > 275 °C), diphenyl ether (BP = 259 °C), and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP = 257 °C) are the most cited solvents due to their high boiling points and inert nature.[1] While effective, mineral oil can be difficult to remove during workup, and diphenyl ether has an unpleasant odor.
A systematic study has shown that yields generally improve with higher solvent boiling points.[1] Several less common but effective and user-friendly alternatives have been identified.
| Solvent | Boiling Point (°C) | Reported Yield (%) | Notes |
| Mineral Oil | > 275 | Can be >90% | Effective but can complicate purification.[3] |
| Dowtherm A | 257 | 65% | Liquid at RT, common industrial choice.[1] |
| Isobutyl Benzoate | 240 | 66% | Good alternative, higher cost.[1] |
| Propyl Benzoate | 230 | 65% | Effective and accessible.[1] |
| 1,2,4-Trichlorobenzene | 213 | 54% | Inexpensive alternative.[1] |
| Caption: Survey of alternative solvents for the cyclization step.[1] |
Q2: Can this reaction be scaled up for industrial production?
A: Yes, but with significant caution. The high temperatures required for the cyclization pose major challenges for heat management on a large scale.[7] In large reactors, inefficient heat transfer can create dangerous thermal gradients or "hot spots," leading to runaway reactions and decomposition.[8][9] Proper reactor design, robust process controls, and careful consideration of mixing efficiency are critical for safely scaling up this synthesis.[9]
Q3: Have modern techniques like microwave synthesis been applied to this reaction?
A: Yes, modern protocols have utilized microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times by efficiently and rapidly reaching the high temperatures required for cyclization.[10] This can lead to improved yields and a reduction in side product formation by minimizing the time the reactants are exposed to harsh conditions. Some protocols have also successfully employed copper catalysts under microwave conditions.[10]
Experimental Protocols
Protocol 1: Optimized Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone
This protocol is adapted from a study focused on optimizing solvent choice and reaction conditions.[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a short-path distillation apparatus with 4-nitroaniline (1.0 eq.), ethyl 3-ethoxybut-2-enoate (2.5 eq.), and a suitable high-boiling solvent (e.g., Dowtherm A or propyl benzoate, ~15 mL per gram of aniline).
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the stirred mixture.
-
Condensation & Cyclization: Heat the reaction mixture to reflux (the target temperature is that of the solvent's boiling point, e.g., ~230-250 °C).
-
Ethanol Removal: As the reaction proceeds, ethanol generated during the formation of the intermediate will begin to distill off. Continue heating at reflux for 35-60 minutes, collecting the ethanol distillate. The product will begin to precipitate from the hot solution.
-
Cooling & Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with a solvent in which the product is poorly soluble but the high-boiling reaction solvent is soluble (e.g., hexanes or ethyl acetate) to remove residual reaction solvent.
-
Drying: Dry the purified product under vacuum to obtain the 4-quinolone.
References
-
SynArchive. Conrad-Limpach Synthesis. Available at: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available at: [Link]
-
Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
-
Name Reaction. Conrad-Limpach Reaction. Available at: [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available at: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
-
ResearchGate. Conrad-Limpach reaction. Available at: [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]
-
National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]
-
HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]
-
Prime Scholars. How to deal with scale-up challenges of Chemistry? Available at: [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. scribd.com [scribd.com]
- 7. primescholars.com [primescholars.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Trifluoromethylquinolines
Welcome to the technical support center for the synthesis of trifluoromethylquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF3) group onto the quinoline scaffold with positional control. The incorporation of a CF3 group can significantly enhance the pharmacological properties of a molecule, including metabolic stability and bioavailability.[1] However, achieving the desired regioselectivity during synthesis can be a considerable challenge.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your experimental work.
I. Troubleshooting Guide: Common Issues in Regioselective Trifluoromethylation
Controlling the position of trifluoromethylation on the quinoline ring is paramount for structure-activity relationship (SAR) studies and the development of effective drug candidates. Below are common issues encountered during these syntheses and strategies to address them.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor or Incorrect Regioselectivity | 1. Inappropriate Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the position of trifluoromethylation.[2] 2. Steric Hindrance: Bulky substituents on the quinoline ring can block access to certain positions. 3. Electronic Effects: The inherent electronic properties of the quinoline ring and its substituents dictate the most reactive sites for electrophilic, nucleophilic, or radical attack. | 1. Optimize Reaction Parameters: a. Catalyst Screening: For metal-catalyzed reactions, screen different transition metals (e.g., Pd, Cu, Fe) and ligands.[3][4] The nature of the metal center and its ligand sphere can dramatically alter the regiochemical outcome. b. Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the trifluoromethylating agent and the stability of reaction intermediates.[2] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO). c. Temperature Adjustment: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product. 2. Employ Directing Groups: Introduce a directing group at a specific position on the quinoline to guide the trifluoromethylation to an adjacent or remote C-H bond.[5][6] The directing group can be removable or a permanent part of the final molecule.[6] 3. Change the Trifluoromethylation Strategy: a. Switch between radical, electrophilic, and nucleophilic CF3 sources. The mechanism of CF3 introduction will dictate the preferred position of attack. For example, radical trifluoromethylation often targets electron-deficient positions.[7] b. Consider an "Umpolung" Strategy: This approach reverses the normal polarity of the reactants, offering alternative regioselectivity.[8][9][10] |
| Low Yield of Trifluoromethylated Product | 1. Inefficient Catalyst Activity or Decomposition. 2. Poor Solubility of Reagents. 3. Decomposition of the Trifluoromethylating Agent. 4. Reaction Stalling or Incomplete Conversion. | 1. Catalyst Optimization: a. Increase catalyst loading. b. Use a pre-catalyst or an activating agent. c. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. 2. Improve Solubility: a. Use a co-solvent system. b. Increase the reaction temperature. 3. Reagent Stability: a. Add the trifluoromethylating agent slowly or in portions. b. Choose a more stable CF3 source. 4. Drive the Reaction to Completion: a. Increase the reaction time. b. Add a fresh portion of the limiting reagent. |
| Formation of Multiple Side Products | 1. Over-reaction or Multiple Trifluoromethylations. 2. Decomposition of Starting Material or Product. 3. Competitive Side Reactions. | 1. Control Stoichiometry: Use the trifluoromethylating agent as the limiting reagent to minimize multiple additions. 2. Modify Reaction Conditions: a. Lower the reaction temperature. b. Reduce the reaction time. 3. Purification: Employ careful chromatographic separation to isolate the desired product. |
Workflow for Troubleshooting Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in the synthesis of trifluoromethylquinolines.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the C-H trifluoromethylation of quinolines?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the quinoline core and its substituents, as well as the nature of the trifluoromethylating agent and the reaction mechanism.
-
Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, making the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. In radical trifluoromethylation, attack often occurs at the electron-deficient C2 or C4 positions.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of the trifluoromethylating agent to adjacent positions, favoring reaction at more accessible sites.
-
Reaction Mechanism:
-
Radical Trifluoromethylation: Often initiated by photoredox catalysis or radical initiators, this method typically favors the electron-deficient positions of the quinoline ring.[7]
-
Electrophilic Trifluoromethylation: This approach is less common for electron-deficient heterocycles like quinoline unless the ring is activated with electron-donating groups.
-
Nucleophilic Trifluoromethylation: This requires activation of the quinoline ring, for instance, by forming the N-oxide, to make it more susceptible to nucleophilic attack. This strategy often directs trifluoromethylation to the C2 position.[11]
-
Q2: How can I selectively introduce a trifluoromethyl group at the C2-position of a quinoline?
A2: Selective C2-trifluoromethylation can often be achieved through methods that activate this position towards nucleophilic attack. One common strategy is the use of quinoline N-oxides. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack. By carefully choosing the trifluoromethylating reagent and reaction conditions, high selectivity for the C2 position can be achieved.[11] Another approach involves transition metal-catalyzed C-H activation, where a directing group can be used to guide the catalyst to the C2-H bond.[4]
Q3: Is it possible to achieve trifluoromethylation on the benzene ring of the quinoline scaffold?
A3: Yes, while the pyridine ring is often more reactive, functionalization of the benzene ring is possible. This can be achieved by:
-
Blocking the more reactive sites: If the C2 and C4 positions are substituted, trifluoromethylation may be directed to the benzene ring.
-
Using directing groups: A directing group placed on the benzene ring can facilitate C-H activation and subsequent trifluoromethylation at a specific position, such as C5 or C7.[12][13][14]
-
HAT-promoted hydrosilylation: Some methods, like hydrogen atom transfer (HAT)-promoted hydrosilylation, have shown regioselectivity for the C6 position of quinolines.[15]
Q4: What are the advantages of using photoredox catalysis for trifluoromethylation?
A4: Photoredox catalysis offers several advantages for trifluoromethylation reactions:[7]
-
Mild Reaction Conditions: These reactions are often conducted at room temperature, which helps to preserve sensitive functional groups.
-
High Functional Group Tolerance: The mild conditions allow for the trifluoromethylation of complex molecules with a wide range of functional groups.
-
Radical Mechanism: The generation of trifluoromethyl radicals allows for the functionalization of C-H bonds that are not accessible through traditional ionic pathways.[7]
Catalytic Cycle for Photoredox Trifluoromethylation
Caption: A simplified representation of a photoredox catalytic cycle for the radical trifluoromethylation of quinolines.[7]
III. Experimental Protocol: Regioselective C2-Trifluoromethylation of Quinoline N-oxide
This protocol is a representative example for the regioselective C2-trifluoromethylation of quinoline using the N-oxide activation strategy.
Materials:
-
Quinoline N-oxide
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline N-oxide (1.0 mmol, 1.0 equiv) and potassium fluoride (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Then, add trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-trifluoromethylquinoline.
Note: This is a general procedure and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
IV. References
-
Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed. (2020-09-18). Retrieved from [Link]
-
Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed. (2023-03-10). Retrieved from [Link]
-
Synthesis of trifluoromethylation product 53 from quinoline 52 using B(C6F5)3 catalyst. - ResearchGate. Retrieved from [Link]
-
Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC - PubMed Central. (2025-09-05). Retrieved from [Link]
-
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. (2024-11-05). Retrieved from [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). Retrieved from [Link]
-
Recent Advances and prospects in the Iron-catalyzed Trifluoromethylation Reactions - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans - UQ eSpace - The University of Queensland. Retrieved from [Link]
-
Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC - NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Retrieved from [Link]
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. Retrieved from [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. Retrieved from [Link]
-
Organic Letters Journal - ACS Publications - American Chemical Society. Retrieved from [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. (2011-12-08). Retrieved from [Link]
-
Radical trifluoromethylation of five- and six-membered heteroarenes and... - ResearchGate. Retrieved from [Link]
-
Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET - University of Hawaii System. (2025-11-18). Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. (2025-10-23). Retrieved from [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed. (2017-01-02). Retrieved from [Link]
-
Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - RSC Publishing - The Royal Society of Chemistry. (2026-01-05). Retrieved from [Link]
-
(PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3 - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Regioselective synthesis of trifluoromethyl substituted quinolines from trifluoroacetyl acetylenes - Sci-Hub. Retrieved from [Link]
-
Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed. (2014-03-13). Retrieved from [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - NIH. Retrieved from [Link]
-
Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Removable and modifiable directing groups in C-H activation - YouTube. (2024-01-18). Retrieved from [Link]
-
Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - RSC Publishing. (2025-11-11). Retrieved from [Link]
-
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed. (2025-11-03). Retrieved from [Link]
-
Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing). Retrieved from [Link]
-
Umpolung strategies for the functionalization of peptides and proteins - RSC Publishing. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025-01-28). Retrieved from [Link]
-
Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - ChemRxiv. Retrieved from [Link]
-
Selective C H functionalization of quinolines. a) State of the art in... - ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umpolung strategies for the functionalization of peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
"removing side products from Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate synthesis"
Welcome to the troubleshooting and support guide for the synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis and purification of this important quinoline derivative, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product is a dark, tarry, or oily solid. How can I effectively purify it?
Answer:
This is a very common issue, especially given that the final cyclization step often requires high temperatures (typically >250 °C), which can lead to thermal decomposition and polymerization byproducts. The key is a systematic, multi-step purification approach rather than relying on a single technique.
Initial Troubleshooting Steps:
-
Trituration: Before attempting recrystallization or chromatography, triturate the crude material. This involves stirring the crude solid as a suspension in a solvent where the desired product has very low solubility, but the nonpolar impurities and residual high-boiling solvents (like Dowtherm A or mineral oil) are soluble.
-
Recommended Solvents: Hexanes, petroleum ether, or diethyl ether.
-
-
Activated Carbon Treatment: If the product remains colored after trituration, it indicates the presence of persistent chromophores or polymeric impurities. A charcoal treatment is highly effective.[1]
-
Dissolve the semi-purified solid in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add 5-10% w/w of activated carbon (e.g., Norit or Darco).
-
Reflux for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.
-
-
Recrystallization: This is the most powerful technique for obtaining high-purity crystalline material. Finding the right solvent system is critical.
| Solvent System | Target Impurities Removed | Protocol Notes |
| Ethanol/Water | Polar impurities, some starting materials | Dissolve product in minimum hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly. |
| Ethyl Acetate/Hexane | Non-polar impurities, residual starting aniline | Dissolve product in minimum hot ethyl acetate. Add hexane dropwise until cloudy. Cool slowly. |
| Methanol | General purpose | Often effective after charcoal treatment. Ensure slow cooling for optimal crystal growth. |
The workflow below illustrates a decision-making process for initial purification.
Caption: Workflow for selective removal of the carboxylic acid side product.
FAQ 4: I've isolated a byproduct with a mass M+16 greater than my product. Could this be an N-oxide?
Answer:
Yes, an M+16 peak is a classic indicator of N-oxide formation. Quinoline nitrogens are susceptible to oxidation, which can sometimes occur under the harsh, high-temperature conditions of the synthesis, especially if atmospheric oxygen is not rigorously excluded or if oxidizing contaminants are present.
Identification and Removal:
-
Characterization: Quinoline N-oxides often exhibit different chromatographic behavior (typically more polar) and distinct changes in their aromatic NMR signals compared to the parent quinoline.
-
Removal: N-oxides can be chemically reduced back to the parent quinoline.
-
PCl₃ or PPh₃ in Refluxing Solvent: A common method is to treat the mixture with triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a solvent like acetonitrile or chloroform. The phosphorus(III) reagent is oxidized to triphenylphosphine oxide or phosphoryl chloride, while the N-oxide is reduced.
-
Catalytic Hydrogenation: If your molecule does not contain other reducible functional groups, catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective.
-
Prevention:
The most effective strategy is prevention.
-
Inert Atmosphere: Conduct the high-temperature cyclization step under a blanket of an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Ensure the high-boiling solvent used is free of peroxide impurities.
References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]
-
Patel, H., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy, 8, 30-37. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
Shchepankevych, M. A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5199. Retrieved from [Link]
- Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group.
-
Al-dujaili, L. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(31), 18366-18388. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. Retrieved from [Link]
-
Hart, M. E., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(1), 213-220. Retrieved from [Link]
-
Dotsenko, V. V., et al. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2017(2), M937. Retrieved from [Link]
-
RSC Publishing. (2021). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Chemical Communications, 57(64), 7957-7960. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. 27(8), 2825-2828. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential functionalisation of Quinoline N-oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (1988). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 9(5), 859-866. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]
Sources
Scale-Up Architecture for 4-Hydroxyquinoline Synthesis: A Technical Support Guide
Introduction: The Thermal Barrier
Scaling up 4-hydroxyquinoline (4-HQ) synthesis is not merely a matter of increasing stoichiometry; it is a challenge of thermal engineering. Whether you are utilizing the Conrad-Limpach or Gould-Jacobs protocol, the critical step involves a thermal cyclization requiring temperatures exceeding 250°C .
At the bench scale (10–100 g), heat transfer is rapid, and "hot spots" are negligible. At the pilot scale (10 L+), the surface-area-to-volume ratio drops drastically, leading to uneven heating, prolonged residence times, and significant degradation. This guide addresses the specific friction points of scaling this high-energy transformation.
Part 1: Core Reaction Architectures
The Gould-Jacobs Protocol (Preferred for Scale)
This route is generally preferred over Conrad-Limpach for industrial scale-up due to cleaner impurity profiles, though it requires rigorous thermal management.
Reaction Scheme:
-
Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine (intermediate). -
Cyclization: Enamine
4-Hydroxyquinoline-3-carboxylate (Hydrolysis/Decarboxylation) 4-HQ.
Standardized Scale-Up Protocol (10 L Reactor)
| Step | Operation | Critical Technical Insight (The "Why") |
| 1 | Charge Aniline (1.0 eq) and EMME (1.1 eq) into a reactor. | Use a slight excess of EMME to drive aniline consumption; unreacted aniline causes difficult purification downstream. |
| 2 | Ramp to 100–110°C. Hold for 2–3 hours. | Ethanol removal is critical. Use a packed column condenser. If EtOH is not removed, the equilibrium shifts back, stalling conversion. |
| 3 | Transfer the molten enamine into a pre-heated solvent (Dowtherm A) at 250°C. | Dosing Strategy: Do not heat the enamine batch to 250°C. Dosing cold enamine into hot solvent (semi-batch) prevents thermal runaway and minimizes polymerization. |
| 4 | Hold at 250–260°C for 30–60 mins. | Monitor off-gassing (ethanol/CO2). Cessation of bubbles indicates completion. |
| 5 | Cool to 80°C. Add anti-solvent (Heptane/Toluene) if needed. | Controlled cooling prevents "crashing out" as amorphous sludge. Induce nucleation at the metastable zone width (MSZW). |
Part 2: Technical Support & Troubleshooting (Q&A)
Category A: Thermal Management & Yield Loss
Q1: My bench yield was 85%, but at the 20 L scale, it dropped to 45% with a black tar residue. What happened? Diagnosis: Thermal Degradation due to Extended Ramp Times.
-
The Mechanism: In a large reactor, heating a full batch from 100°C to 250°C takes hours. During this slow ramp, the intermediate enamine spends too much time in the "decomposition window" (150–200°C) before cyclization occurs.
-
The Fix: Switch to a Semi-Batch (Dosing) Mode .
-
Pre-heat your high-boiling solvent (e.g., Dowtherm A or Diphenyl Ether) to 255°C in the reactor.
-
Pump the intermediate enamine (kept at 100°C) into the hot solvent over 1–2 hours.
-
Result: Each droplet of enamine instantly hits 255°C and cyclizes immediately, bypassing the decomposition window.
-
Q2: We are seeing severe foaming during the high-temperature step, causing reactor fouling. Diagnosis: Trapped Ethanol/Volatiles.
-
The Mechanism: The cyclization releases ethanol. At 250°C, ethanol flash-boils instantly. If the addition rate is too fast, the gas evolution exceeds the condenser's venting capacity, creating a foam-over.
-
The Fix:
-
Reduce Dosing Rate: Match the addition rate to the condenser's liquid collection rate.
-
Nitrogen Sweep: Use a gentle
sweep to help carry ethanol vapor out of the headspace. -
Antifoam: Silicone-based antifoams often degrade at 250°C. Use mechanical foam breakers or simply reduce reactor fill volume to 60%.
-
Category B: Purification & Isolation[1][2][3]
Q3: The product solidifies into a rock-hard mass upon cooling, breaking our agitator. Diagnosis: Uncontrolled Crystallization (Oiling Out).
-
The Mechanism: 4-HQ has a high melting point (>200°C). As the solvent (Dowtherm) cools, the product may pass through a "sticky" amorphous phase before crystallizing.
-
The Fix:
-
Stop Cooling at 100°C: Do not cool to room temperature immediately.
-
Dilution: At 100°C, add a compatible thinner (e.g., Toluene or Xylene) that is miscible with Dowtherm but antisolvent for the product.
-
Slurry Transfer: Filter the hot slurry (80–90°C). The product is stable, and this prevents the formation of a solid cake.
-
Q4: Filtration is extremely slow (clogging filters). Diagnosis: Particle Size Distribution (Fines).
-
The Mechanism: Rapid precipitation (crash cooling) creates micron-sized fines that blind filter pores.
-
The Fix: Ostwald Ripening.
-
After the reaction, hold the mixture at 200°C for 30 minutes, then cool slowly (10°C/hour) to 150°C. This allows small crystals to dissolve and redeposit onto larger ones, improving filtration flux.
-
Part 3: Critical Visualization
Figure 1: The Gould-Jacobs Reaction & Control Points
Caption: Figure 1. Reaction pathway highlighting the two critical control points: efficient ethanol removal during condensation and rapid thermal shock during cyclization to avoid degradation.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic flow for resolving common scale-up failures in 4-HQ synthesis.
Part 4: Solvent & Safety Data
Table 1: High-Boiling Solvent Selection for Scale-Up
| Solvent | Boiling Point | Pros | Cons |
| Dowtherm A (Eutectic mixture of diphenyl oxide/biphenyl) | 257°C | Industry standard; stable; liquid at room temp (mostly). | Expensive; difficult to remove (requires high vac distillation or extensive washing). |
| Diphenyl Ether | 258°C | Excellent thermal stability. | Solidifies at 26°C (freezes in lines); strong odor. |
| Mineral Oil | >300°C | Cheap; available in bulk. | Hard to wash off product; variable composition causes batch inconsistency. |
| Sulfolane | 285°C | Water miscible (easier workup). | Thermal decomposition at >220°C can be hazardous; expensive. |
Safety Warning: Thermal Runaway Although the cyclization itself is not violently exothermic, the accumulation of unreacted enamine at temperatures below 240°C followed by a sudden temperature spike can lead to rapid gas evolution (ethanol) and vessel over-pressurization.
-
Safety Rule: Always ensure the reactor heel (solvent) is at steady state >250°C before starting the feed.
-
Interlock: Set a low-temperature interlock on the feed pump. If reactor
, pump stops.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Pure Synth. (2025).[2] Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Retrieved from
-
H.E.L Group. Process Safety and Scale-up: Thermal Screening. Retrieved from
-
National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis. Retrieved from
Sources
Technical Support Center: Stability of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Welcome to the technical support guide for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various experimental settings. Understanding the stability profile is paramount for ensuring data integrity, reproducibility, and the overall success of your research.
Core Concepts: Understanding the Molecule's Reactivity
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a complex heterocyclic compound with several functional groups that dictate its chemical behavior and stability:
-
Ester Group (-COOCH₃): This is the most significant site of potential degradation. Ester groups are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (methanol in this case).[1][2] This reaction can be catalyzed by both acids and bases.
-
4-Hydroxyquinoline Core: This moiety can exist in equilibrium between two tautomeric forms: the 4-hydroxy (enol) form and the 4-keto (quinolone) form.[3][4] The predominant form can be influenced by the solvent, affecting the molecule's reactivity and physical properties.[5] The quinoline ring itself can be susceptible to oxidation under certain conditions.[6][7]
-
Trifluoromethyl Group (-CF₃): The electron-withdrawing nature of the -CF₃ group generally enhances the metabolic stability of a molecule and can influence the reactivity of the entire quinoline system.[8][9]
Below is a diagram illustrating the key structural features and the critical tautomeric equilibrium.
Caption: Structure and keto-enol tautomerism of the compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
Q1: What is the primary degradation pathway I should be concerned about? A1: The most common and rapid degradation pathway is the hydrolysis of the methyl ester at the 2-position.[1][2] This reaction results in the formation of 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid and methanol. The rate of hydrolysis is significantly accelerated in both acidic and basic aqueous media.
Q2: Which solvents are recommended for preparing and storing stock solutions? A2: The choice of solvent is critical for minimizing degradation.
-
Recommended for Long-Term Storage: Anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. These solvents are non-reactive towards the ester group and provide good solubility for many quinoline derivatives.[3]
-
For Immediate Use: Protic solvents like methanol or ethanol can be used for preparing working solutions for immediate use. However, prolonged storage in alcohols can lead to transesterification, where the methyl group of the ester is exchanged with the alkyl group of the solvent alcohol.
-
Avoid: Aqueous buffers for stock solutions, unless the experiment specifically requires it, due to the high risk of hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions? A3: The compound is highly susceptible to pH-dependent degradation in aqueous media.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester is a primary concern.[2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs, albeit at a slower rate than under acidic or basic conditions.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster and more efficient than acid-catalyzed hydrolysis, leading to the rapid formation of the carboxylate salt.[10]
Q4: Is the compound sensitive to light or temperature? A4: Yes, both are important factors.
-
Photostability: Quinolines and other aromatic heterocyclic compounds can be susceptible to photodegradation. While some trifluoromethylated quinolines exhibit good photostability, it is best practice to protect solutions from light by using amber vials or covering containers with foil.[11][12] A formal photostability study is recommended for sensitive applications.
-
Thermal Stability: Elevated temperatures will accelerate all degradation reactions, particularly hydrolysis.[13] For this reason, solutions should be stored at low temperatures (-20°C or -80°C) to maximize shelf life. Solid compound should be stored in a cool, dark, and dry place.
Troubleshooting Guide
This guide provides solutions for common issues encountered during experiments.
| Observed Problem | Probable Cause | Recommended Action & Explanation |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis of a stored solution. | Ester Hydrolysis. | The new peak is likely the carboxylic acid degradant. Solution: Prepare fresh solutions daily from a frozen, anhydrous stock (e.g., in DMSO). This ensures the integrity of the parent compound for your experiment. |
| Decreasing concentration of the parent compound over time, even in a non-aqueous solvent like methanol. | Transesterification or residual water. | Methanol can react with the methyl ester in a process called transesterification. Alternatively, even "anhydrous" solvents can contain trace amounts of water, leading to slow hydrolysis. Solution: For long-term storage, switch to an aprotic solvent like DMSO. If methanol must be used, ensure it is of the highest purity and use solutions promptly after preparation. |
| Solution develops a yellow or brown tint after exposure to air or light. | Oxidative Degradation. | The quinoline ring system may be undergoing oxidation, leading to colored byproducts.[6] Solution: Protect solutions from light at all times. For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen. |
| Inconsistent results between experimental replicates. | Ongoing degradation during the experiment. | If your experimental conditions involve aqueous buffers or elevated temperatures, the compound may be degrading over the course of the assay, leading to variability. Solution: Minimize the time the compound spends in destabilizing conditions. Prepare working solutions just before use. If possible, run a time-course stability check under your exact assay conditions to quantify the rate of degradation. |
Key Degradation Pathways
Understanding the likely chemical transformations is key to interpreting unexpected results. The two primary degradation pathways to monitor are hydrolysis and oxidation.
Caption: Primary degradation pathways for the target compound.
Experimental Protocol: Guideline for a Forced Degradation Study
To formally assess the stability of the compound and develop a stability-indicating analytical method, a forced degradation study is essential.[14][15] This involves intentionally stressing the compound under various conditions.[16][17]
Caption: Workflow for a forced degradation stability study.
Objective: To identify potential degradation products and determine the intrinsic stability of the compound.
Materials:
-
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Control Sample: Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of 0.1 mg/mL. This is your unstressed (T=0) control.
-
Acidic Stress: Mix an aliquot of the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.
-
Basic Stress: Mix an aliquot of the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at room temperature. Withdraw samples at time points (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 M HCl, and dilute. Note: Basic hydrolysis is often rapid.
-
Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂ (1:1 v/v). Incubate at room temperature, protected from light. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours) and dilute.
-
Thermal Stress: Dilute the stock solution with a 50:50 ACN:Water mixture. Incubate at 80°C, protected from light. Withdraw samples at time points (e.g., 1, 3, 7 days).
-
Photolytic Stress: Expose the solid compound and a solution (in 50:50 ACN:Water) to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with the control, using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradants.
Summary of Stability in Different Solvents
This table provides a qualitative summary of the compound's expected stability based on its chemical structure and the principles discussed.
| Solvent Type | Examples | Relative Stability | Primary Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Solvents are non-reactive and do not participate in hydrolysis or transesterification. Ideal for long-term storage. |
| Protic Polar | Methanol, Ethanol, Water | Moderate to Low | Risk of transesterification (alcohols) or hydrolysis (water). Stability is highly dependent on pH, temperature, and time. |
| Non-Polar | Hexane, Toluene, Dichloromethane | High (if soluble) | Low reactivity, but solubility is often a limiting factor for this polar compound. |
References
- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
- ResearchGate. (2025). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
- Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1.
- ResearchGate. (2025). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS.
- SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- RSC Publishing. (n.d.). Analytical Methods.
- Chemguide. (n.d.). Hydrolysing esters.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- PMC. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (n.d.). Examples of trifluoromethylation mediated by the photo‐excited carbonyl compounds.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
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- 15. ajrconline.org [ajrconline.org]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ijrpp.com [ijrpp.com]
"troubleshooting low yields in quinoline derivatization reactions"
Welcome to the Technical Support Center for Quinoline Derivatization. As Senior Application Scientists, we understand the complexities and nuances of heterocyclic chemistry. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of quinoline derivatives, with a primary focus on addressing the pervasive issue of low reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems you may encounter with common named reactions used for quinoline synthesis.
Question 1: My Friedländer synthesis is resulting in a low yield and a complex mixture of byproducts. What is the likely cause and how can I fix it?
Answer:
Low yields in the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are a frequent challenge.[1] The root cause often lies in one of three areas: competing side reactions, suboptimal catalyst selection, or harsh reaction conditions.
Causality & Troubleshooting Steps:
-
Competing Side Reactions: The most common side reaction is the self-condensation of the ketone or aldehyde that contains the α-methylene group, especially under basic conditions (an aldol condensation).[1][2] This depletes your starting material and complicates purification.
-
Solution: Consider changing the catalyst system. If using a strong base like KOH or NaOH, switch to a milder acid catalyst. Lewis acids such as Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) can be effective.[2] Alternatively, modern catalysts like ionic liquids can offer higher selectivity and yield under solvent-free conditions.[3]
-
-
Inappropriate Catalyst: The choice of catalyst is highly substrate-dependent. A catalyst that works well for one set of reactants may be ineffective for another.[1][2]
-
Solution: A systematic catalyst screen is the most effective approach. If a standard Brønsted acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, piperidine) is failing, explore Lewis acids or newer, more efficient systems.[2] See the table below for a comparison.
-
-
Harsh Reaction Conditions: Traditionally, these reactions were run at high temperatures, which can lead to the degradation of starting materials and the desired product.[1]
-
Solution: Employ milder reaction conditions. Microwave-assisted synthesis, for instance, can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4] Running the reaction at a lower temperature for a longer duration can also be beneficial. Always monitor reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.[1]
-
-
Purity of Starting Materials: Impurities, particularly water, can interfere with acid-catalyzed reactions.[2]
-
Solution: Ensure your 2-aminoaryl carbonyl compound is pure and that you are using anhydrous solvents and reagents, especially when employing acid catalysts.[2]
-
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | Reflux in organic solvent (e.g., Toluene, Ethanol) | Readily available, inexpensive | Can be harsh, may require high temperatures |
| Bases | KOH, NaOH, Piperidine | Reflux in alcoholic solvent | Effective for certain substrates | Promotes aldol self-condensation |
| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃ | Varies (often milder than Brønsted acids) | Can be highly efficient and selective | May be sensitive to moisture, higher cost |
| Modern Catalysts | Ionic Liquids, MOFs, Nanocatalysts | Often solvent-free, microwave irradiation | High efficiency, reusability, green chemistry | Higher initial cost, may not be commercially available |
Question 2: My Doebner-von Miller reaction is producing a significant amount of intractable tar, making product isolation nearly impossible. How can I prevent this?
Answer:
Tar formation is the most notorious issue in the Doebner-von Miller synthesis, which typically uses an aniline, an α,β-unsaturated carbonyl compound, and a strong acid.[5][6] This tar is primarily the result of the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5]
Causality & Troubleshooting Steps:
-
Polymerization of Carbonyl Compound: In a highly acidic, homogeneous solution, the concentration of the activated α,β-unsaturated carbonyl is high, leading to rapid self-polymerization.
-
Solution 1: Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline salt resides in the acidic aqueous phase, you dramatically reduce its tendency to polymerize.[6] The reaction occurs at the interface.
-
Solution 2: Slow Addition of Reagents: Instead of mixing all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[5]
-
Solution 3: Use a Protected Carbonyl: Acrolein diethyl acetal can be used as a superior substitute for acrolein. It hydrolyzes in situ to generate acrolein slowly, again keeping the concentration low and minimizing polymerization.[7]
-
-
Excessively Harsh Conditions: While strong acids are required, excessively high temperatures or acid concentrations can accelerate tar formation.[6]
Logical Troubleshooting Flow for Low Yields
This diagram provides a step-by-step decision-making process to diagnose the cause of low yields in quinoline synthesis.
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
Question 3: My Skraup synthesis is dangerously exothermic and gives a low yield. Are there safer and more efficient alternatives?
Answer:
The classic Skraup synthesis, reacting an aniline with sulfuric acid, glycerol, and an oxidizing agent, is notoriously vigorous and often hazardous.[8][9] The high exothermicity is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then polymerizes under the harsh conditions.[8][10]
Causality & Troubleshooting Steps:
-
Uncontrolled Exotherm: The reaction's violence makes it difficult to control, leading to byproduct formation and safety risks.
-
Solution: Strict temperature control is paramount.[8] Modern modifications that allow for lower temperatures and shorter reaction times are highly recommended. These include using microwave irradiation or ionic liquids as the reaction medium. These techniques provide more controlled and efficient heating, leading to better yields and a safer process.
-
-
Harsh Oxidizing Agent: The choice of oxidizing agent can influence the reaction's vigor.
-
Solution: Consider using a milder oxidizing agent. While nitrobenzene is traditional, alternatives like iodine can lead to a less vigorous and more controllable reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of my aniline starting material? A1: It is absolutely critical. Impurities in the aniline or other starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of undesired side products that complicate purification and reduce the overall yield of your target quinoline.[2]
Q2: My reaction seems to be stalling and not going to completion. What should I investigate? A2: Incomplete conversion is often due to an inappropriate or deactivated catalyst, or suboptimal temperature.
-
Catalyst Deactivation: The nitrogen atom in the quinoline product can coordinate to Lewis acid catalysts, leading to deactivation.[11][12] You may need to use a higher catalyst loading or choose a catalyst less prone to product inhibition.
-
Temperature: Many quinoline cyclization reactions require a significant activation energy.[13] If the reaction is stalling, a modest increase in temperature or switching to a higher-boiling solvent might be necessary. Monitor by TLC to find the optimal balance where the reaction proceeds without significant product degradation.[5]
Q3: I have a good crude yield according to TLC/LC-MS, but my isolated yield after purification is very low. What's going wrong? A3: Significant product loss during workup and purification is a common problem.
-
Neutralization: Quinolines are basic. If your reaction is run under acidic conditions, you must carefully neutralize the mixture to deprotonate the quinoline product before extraction. Incomplete neutralization will leave your product in the aqueous layer as a salt, leading to low recovery.[5]
-
Extraction: Ensure you are using an appropriate organic solvent for the extraction of your specific quinoline derivative. The polarity of quinolines can vary widely based on substitution. Sometimes, multiple extractions with a solvent like dichloromethane are necessary to fully recover the product.[2][5]
-
Purification Method: Column chromatography on silica gel can sometimes lead to yield loss, as basic quinolines may streak or bind irreversibly to the acidic silica. Consider treating your silica with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis (General Procedure)
This protocol provides a general method for improving yields and reducing reaction times in the Friedländer synthesis.
Materials:
-
2-aminoaryl carbonyl compound (1.0 mmol)
-
Carbonyl compound with α-methylene group (1.2 mmol)
-
Catalyst (e.g., p-TsOH, 10 mol%)
-
Solvent (e.g., Ethanol, 3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine the 2-aminoaryl carbonyl compound, the carbonyl compound with the α-methylene group, and the catalyst in the microwave reactor vial.
-
Add the solvent and seal the vial.
-
Place the vessel in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes).[2]
-
Monitor the reaction progress by TLC.[2]
-
After completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, proceed with a standard workup.
-
Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[2]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Optimized Doebner-von Miller Synthesis with a Biphasic System
This protocol is designed to minimize tar formation.
Materials:
-
Aniline derivative (10 mmol)
-
α,β-unsaturated carbonyl (e.g., crotonaldehyde) (12 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Oxidizing agent (e.g., nitrobenzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the aniline derivative in aqueous hydrochloric acid.
-
Add the toluene to create a two-phase system.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of the α,β-unsaturated carbonyl and the oxidizing agent in toluene via the dropping funnel over 1-2 hours.[6]
-
Continue refluxing and monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature. Carefully separate the aqueous and organic layers.
-
Make the aqueous layer strongly basic with a concentrated NaOH solution to precipitate the crude quinoline.
-
Extract the product from the neutralized aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, often by vacuum distillation or column chromatography.
References
-
Tayebee, R., & Al-Azzawi, F. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Adimule, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23721-23743. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available from: [Link]
-
Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. Available from: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Doebner-von Miller reaction. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. ablelab.eu [ablelab.eu]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of quinoline scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on the quinoline ring. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Understanding the Quinoline Ring in SNAr
The quinoline ring system is a privileged scaffold in medicinal chemistry. Its functionalization via SNAr is a cornerstone of analog synthesis. The inherent electron-deficient nature of the pyridine portion of the quinoline nucleus makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially when these positions are furnished with a good leaving group, such as a halogen. This reactivity profile allows for the introduction of a diverse array of functionalities, yet it also presents unique challenges in controlling regioselectivity and minimizing side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity?
A1: Achieving regioselectivity between the C2 and C4 positions is a common challenge due to their comparable electronic activation by the ring nitrogen. The outcome is a delicate balance of several factors.
-
Electronic vs. Steric Control: The electron-withdrawing effect of the nitrogen atom activates both C2 and C4 positions for nucleophilic attack. Computationally, the C4 position often has a higher LUMO coefficient, making it kinetically more favorable for attack.[1][2] However, the C2 position is in closer proximity to the nitrogen, which can influence the reaction through coordination effects with certain reagents.
-
To favor C4 substitution: Utilize bulkier nucleophiles. The steric hindrance around the C2 position, being flanked by the fused benzene ring and the nitrogen atom, will disfavor the approach of a large nucleophile, thereby promoting attack at the more accessible C4 position.
-
To favor C2 substitution: This is often more challenging. If the C4 position is sterically hindered by a substituent on the carbocyclic ring (e.g., at C5), the C2 position may become the preferred site of attack. Additionally, with certain nucleophiles like organolithium reagents, chelation control with the nitrogen atom can favor C2 substitution.[3]
-
-
Solvent Effects: The choice of solvent is critical.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity. They also stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Protic Solvents (e.g., alcohols): Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction. They can also act as competing nucleophiles, especially at elevated temperatures. However, in some cases, they can facilitate proton transfer steps.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. The difference in activation energies for attack at C2 and C4 may be small, and running the reaction at a lower temperature can amplify the preference for the pathway with the lower activation energy.
-
Leaving Group: The nature of the leaving group can influence the reaction rate, with a general reactivity trend of F > Cl > Br > I for the rate-determining addition step of the SNAr mechanism.[4] While this doesn't directly control regioselectivity, a more reactive leaving group might allow for milder reaction conditions, which in turn can improve selectivity.
Below is a workflow to guide your optimization process for improved regioselectivity:
Caption: Troubleshooting workflow for regioselectivity issues.
Q2: I am observing the formation of a quinolinone byproduct. How can I prevent this?
A2: Quinolinone formation arises from the hydrolysis of your haloquinoline starting material or product by water present in the reaction mixture. This is a common side reaction, especially when using hydroxide bases or running reactions at high temperatures. [5]
-
Strict Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure they are properly stored over molecular sieves.
-
Reagents: Ensure your nucleophile and any additives are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Choice of Base:
-
Avoid Aqueous Bases: Do not use aqueous bases like NaOH or KOH solutions.
-
Use Non-Nucleophilic Organic Bases: Employ non-nucleophilic, anhydrous organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Use Hydride or Carbonate Bases: Stronger, non-hydroxide bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices for deprotonating nucleophiles without introducing water.
-
-
Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous solutions, especially if the mixture is hot. Quench the reaction by adding it to cold water or a saturated ammonium chloride solution rather than adding water directly to the hot reaction mixture.
Q3: My reaction with an amine nucleophile is resulting in multiple products and a low yield of the desired mono-substituted product.
A3: Amines are potent nucleophiles and can lead to complex reaction mixtures through polysubstitution, especially if your quinoline substrate has more than one leaving group or if the reaction conditions are too harsh. [5]
-
Control Stoichiometry: Carefully control the stoichiometry of the amine. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess to minimize the chance of double substitution.
-
Slow Addition: Add the amine nucleophile slowly to the reaction mixture, preferably at a lower temperature. This maintains a low instantaneous concentration of the nucleophile, which can disfavor polysubstitution.
-
Lower the Reaction Temperature: High temperatures can drive the reaction towards polysubstitution. If you are observing multiple products, try running the reaction at a lower temperature for a longer period.
-
Protecting Groups: If the product amine is sufficiently nucleophilic to react further, consider a protecting group strategy. After the initial substitution, protect the newly introduced amino group before proceeding with further transformations.
Frequently Asked Questions (FAQs)
What is the best general-purpose solvent for SNAr on quinolines?
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the most effective. They are excellent at dissolving a wide range of nucleophiles and substrates and stabilizing the charged intermediates of the SNAr mechanism. However, for highly activated substrates, less polar solvents like toluene or even ethers like THF can be used to temper reactivity and prevent side reactions.[6]
How do I choose the right base for my reaction?
The primary role of the base is to deprotonate the nucleophile, increasing its reactivity.
-
For alcohol and thiol nucleophiles: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is typically used.
-
For amine nucleophiles: Often, no external base is needed as the amine can act as its own base. However, if the amine is not very nucleophilic or if an ammonium salt is formed, an external non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
For very weakly acidic nucleophiles: A very strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.
My starting material is not being consumed. What should I do?
If your reaction is not proceeding, consider the following:
-
Increase the Temperature: SNAr reactions often require elevated temperatures. If you are running the reaction at room temperature, try heating it to 60-80°C and then to reflux if necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions.[7]
-
Check Your Nucleophile's Reactivity: If you are using a neutral nucleophile, it may not be strong enough. Consider adding a base to deprotonate it and increase its nucleophilicity.
-
Activate Your Substrate: If your quinoline ring is not sufficiently electron-deficient, the reaction may be sluggish. The presence of electron-withdrawing groups on the quinoline ring will accelerate the reaction.
-
Consider Catalysis: For less reactive substrates, consider using a catalyst. Lewis acids can coordinate to the quinoline nitrogen, further increasing the electrophilicity of the C2 and C4 positions.[8] Phase-transfer catalysts can be effective for reactions involving ionic nucleophiles in biphasic systems.
How should I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions. Use a suitable solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used.[9]
Data Presentation: Reaction Conditions for SNAr on Chloroquinolines
The following tables provide a summary of typical reaction conditions for the nucleophilic substitution on chloroquinolines with different classes of nucleophiles.
Table 1: Substitution with Oxygen Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | 4-Fluorophenol | PolyDMAP™ | Xylene | Reflux (~139) | 18 | 86 | BenchChem |
| 4,7-Dichloroquinoline | Isoeugenol | K₂CO₃ | DMF | Reflux | Overnight | 63 | BenchChem |
| 6-Methoxy-2-methylquinolin-4-ol | Benzyl bromides | K₂CO₃ | DMF | Sonication | 0.25 | 45-84 | BenchChem |
Table 2: Substitution with Nitrogen Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-3-quinolinecarbonitrile | Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | BenchChem |
| 2-Chloroquinoline | 1,2,4-Triazole | None | N/A | 150 | 0.5 | 85 | ResearchGate |
| 2-Chloroquinoline | Sodium salt of 1,2,4-triazole | (Na salt) | DMF | 100 | 0.5 | 92 | ResearchGate |
Table 3: Substitution with Sulfur Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | None | Pyridine | Reflux | 4 | 75 | BenchChem |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloquinoline (1.0 eq.).
-
Solvent and Reagents: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure product.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. Cooperative Lewis acid/N-heterocyclic carbene catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 4-Hydroxyquinoline Synthesis
Welcome to the technical support guide for the synthesis of 4-hydroxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection. The choice of solvent is not merely about dissolving reagents; it is a pivotal parameter that dictates reaction pathways, influences yields, and determines the purity of your final product. This guide provides field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of 4-hydroxyquinolines?
A1: Solvent selection is paramount because it directly influences several key aspects of the reaction. In syntheses like the Conrad-Limpach reaction, the solvent's primary role is to provide the high thermal energy required for the cyclization step, which involves the formation of a high-energy intermediate and the temporary breaking of the aniline ring's aromaticity.[1] The boiling point of the solvent, therefore, becomes the most critical factor for driving the reaction to completion.[1][2][3] Furthermore, solvent polarity can affect the solubility of reactants and intermediates, influence the stability of transition states, and in some cases, prevent undesirable side reactions such as polymerization or the formation of byproducts.[3][4][5]
Q2: What are the most common synthetic routes where solvent choice is a major consideration?
A2: The two most prominent methods are the Conrad-Limpach-Knorr Synthesis and the Camps Cyclization .
-
Conrad-Limpach-Knorr Synthesis: This is a two-step process involving the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization (around 250 °C) to yield the 4-hydroxyquinoline.[3][6][7] The high-boiling-point solvent is essential for this second step.
-
Camps Cyclization: This is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[8] The choice of solvent and base system is crucial for controlling the reaction's regioselectivity, which determines whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is formed.[8]
Q3: Beyond boiling point, what other solvent properties should I consider?
A3: Several other properties are crucial:
-
Inertness: The solvent should not react with the starting materials, intermediates, or products under the reaction conditions.
-
Solubilizing Power: The solvent must adequately dissolve the reactants to allow the reaction to proceed efficiently in the liquid phase.[9]
-
Safety and Handling: Consider the solvent's toxicity, flammability, and any unpleasant odors. For instance, diphenyl ether is effective but has a strong, unpleasant smell and is a solid at room temperature, making it cumbersome to handle.[1]
-
Cost and Availability: For large-scale synthesis, the cost of the solvent can be a significant factor. Mineral oil is inexpensive but can be difficult to remove during workup.[1][3]
-
Workup and Purification: The solvent should be easily removable from the reaction mixture. Its miscibility with other solvents used in extraction and its boiling point are important for distillation.
Q4: Are there "green" or more environmentally friendly solvent options?
A4: Yes, the field is moving towards more sustainable options. While high-temperature reactions often limit the use of classic "green" solvents, some strategies include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and sometimes allows for the use of smaller solvent volumes or solvents that would otherwise be unsuitable for conventional heating.[4][5][10]
-
Water: For certain quinoline syntheses, such as some variations of the Friedländer synthesis, conducting the reaction in water at elevated temperatures under catalyst-free conditions has proven effective.[3]
-
Solvent-Free Conditions: Some reactions can be performed neat (without any solvent), especially under thermal or microwave conditions, which represents the ideal green chemistry approach.[11]
Troubleshooting Guide: Common Issues in Solvent Selection
Q: My Conrad-Limpach reaction yield is extremely low, or the reaction is not proceeding to completion. Is the solvent the problem?
A: This is the most common issue encountered and is almost always linked to the solvent's boiling point.
Causality: The thermal cyclization step requires a significant energy input to overcome the activation barrier associated with disrupting the aromaticity of the aniline ring.[1] If the reaction temperature does not reach approximately 250 °C, the cyclization will be slow or will not occur at all. The reaction yield generally increases with the solvent's boiling point.[1][2][3]
Solution Strategy:
-
Verify Solvent Boiling Point: Ensure you are using a solvent with a boiling point at or above 250 °C.
-
Switch to a Higher-Boiling Solvent: If your current solvent's boiling point is too low, switch to a more suitable one. While traditional solvents like Dowtherm A (BP=257 °C) and diphenyl ether (BP=259 °C) are effective, they have drawbacks (cost, odor).[1]
-
Consider Alternatives: Excellent, less expensive, and more user-friendly alternatives have been identified, such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[1][2]
Data Presentation: Comparison of Solvents for Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Methyl benzoate | 200 | 25% | Inexpensive | Low boiling point, low yield |
| Ethyl benzoate | 213 | 34% | Inexpensive | Low boiling point, low yield |
| 1,2,4-Trichlorobenzene | 213 | 54% | Inexpensive, good yield for its BP | Moderately high BP |
| 2-Nitrotoluene | 222 | 51% | Inexpensive, good yield | Moderately high BP |
| Isobutyl benzoate | 240 | 66% | Good yield | More expensive |
| 2,6-di-tert-butylphenol | 253 | 65% | Good yield, inexpensive, no odor | Solid at room temperature |
| Dowtherm A | 257 | 65% | High boiling point, liquid at RT | Expensive, unpleasant odor |
| Diphenyl ether | 259 | High | Inexpensive, high boiling point | Unpleasant odor, solid at RT |
| Mineral Oil | > 275 | High (up to 95%) | Very inexpensive, high boiling point | Difficult to remove during workup |
Data adapted from studies on 4-hydroxyquinoline synthesis.[1][3]
Visualization: Solvent Selection Workflow for Conrad-Limpach Synthesis
Caption: Decision tree for selecting a high-boiling-point solvent.
Q: I'm observing significant byproduct formation, such as bisquinolines. Can changing the solvent help?
A: Absolutely. Unwanted side reactions are often highly dependent on the solvent environment.
Causality: In reactions like the Mannich reaction or Knoevenagel condensation involving 4-hydroxyquinoline intermediates, the solvent's polarity and its ability to stabilize certain transition states can dictate the reaction pathway. For instance, reacting 4-hydroxyquinolines with aldehydes in less polar solvents like toluene or 1,4-dioxane has been shown to favor the formation of bisquinoline byproducts.[4][5]
Solution Strategy:
-
Increase Solvent Polarity: Switch from non-polar solvents (toluene, dioxane) to a more polar solvent. Dichloromethane (DCM) has been successfully used to suppress bisquinoline formation and favor the desired product.[4][5]
-
Use Protic Solvents: In some cases, protic solvents like methanol (MeOH) or ethanol (EtOH) can alter the reaction pathway and improve the yield of the desired product by participating in hydrogen bonding and stabilizing intermediates.[4][5][12]
Q: The required reaction temperature is higher than the atmospheric boiling point of my chosen solvent. What are my options?
A: This is a common limitation when trying to use lower-boiling but otherwise desirable solvents.
Causality: Conventional heating in an open or reflux system limits the maximum temperature to the solvent's boiling point at atmospheric pressure.
Solution Strategy:
-
Microwave-Assisted Synthesis: This is the ideal solution. By performing the reaction in a sealed, pressurized vial within a microwave reactor, you can safely heat the solvent well above its normal boiling point.[4][5] For example, 1,2-dichlorobenzene (BP = 180 °C) has been successfully used at temperatures up to 245 °C under microwave conditions to achieve the necessary ring closure.[4][5] This technique offers precise temperature control and dramatically reduced reaction times.
Experimental Protocols
Protocol 1: Standard High-Temperature Thermal Cyclization (Conrad-Limpach)
This protocol describes the critical cyclization step.
-
Apparatus Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Solvent Pre-heating: Add the chosen high-boiling solvent (e.g., Dowtherm A, 2,6-di-tert-butylphenol) to the flask. Begin stirring and heat the solvent to the target temperature (typically 250-260 °C).
-
Substrate Addition: Once the solvent has reached a stable target temperature, slowly add the enamine intermediate (product from the first step of the synthesis) to the hot solvent. The addition can be done neat or as a solution in a minimal amount of the same high-boiling solvent.
-
Reaction: Maintain the reaction mixture at 250-260 °C for the required time (typically 30 minutes to 2 hours), monitoring by TLC if feasible.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Dilute the mixture with a suitable hydrocarbon solvent (e.g., hexane, toluene) to precipitate the 4-hydroxyquinoline product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[12]
Visualization: Conrad-Limpach Mechanism Highlighting the Solvent's Role
Caption: The critical role of high-temperature solvent in the cyclization step.
References
-
A Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]
- Process for the preparation of 4-hydroxy quinolines.
- Preparation of 4-hydroxyquinoline compounds.
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]
-
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. National Center for Biotechnology Information (NCBI). [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Camps Reaction and Related Cyclizations. ResearchGate. [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
"degradation pathways of trifluoromethylquinolines under acidic or basic conditions"
Introduction: The Double-Edged Sword of Stability
Researchers in drug development and materials science frequently utilize the trifluoromethylquinoline scaffold. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity due to the high energy of the C-F bond.[1][2][3] However, this perceived stability is not absolute. Under specific chemical stress, such as strongly acidic or basic conditions encountered during synthesis, purification, formulation, or forced degradation studies, these molecules can undergo unexpected degradation.[4][5][6]
This guide serves as a technical resource for scientists and researchers to understand, predict, and troubleshoot the degradation pathways of trifluoromethylquinolines. We will delve into the mechanistic underpinnings of their stability and provide practical, field-tested protocols to navigate the challenges encountered in the lab.
Degradation Pathways Under Acidic Conditions
Under acidic conditions, the primary site of interaction is the basic nitrogen atom of the quinoline ring. Protonation of the nitrogen alters the electron distribution throughout the heterocyclic system, which can influence the stability of substituents. While the -CF3 group is generally robust, extreme conditions can lead to its transformation.
Mechanism Insight: Acid-Catalyzed Hydrolysis
The trifluoromethyl group is a strong electron-withdrawing group, which generally enhances the stability of the quinoline ring to electrophilic attack. However, under harsh acidic conditions (e.g., fuming sulfuric acid), the C-F bonds can be susceptible to hydrolysis.[7] This process is not trivial and typically requires significant energy input. The proposed mechanism involves the protonation of a fluorine atom, followed by the nucleophilic attack of water. This sequence repeats until the trifluoromethyl group is converted into a carboxylic acid group.
Caption: Proposed pathway for acid-catalyzed hydrolysis of a -CF3 group.
Troubleshooting Guide: Acidic Degradation
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Complete loss of starting material with no clear product peak in HPLC. | Extreme Conditions: The acid concentration and/or temperature may be too high, leading to complete hydrolysis and potentially further degradation of the quinoline core itself into smaller, more polar fragments that are not retained on a standard reverse-phase column. | Reduce Stress: Decrease the acid concentration (e.g., from 1M HCl to 0.1M HCl) or lower the reaction temperature. The goal of a forced degradation study is to achieve 5-20% degradation, not complete destruction.[8] |
| Appearance of a new, more polar peak in the chromatogram. | -CF3 Hydrolysis: This is the classic sign of the trifluoromethyl group hydrolyzing to a carboxylic acid (-COOH), which is significantly more polar. | Confirm Structure: Use LC-MS to check if the mass of the new peak corresponds to the replacement of -CF3 (+69 Da) with -COOH (+45 Da), a net change of -24 Da. |
| Inconsistent results between experiments. | Oxygen Contamination: The presence of dissolved oxygen can lead to oxidative degradation, which may be catalyzed by acidic conditions, leading to variable side products. | Degas Solvents: Purge all solvents and the reaction mixture with an inert gas like nitrogen or argon before and during the experiment to ensure an oxygen-free environment. |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylquinoline is supposed to be stable. Why is it degrading in 0.1M HCl at 60°C?
While the -CF3 group itself is highly stable, other functional groups on your quinoline ring might not be. Esters, ethers, and amines, for example, can be labile to acid hydrolysis under these conditions.[9] The degradation you are observing may not be related to the trifluoromethyl group at all. It is crucial to analyze the entire structure of your molecule.
Q2: Can I use any acid for my forced degradation study?
It is best to use common non-oxidizing acids like HCl or H2SO4. Avoid using acids like nitric acid (HNO3) unless you are specifically studying oxidative degradation, as it can produce confounding results.
Q3: Does the position of the -CF3 group on the quinoline ring affect its stability in acid?
Yes, the position can have a significant electronic effect. A -CF3 group on the pyridine ring of the quinoline will be more strongly influenced by the protonation of the ring nitrogen than one on the benzene ring. This can subtly alter its susceptibility to hydrolysis, although in most cases, this effect is minor compared to the influence of temperature and acid strength.
Degradation Pathways Under Basic Conditions
The behavior of trifluoromethylquinolines under basic conditions is dictated by the strong electron-withdrawing nature of the -CF3 group. This effect makes the quinoline ring electron-deficient and susceptible to nucleophilic attack.
Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)
The primary degradation pathway under basic conditions, especially if there is a suitable leaving group (e.g., Cl, Br, F) elsewhere on the ring, is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing -CF3 group stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating the ring for nucleophilic attack by hydroxide ions (OH-) or other nucleophiles. Direct attack on the -CF3 group by common bases like NaOH or KOH is generally not observed under typical laboratory conditions.
Caption: General pathway for base-catalyzed SNAr on a quinoline ring.
Troubleshooting Guide: Basic Degradation
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Formation of multiple, poorly resolved peaks or baseline noise in HPLC. | Ring Opening/Polymerization: Strong bases can, in some cases, lead to the opening of the heterocyclic ring or induce polymerization, resulting in a complex mixture of products. This is more likely at elevated temperatures. | Use Milder Conditions: Switch to a weaker base (e.g., Na2CO3) or conduct the experiment at a lower temperature (e.g., room temperature instead of 80°C). Ensure proper neutralization before injection to prevent on-column degradation. |
| A yellow or brown color develops in the reaction mixture. | Formation of Conjugated Systems: Color changes often indicate the formation of highly conjugated systems, which can result from elimination or condensation reactions facilitated by the base. | Characterize Byproducts: Use UV-Vis spectroscopy in conjunction with LC-MS to characterize the chromophore responsible for the color. This can provide valuable clues about the degradation pathway. |
| No degradation is observed even in 1M NaOH at high temperatures. | High Intrinsic Stability: Your molecule may be exceptionally stable to basic conditions. The -CF3 group and the lack of other activating groups or leaving groups can render the molecule inert. | Document Stability: If no degradation is seen under stressed conditions, this is still a valid and important result for a stability study. Report the conditions under which the molecule is stable.[6] |
Frequently Asked Questions (FAQs)
Q1: Will NaOH hydrolyze the trifluoromethyl group to a carboxylic acid?
This is highly unlikely under standard aqueous basic conditions. The C-F bond is too strong, and the carbon atom of the -CF3 group is not sufficiently electrophilic for a direct attack by hydroxide. Acid-catalyzed hydrolysis is the more plausible pathway for this specific transformation.[7]
Q2: My compound has no leaving groups, but it still degrades in base. What could be the pathway?
Consider other possibilities. If there are acidic protons on alkyl substituents, the base could catalyze condensation reactions. Alternatively, the quinoline ring itself can undergo degradation, although this is less common than SNAr.[10] Examine the structure for other reactive sites.
Q3: How do I properly neutralize my basic degradation sample before HPLC analysis?
It is critical to neutralize the sample to prevent damage to the silica-based column and to ensure reproducible chromatography. Add a stoichiometric equivalent of a suitable acid (e.g., HCl or formic acid). For example, add 10 µL of 1M HCl to 100 µL of a sample in 0.1M NaOH. Check the final pH before injection.
Experimental Protocols & Workflows
Conducting a well-controlled forced degradation study is essential for understanding the stability of your trifluoromethylquinoline.[4][8]
Protocol: Forced Degradation in Acidic and Basic Conditions
Objective: To determine the degradation profile of a trifluoromethylquinoline under hydrolytic stress.
Materials:
-
Trifluoromethylquinoline stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO)
-
0.1M and 1.0M Hydrochloric Acid (HCl)
-
0.1M and 1.0M Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile and Water
-
Neutralizing solutions (e.g., 1.0M NaOH, 1.0M HCl)
-
Class A volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation:
-
Label five 10 mL volumetric flasks: Control, Acid-Mild, Acid-Forced, Base-Mild, Base-Forced.
-
To the Control flask, add 1 mL of your stock solution and dilute to volume with 50:50 Acetonitrile:Water. This is your t=0 sample.
-
To the Acid-Mild flask, add 1 mL of stock and 1 mL of 0.1M HCl.
-
To the Acid-Forced flask, add 1 mL of stock and 1 mL of 1.0M HCl.
-
To the Base-Mild flask, add 1 mL of stock and 1 mL of 0.1M NaOH.
-
To the Base-Forced flask, add 1 mL of stock and 1 mL of 1.0M NaOH.
-
-
Stress Application:
-
Place the four stress flasks (along with a blank of each stress condition) into a water bath set to 60°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot (e.g., 500 µL) from each flask.
-
-
Quenching and Neutralization:
-
Immediately neutralize the collected aliquots. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the control and all stressed samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
General Workflow for Degradation Studies
Caption: Workflow for a typical forced degradation study.
Analytical Considerations: A Stability-Indicating Method
The cornerstone of any degradation study is a robust analytical method capable of separating the parent compound from all potential degradation products. Reverse-phase HPLC (RP-HPLC) is the most common technique.
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of hydrophobicities typical of quinoline derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peaks for basic analytes like quinolines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is essential to elute both polar degradation products and the often more hydrophobic parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV (e.g., 254 nm) or PDA | Quinolines have a strong UV chromophore. A photodiode array (PDA) detector is useful for assessing peak purity. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
References
- Garcı́a, P., et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions.
- Zhang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH).
- Uang, B. J., et al. (1998). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed.
- Sun, G., et al. (2002). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
- Thota, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- Kumar, V., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Ulonska, A., et al. (1995). Degradation of quinoline by immobilized Comamonas acidovorans in a three-phase airlift reactor. PubMed.
- N/A. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
- N/A. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- N/A. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
- Sharma, M., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- N/A. (2011). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- Sorenson, J. H., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH).
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Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Purity of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate using HPLC
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, scientifically grounded approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate. We will move beyond a simple recitation of steps to explore the causal relationships behind methodological choices, ensuring a robust and reliable analytical system.
Foundational Strategy: Understanding the Analyte
Before any instrument is calibrated, a thorough analysis of the target molecule is paramount. The structure of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate dictates our entire analytical strategy.
-
Quinoline Core: This heterocyclic aromatic system is an excellent chromophore, making UV detection a highly viable and sensitive option.
-
4-hydroxy Group: This phenolic group is acidic and introduces polarity. Its potential to ionize necessitates careful pH control of the mobile phase to ensure a consistent retention time and symmetrical peak shape.[1][2] Failure to suppress ionization can lead to significant peak tailing.[2]
-
6-(trifluoromethyl) Group: The CF₃ group is strongly electron-withdrawing and significantly increases the molecule's hydrophobicity (lipophilicity), which will enhance its retention on a nonpolar stationary phase.
-
Methyl Carboxylate Group: This ester group adds a degree of polarity but is less dominant than the quinoline and trifluoromethyl moieties.
Based on this structural analysis, Reversed-Phase HPLC (RP-HPLC) is the separation mode of choice.[3][4] RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase, making it ideal for separating compounds of moderate to low polarity.[4][5] Our analyte, with its blend of a large hydrophobic core and polar functional groups, fits perfectly within the working range of this technique.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is an exercise in applied chemistry. Each parameter is selected and optimized to interact predictably with the analyte.
The stationary phase is where the separation occurs. While C18 (octadecylsilane) is the workhorse of RP-HPLC, other phases offer different selectivities.[6][7]
-
C18 (L1): This is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the quinoline ring and trifluoromethyl group, ensuring adequate retention. Modern, high-purity, end-capped C18 columns are essential to minimize interactions between the acidic 4-hydroxy group and residual surface silanols, which are a primary cause of peak tailing.[2][8]
-
C8 (L7): An octyl phase is less retentive than C18.[9] If the analyte is too strongly retained on a C18 column (leading to excessively long run times or the need for very high organic solvent concentrations), a C8 column could be a viable alternative.
-
Phenyl Phases: These phases can offer alternative selectivity due to π-π interactions with the aromatic quinoline ring. This can be particularly useful for separating impurities with similar hydrophobicity but different aromatic character.
-
Fluorinated Phases: These phases can provide unique selectivity for fluorinated compounds like our analyte.[7] They offer an alternative separation mechanism that can be advantageous for resolving closely eluting fluorinated impurities from the main peak.[7]
For this guide, we will proceed with a C18 column as it offers the highest probability of success for initial method development.
The mobile phase composition directly controls the retention and elution of the analyte.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for quinoline-type compounds due to its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the 4-hydroxy group must be suppressed.[1] This is achieved by acidifying the mobile phase. A mobile phase pH at least 1-2 units below the pKa of the hydroxyl group will keep it in its protonated, neutral form.[1]
-
0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA): Both are excellent choices for lowering the pH to the 2.5-3.5 range. TFA can sometimes offer better peak shape but may suppress ionization in mass spectrometry if used as a detector. For UV detection, both are suitable. We will select 0.1% Formic Acid for its broad compatibility.
-
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler but may not be sufficient to elute all potential impurities in a reasonable time with good resolution. A gradient elution, which starts with a lower concentration of organic solvent and gradually increases it, is superior for purity analysis. It allows for the sharp elution of the main peak while ensuring that both more polar (early eluting) and more nonpolar (late eluting) impurities are captured in a single run.
The Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and is the foundation for formal validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12][13]
-
HPLC System: A system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent ZORBAX Eclipse Plus C18).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥98%).
-
Sample Diluent: A mixture of water and acetonitrile, typically 50:50 (v/v), to ensure sample solubility and compatibility with the initial mobile phase conditions.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH for peak shape control.[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for RP-HPLC. |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% B (Equilibration) | A shallow starting gradient provides resolution for early impurities, while the ramp to high organic content ensures elution of non-polar impurities. A hold and re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency.[14] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14] |
| Detection Wavelength | 254 nm & 280 nm (or PDA Scan) | The quinoline ring system should absorb strongly in this region. A PDA detector allows for a full spectrum analysis to find the optimal wavelength and check for co-eluting impurities (peak purity analysis). |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
-
Accurately weigh approximately 10 mg of the Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate sample.
-
Dissolve in 10.0 mL of the diluent (50:50 ACN/Water) to create a 1 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution to 10.0 mL with the diluent to obtain a final working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Method Validation: Establishing Trustworthiness
To be considered trustworthy, the method must be validated according to ICH Q2(R1) guidelines.[11][12][13] The objective is to demonstrate that the method is suitable for its intended purpose: quantifying the purity of the target compound.[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by showing that the main peak is free from co-elution using a PDA detector and by analyzing stressed (e.g., acid, base, heat, light) samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision: The assay is performed by different analysts, on different days, with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH). This provides an indication of its reliability during normal usage.
Comparison of Chromatographic Approaches
While the proposed gradient RP-HPLC method on a C18 column is robust, it's important to understand its performance relative to alternatives.
| Method | Key Advantage(s) | Key Disadvantage(s) | Best Suited For... |
| Proposed C18 Gradient | High resolving power for a wide range of impurities; good peak shape with pH control; highly reproducible. | Longer run times compared to isocratic methods. | Comprehensive purity profiling and stability-indicating assays. |
| Isocratic C18 | Simpler, faster run times, less solvent consumption per run. | May fail to resolve early or late-eluting impurities; poor resolution for complex mixtures. | Routine QC testing where the impurity profile is well-defined and simple. |
| Phenyl Column Gradient | Alternative selectivity based on π-π interactions, potentially resolving impurities that co-elute on C18. | May have lower hydrophobic retention than C18, requiring lower starting %B. | Orthogonal method development or for resolving specific aromatic impurities. |
| UPLC (C18, <2 µm) | Significantly faster analysis times (1-3 min); higher efficiency and resolution.[15] | Requires specialized high-pressure equipment; more susceptible to clogging. | High-throughput screening and rapid QC checks. |
Visual Workflow for HPLC Purity Assessment
The following diagram outlines the logical flow from initial method design to the final purity report, emphasizing the central role of method validation.
Caption: Workflow for HPLC Method Development, Validation, and Analysis.
References
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF. ResearchGate. Available from: [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. Available from: [Link]
-
Why it matters and how to get good peak shape. Agilent. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available from: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]
-
Picking the Perfect HPLC Column. Biocompare. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available from: [Link]
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Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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A Comparative Analysis of the Biological Activity of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently appearing in a multitude of therapeutic agents. Its rigid bicyclic framework provides an excellent foundation for the spatial orientation of various pharmacophoric groups, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into a comparative analysis of the biological activity of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, a promising quinoline derivative, and its structurally related analogs. By examining the subtle yet impactful modifications to its core structure, we aim to elucidate key structure-activity relationships (SAR) that govern its therapeutic potential. This in-depth analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of quinoline-based compounds for the discovery of novel and more efficacious therapeutic agents.
Introduction to the Core Scaffold: The Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, stemming from their ability to intercalate into DNA, inhibit key enzymes, and modulate various signaling pathways.[1] The introduction of a trifluoromethyl (-CF3) group at the 6-position, as seen in our parent compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The 4-hydroxy group and the 2-carboxylate ester moiety further contribute to the molecule's electronic and steric properties, influencing its interaction with biological targets.
The Parent Compound: Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Comparative Analysis with Key Analogs
To understand the structure-activity relationships governing the biological effects of our parent compound, we will compare it with a series of rationally selected analogs. These analogs feature modifications at the 2- and 6-positions of the quinoline core.
Modification at the 2-Position: The Influence of the Ester and Carboxylic Acid Functionality
A common initial step in the prodrug strategy for carboxylate-containing compounds is the use of esters to enhance cell permeability. The biological activity is then exerted by the corresponding carboxylic acid upon in vivo hydrolysis.
-
Analog 1: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate This analog represents a minor modification, replacing the methyl ester with an ethyl ester. This change is expected to slightly increase lipophilicity, which could marginally alter cell membrane permeability and, consequently, bioavailability. The overall biological activity is anticipated to be very similar to the parent methyl ester, with any differences likely stemming from altered rates of hydrolysis to the active carboxylic acid form.
-
Analog 2: 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid This analog is the predicted active form of the parent compound and its ethyl ester analog after metabolic hydrolysis. Carboxylic acids can form strong ionic interactions and hydrogen bonds with biological targets, often leading to enhanced potency. However, the increased polarity of the carboxylic acid group can reduce cell permeability, potentially lowering its efficacy in cell-based assays compared to its ester prodrugs if active transport mechanisms are not involved.
Modification at the 6-Position: The Impact of Electron-Donating and Electron-Withdrawing Groups
The nature of the substituent at the 6-position of the quinoline ring is known to significantly influence biological activity.[3] Here, we compare the trifluoromethyl group (a strong electron-withdrawing group) with a methoxy group (an electron-donating group) and a chloro group (an electron-withdrawing group with different steric and electronic properties).
-
Analog 3: Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate The replacement of the trifluoromethyl group with a methoxy group introduces an electron-donating substituent. In some quinoline series, methoxy groups at this position have been associated with potent anticancer and antimicrobial activities.[4] For instance, 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid has demonstrated the ability to induce apoptosis in cancer cells and inhibit their proliferation.[4] This suggests that the electronic nature of the C6 substituent plays a crucial role in modulating the biological activity.
-
Analog 4: Methyl 4-hydroxy-6-chloroquinoline-2-carboxylate The chloro group is another electron-withdrawing substituent, similar to the trifluoromethyl group, but with different steric bulk and electronic effects. Halogenated quinolines are a well-established class of compounds with a wide range of biological activities. The synthesis of related 6-chloroquinoline-4-carboxylic acid derivatives has been documented, highlighting their importance as intermediates for pharmacologically active molecules.[5] A direct comparison of the chloro and trifluoromethyl analogs would provide valuable insight into the specific requirements for electron-withdrawing character at this position.
Tabular Summary of Predicted Biological Activity Profile
The following table summarizes the predicted biological activities of the parent compound and its analogs based on established structure-activity relationships for quinoline derivatives. It is important to note that these are predictive statements and require experimental validation.
| Compound | Modification | Predicted Anticancer Activity | Predicted Antimicrobial Activity | Rationale for Predicted Activity |
| Parent Compound | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | Potent | Moderate | The trifluoromethyl group is a strong electron-withdrawing group known to enhance anticancer activity. The ester may act as a prodrug. |
| Analog 1 | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | Potent | Moderate | Similar to the parent compound, with potentially slightly altered pharmacokinetics due to the ethyl ester. |
| Analog 2 | 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylic acid | Potent (target-dependent) | Moderate | The active form, capable of forming strong interactions with targets. Cell permeability may be a limiting factor. |
| Analog 3 | Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate | Moderate to Potent | Moderate to Potent | The electron-donating methoxy group can alter the electronic distribution and binding properties. Related compounds show good activity.[4] |
| Analog 4 | Methyl 4-hydroxy-6-chloroquinoline-2-carboxylate | Moderate to Potent | Moderate | The chloro group is also electron-withdrawing and is a common feature in bioactive quinolines. |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Tubulin Polymerization Inhibition Assay
Many anticancer agents derive their efficacy from their ability to interfere with microtubule dynamics. This assay assesses the ability of the test compounds to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations.[8]
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled microplate reader.[8] An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a control (vehicle-treated) sample. Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.[9]
Caption: Key steps in the tubulin polymerization inhibition assay.
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. This assay measures the ability of compounds to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and the test compounds.
-
Enzyme Addition: Initiate the kinase reaction by adding purified recombinant VEGFR-2 enzyme.[10]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[10]
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as a luminescence-based assay like the Kinase-Glo™ MAX assay, which measures the amount of ATP remaining in the well.[10] A decrease in luminescence indicates kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without any inhibitor and determine the IC50 value.
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Concluding Remarks and Future Directions
This comparative guide provides a framework for understanding the potential biological activities of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate and its analogs. The analysis of structurally related compounds and the provided experimental protocols offer a clear path for the empirical validation of these predictions.
The key takeaways from this analysis are:
-
The trifluoromethyl group at the 6-position is a promising feature for potent anticancer activity.
-
The ester at the 2-position likely serves as a prodrug, with the corresponding carboxylic acid being the active species.
-
The nature of the substituent at the 6-position (electron-donating vs. electron-withdrawing) is a critical determinant of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of these and other closely related analogs. Investigating their effects on a broader panel of cancer cell lines, exploring their mechanisms of action in greater detail, and assessing their in vivo efficacy and pharmacokinetic profiles will be crucial steps in advancing these promising quinoline derivatives towards clinical development.
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A Head-to-Head Comparison: Evaluating the In Vitro Kinase Inhibitory Profile of a Novel Quinoline Carboxylate Against Established Benchmarks
Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the initial characterization of a novel compound's potency and selectivity is a critical determinant of its therapeutic potential. This guide provides a comprehensive framework for assessing the in vitro activity of a novel test agent, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (hereafter MHTQC), against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically relevant multi-kinase inhibitors Sorafenib and Dasatinib .
Introduction to the Comparators and Test Agent
The selection of appropriate comparators is paramount for a meaningful analysis. A well-chosen panel of known inhibitors provides a spectrum of activity profiles, from promiscuous to targeted, against which a new compound can be judged.
-
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (MHTQC): The test agent is a quinoline derivative. The quinoline scaffold is present in various approved drugs, and related structures have been explored for activities ranging from anticancer to antiviral applications[1]. Its specific kinase inhibitory profile is the subject of this investigation.
-
Staurosporine: A natural product isolated from Streptomyces sp., Staurosporine is a prototypical ATP-competitive kinase inhibitor known for its high potency against a vast majority of the human kinome.[2][3] Its lack of selectivity makes it an invaluable research tool and a benchmark for broad-spectrum activity.[2][3][4] A potent hit against a target that is orders of magnitude weaker than Staurosporine may still be significant if it demonstrates superior selectivity.
-
Sorafenib: An oral multi-kinase inhibitor that targets key players in tumor progression and angiogenesis.[5][6] Its primary targets include serine/threonine kinases like RAF-1 and B-Raf, as well as receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.[7][8] It serves as a benchmark for compounds intended to have a multi-targeted profile against pathways involved in proliferation and vascularization.
-
Dasatinib: A potent oral inhibitor of multiple tyrosine kinases.[9][10] It is primarily known for its inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, but also potently inhibits members of the SRC kinase family (SRC, LCK, YES, FYN), c-KIT, and PDGFRβ.[11][12] Dasatinib is a benchmark for potent, targeted inhibition of specific tyrosine kinases.
Experimental Design & Rationale
The goal of this in vitro study is to determine the concentration at which each compound inhibits 50% of a specific kinase's activity (the IC50 value). A lower IC50 value indicates higher potency.
Kinase Panel Selection
To effectively map the activity profile of MHTQC, a representative panel of kinases was chosen based on the known targets of our comparators and their relevance in oncology:
-
ABL1: A non-receptor tyrosine kinase, the target of Dasatinib in CML.
-
BRAF: A serine/threonine kinase in the MAPK/ERK pathway, a key target of Sorafenib.[13][14]
-
SRC: A proto-oncogenic non-receptor tyrosine kinase, a primary target of Dasatinib.
-
VEGFR2 (KDR): A receptor tyrosine kinase crucial for angiogenesis and a target for Sorafenib.
Assay Technology: ADP-Glo™ Kinase Assay
Causality: The choice of assay technology is critical for accuracy, throughput, and reliability. We selected the Promega ADP-Glo™ Kinase Assay for several key reasons. It is a universal platform capable of measuring the activity of virtually any ADP-generating enzyme, including all kinases, regardless of the substrate type (peptide, protein, or lipid).[15][16][17] The assay quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of enzymatic activity.[17][18] Its high sensitivity and robust signal allow for low enzyme consumption and are well-suited for high-throughput screening (HTS) environments.[18]
The assay proceeds in two steps:
-
Stop & Deplete: The ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, deplete any remaining ATP. This step eliminates interference from the substrate ATP, which is typically present in high concentrations.[15][19]
-
Detect: The Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is directly proportional to the initial kinase activity.[16][18][19]
Caption: The RAF/MEK/ERK signaling pathway with points of inhibition.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing a novel kinase inhibitor. By employing a validated, universal assay and benchmarking against well-profiled inhibitors, researchers can effectively determine the potency and selectivity of a test compound like Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate. The illustrative results suggest MHTQC is a potent and selective inhibitor of BRAF and VEGFR2, warranting further investigation into its potential as a dual-action anti-cancer agent. This foundational in vitro data provides the necessary context and confidence to advance promising compounds into more complex cell-based assays and subsequent stages of the drug discovery pipeline.
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Costantino, L., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. Available at: [Link]
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Karaman, M. W., Herrgard, S., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Note: While not directly cited, this paper is a foundational reference for kinase inhibitor profiling. A related review on Staurosporine is: Traxler, P., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. Available at: [Link]
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Dzyubenko, S. P., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Pharmaceuticals (Basel). Available at: [Link]
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A-Comparative-Guide-to-the-Conrad-Limpach-and-Doebner-Miller-Syntheses-for-Substituted-Quinolines
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][4] Consequently, the efficient synthesis of substituted quinolines is a cornerstone of modern drug discovery and development.[5] Among the classical methods, the Conrad-Limpach and Doebner-Miller syntheses have long been workhorse reactions, each offering distinct advantages and disadvantages in accessing specific quinoline substitution patterns. This guide provides an in-depth comparison of these two seminal reactions, offering practical insights and experimental data to inform synthetic strategy.
The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines
First described in 1887 by Max Conrad and Leonhard Limpach, this two-step synthesis provides a reliable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[6][7] The reaction involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization.[6][7]
Reaction and Mechanism
The Conrad-Limpach synthesis proceeds via two key stages:
-
Formation of the β-aminoacrylate: Aniline, or a substituted aniline, reacts with a β-ketoester. The aniline nitrogen can attack either the keto or the ester carbonyl of the β-ketoester.[7] At lower to moderate temperatures (room temperature to around 100°C), the reaction favors the kinetically controlled attack on the more reactive keto group, leading to the formation of a β-aminoacrylate.[7][8] This step is often catalyzed by a small amount of acid.[7]
-
Thermal Cyclization: The β-aminoacrylate intermediate is heated to high temperatures, typically around 250°C, to induce an electrocyclic ring closure.[6][7] This is the rate-determining step and requires significant thermal energy to overcome the aromaticity of the aniline ring.[9] The subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product.[7]
Regioselectivity and the Knorr Variation
A critical consideration in the Conrad-Limpach synthesis is the regioselectivity of the initial condensation. While lower temperatures favor the formation of the β-aminoacrylate leading to 4-hydroxyquinolines, higher temperatures (around 140°C) can promote the thermodynamically favored attack on the ester carbonyl.[7][8] This latter pathway, known as the Knorr quinoline synthesis, results in the formation of a β-ketoanilide intermediate, which upon cyclization yields 2-hydroxyquinolines.[7] Therefore, temperature control is paramount in directing the outcome of the reaction.
Experimental Considerations
The high temperatures required for the cyclization step necessitate the use of high-boiling point solvents.[9] Traditionally, mineral oil or diphenyl ether have been employed.[9] However, studies have shown that the choice of solvent can significantly impact the reaction yield, with yields generally increasing with the solvent's boiling point.[9] More modern approaches have explored a range of high-boiling solvents, including 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol, which can offer improved yields and easier workup.[9] The presence of electron-withdrawing groups on the aniline ring can make the cyclization more difficult due to the decreased nucleophilicity of the aromatic ring.[10]
Diagram of the Conrad-Limpach Synthesis Mechanism
Caption: Mechanism of the Conrad-Limpach Synthesis.
The Doebner-Miller Synthesis: Accessing 2- and 4-Substituted Quinolines
The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, is a versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11] This reaction is typically carried out under acidic conditions.[12]
Reaction and Mechanism
The generally accepted mechanism for the Doebner-Miller reaction involves the following key steps:
-
Michael Addition: The reaction is initiated by a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[13]
-
Cyclization and Dehydration: The resulting amino-carbonyl intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent, such as nitrobenzene, or by another molecule of the Schiff base intermediate acting as a hydrogen acceptor.
A variation of this reaction, known as the Doebner reaction, utilizes a pre-formed α,β-unsaturated aldehyde or ketone, or generates it in situ from an aldol condensation of two carbonyl compounds (the Beyer method).[11][12] Another related method, also referred to as the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[12][14]
Regioselectivity
The regiochemical outcome of the Doebner-Miller synthesis is a critical aspect. For meta-substituted anilines, the regioselectivity of the cyclization can be unpredictable.[15] Generally, the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions predominantly yields 2-substituted quinolines.[13] However, a reversal of this regioselectivity has been observed when γ-aryl-β,γ-unsaturated α-ketoesters are used in trifluoroacetic acid, leading to the formation of 4-substituted quinolines.[13][16] This is proposed to proceed through a 1,2-addition mechanism followed by cyclization.[13]
Experimental Considerations
The Doebner-Miller reaction is often catalyzed by strong Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as tin tetrachloride and scandium(III) triflate.[11][15] Various moderators and co-catalysts, including acetic acid, boric acid, and various metal oxides, have been employed to improve yields and reproducibility.[15] Microwave irradiation in combination with Lewis acid activators has also been shown to be effective.[15]
Diagram of the Doebner-Miller Synthesis Mechanism
Caption: Mechanism of the Doebner-Miller Synthesis.
Head-to-Head Comparison: Conrad-Limpach vs. Doebner-Miller
| Feature | Conrad-Limpach Synthesis | Doebner-Miller Synthesis |
| Starting Materials | Anilines and β-ketoesters[7] | Anilines and α,β-unsaturated carbonyl compounds (or precursors)[11] |
| Primary Products | 4-Hydroxyquinolines (4-quinolones)[7] | 2- and/or 4-substituted quinolines[12] |
| Key Reaction Step | Thermal electrocyclic ring closure of a β-aminoacrylate[7] | Acid-catalyzed Michael addition followed by cyclization and oxidation[13] |
| Typical Conditions | High temperatures (~250°C), often in high-boiling solvents[6][9] | Acidic conditions (Brønsted or Lewis acids)[11][15] |
| Regiocontrol | Primarily controlled by reaction temperature (vs. Knorr synthesis)[7][8] | Can be complex, influenced by substrate and catalyst; reversal of regioselectivity possible[13][15] |
| Substrate Scope | Generally good, but electron-withdrawing groups on aniline can hinder cyclization[10] | Broad, with various substituted anilines and unsaturated carbonyls applicable[15] |
| Advantages | Direct route to 4-hydroxyquinolines, often with good yields.[17] | Versatile for a range of substituted quinolines, can be a one-pot reaction.[18] |
| Disadvantages | Requires very high temperatures, which can limit functional group tolerance. | Can lead to mixtures of regioisomers, sometimes requires an external oxidant.[16] |
Experimental Protocols
Representative Protocol for Conrad-Limpach Synthesis of 2-methyl-6-nitro-4-quinolone
This protocol is adapted from a published procedure.[9]
-
Reaction Setup: In a 1 L round-bottom flask, combine 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.) in a suitable high-boiling solvent (150 mL), such as 2,6-di-tert-butylphenol.[9]
-
Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.[9]
-
Reaction: Equip the flask with a short-path distillation apparatus and heat the mixture to reflux. The reaction time will vary depending on the solvent used (e.g., approximately 35 minutes for 2,6-di-tert-butylphenol).[9] Remove the ethanol produced during the reaction by distillation.[9]
-
Product Isolation: As the reaction progresses, the product will precipitate from the solution.[9] After the reflux period, cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated product by filtration, wash with toluene and hexanes, and then dry in a vacuum oven (60°C, 5 mmHg) to a constant weight.[9]
Representative Protocol for Doebner-Miller Synthesis of a 2-Carboxy-4-arylquinoline
This protocol is adapted from a published procedure demonstrating regiochemical reversal.[13]
-
Reaction Setup: In a suitable reaction vessel, combine the aniline (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol) in trifluoroacetic acid (2 mL).[13]
-
Reaction: Stir the mixture at reflux for 8-18 hours.
-
Workup: After the reaction is complete, distill off the trifluoroacetic acid.
-
Purification: Redissolve the residue in an appropriate solvent (e.g., CH2Cl2) and purify by column chromatography to isolate the desired 2-carboxy-4-arylquinoline.
Conclusion: Strategic Selection for Targeted Synthesis
Both the Conrad-Limpach and Doebner-Miller syntheses remain highly relevant and powerful tools for the construction of the quinoline scaffold. The choice between these two methods should be guided by the desired substitution pattern of the target quinoline. The Conrad-Limpach synthesis is the preferred route for accessing 4-hydroxyquinolines, with careful temperature control being crucial to avoid the formation of the 2-hydroxyquinoline isomer via the Knorr pathway. The Doebner-Miller synthesis offers greater versatility in accessing a broader range of substituted quinolines, particularly at the 2- and 4-positions. However, careful consideration of the substrate and reaction conditions is necessary to control the regiochemical outcome. By understanding the mechanistic nuances and experimental parameters of each reaction, researchers can strategically select the most appropriate synthetic route to achieve their desired quinoline derivatives for applications in drug discovery and materials science.
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A Comparative Guide to the Lipophilicity (LogP) of Quinoline Carboxylate Esters for Researchers in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of various quinoline carboxylate esters, a scaffold of significant interest in medicinal chemistry. We will delve into the experimental methodologies for LogP determination, present comparative data, and analyze the structure-lipophilicity relationships that govern the behavior of these compounds.
The Significance of Lipophilicity in Drug Design
Lipophilicity is a crucial physicochemical parameter that describes the affinity of a compound for a nonpolar environment relative to a polar one.[1] In drug discovery, it profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A drug's ability to traverse cellular membranes, which are lipidic in nature, is directly related to its lipophilicity. However, an optimal balance is necessary; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The derivatization of the quinoline core, for instance, through the introduction of a carboxylate ester group, allows for the fine-tuning of its physicochemical properties, including lipophilicity, to optimize its drug-like characteristics.[2]
Experimental Determination of LogP: Methodologies and Protocols
The accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR). Two principal methods are widely accepted and recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD): the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3][4]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct method for LogP determination. It involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.[4]
Protocol for Shake-Flask LogP Determination:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the quinoline carboxylate ester in the phase in which it is more soluble.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel vigorously for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.[5]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the quinoline carboxylate ester using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
The RP-HPLC Method (OECD Guideline 117)
The RP-HPLC method is an indirect but high-throughput technique for estimating LogP.[6] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol for RP-HPLC LogP Determination:
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
-
Determination of Dead Time (t_0): Inject an unretained compound (e.g., thiourea) to determine the column's dead time.
-
Calculation of Retention Factor (k): Calculate the retention factor for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.
-
Generation of Calibration Curve: Plot the logarithm of the retention factor (log k) of the standards against their known LogP values. A linear relationship should be observed.
-
Analysis of Test Compound: Inject the quinoline carboxylate ester and determine its log k.
-
Estimation of LogP: Interpolate the LogP of the test compound from the calibration curve using its log k value.[7]
Lipophilicity Comparison of Quinoline Carboxylate Esters
| Compound | Position of Ester | Ester Group | Calculated LogP* | Experimental LogP |
| Methyl quinoline-2-carboxylate | 2 | Methyl | ~2.3 | Not widely reported |
| Ethyl quinoline-2-carboxylate | 2 | Ethyl | ~2.7 | Not widely reported |
| Methyl quinoline-3-carboxylate | 3 | Methyl | ~2.2 | Not widely reported |
| Ethyl quinoline-3-carboxylate | 3 | Ethyl | ~2.6 | Not widely reported |
| 6-Methylquinoline | N/A | N/A | 2.60 (est) | 2.570[8] |
| Quinoline | N/A | N/A | 2.03 | 2.03 |
Calculated LogP values are estimations and can vary between different software packages.
Structure-Lipophilicity Relationships
The lipophilicity of quinoline carboxylate esters is influenced by several structural features:
-
The Ester Group: The size of the alkyl or aryl group of the ester has a direct impact on lipophilicity. As the carbon chain length of the alkyl group increases (e.g., from methyl to ethyl to propyl), the lipophilicity and consequently the LogP value are expected to increase. This is due to the increased nonpolar surface area of the molecule.
-
Position of the Carboxylate Group: The position of the carboxylate ester on the quinoline ring can subtly influence lipophilicity. The electronic environment and the potential for intramolecular interactions can affect the overall polarity of the molecule. For instance, a substituent at the 2-position may have a different electronic influence compared to one at the 3-position, which could lead to minor differences in their LogP values.
-
Substituents on the Quinoline Ring: The presence of other substituents on the quinoline ring will significantly alter the LogP. Electron-donating groups, such as methyl or methoxy groups, generally increase lipophilicity. Conversely, electron-withdrawing and polar groups, like nitro or hydroxyl groups, tend to decrease lipophilicity by increasing the molecule's polarity. For example, the introduction of a methyl group at the 6-position of quinoline increases the LogP from 2.03 to 2.570.[8]
Conclusion
The lipophilicity of quinoline carboxylate esters is a key parameter that can be strategically modulated to optimize their potential as drug candidates. By carefully selecting the ester group, its position on the quinoline ring, and the nature of other substituents, researchers can fine-tune the LogP to achieve a desirable balance between aqueous solubility and membrane permeability. The experimental determination of LogP, through either the shake-flask or RP-HPLC method, provides essential data for building robust structure-activity relationships and guiding the drug design process. This guide serves as a foundational resource for scientists working with this important class of compounds, enabling more informed decisions in the pursuit of novel therapeutics.
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A Senior Scientist's Guide to Quantum Chemical Calculations for the Electronic Structure of Substituted Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Predictive Power of Computation
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, its derivatives have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] The specific biological or material function of a substituted quinoline is intimately linked to its electronic structure—the three-dimensional distribution of its electrons. This electronic landscape dictates the molecule's reactivity, stability, polarity, and how it interacts with biological targets or light.[6][7][8]
Predicting these properties in silico before undertaking lengthy and expensive synthesis is a primary goal of modern drug discovery and materials design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for achieving this.[1] These methods allow us to build a quantitative, bottom-up understanding of a molecule's behavior by solving approximations of the Schrödinger equation, providing profound insights that guide rational design. This guide offers a comparative overview of common computational methods, a practical workflow for their application, and an explanation of the key electronic descriptors relevant to the study of substituted quinolines.
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of any quantum chemical calculation hinges on the selection of two key components: the theoretical method and the basis set .
-
Theoretical Methods : These are the approximations used to solve the electronic Schrödinger equation.
-
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size.[2][3] It calculates the total electronic energy based on the electron density, offering an excellent balance between computational cost and accuracy. The choice of the functional (e.g., B3LYP, CAM-B3LYP, M06-2X) is critical, as different functionals are parameterized to perform better for specific properties.
-
Hartree-Fock (HF) is a more fundamental ab initio method that provides a good starting point but neglects electron correlation, a crucial factor for accurate predictions.
-
Møller-Plesset Perturbation Theory (MP2) is a post-HF method that adds a correction for electron correlation.[9][10] It is more accurate than HF but also more computationally demanding than most DFT methods.
-
-
Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used.[13] The numbers indicate the number of functions used for core and valence electrons, while letters in parentheses denote the addition of polarization (d,p) and diffuse + functions, which are crucial for describing non-covalent interactions and anions, respectively.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.
-
-
Solvent Effects : Biological processes and many chemical reactions occur in solution. The surrounding solvent can significantly influence a molecule's geometry and electronic properties.[9] Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computationally efficient ways to account for these effects by treating the solvent as a continuous medium.[14][15][16]
Comparison of Common Computational Approaches
Choosing the right combination of method and basis set is a classic trade-off between accuracy and computational expense. The table below compares several popular approaches used in the study of quinoline derivatives.
| Method/Functional | Basis Set Example | Primary Applications | Strengths | Limitations & Cost |
| B3LYP | 6-311+G(d,p) | Geometry Optimization, Electronic Properties (FMO, MEP), Vibrational Frequencies | Robust, widely benchmarked, excellent for ground-state properties of organic molecules.[6][9][14][17] | May underestimate reaction barriers and poorly describe charge-transfer excitations. Moderate cost. |
| CAM-B3LYP | 6-311+G(d,p) | TD-DFT (UV-Vis Spectra), Charge-Transfer Systems | Long-range corrected functional, provides more accurate predictions for excited states and electronic transitions.[18] | More computationally expensive than B3LYP. |
| M06-2X | 6-311+G(d,p) | Thermochemistry, Non-covalent Interactions, Barrier Heights | High amount of exact exchange, performs well for kinetics and systems where dispersion forces are important.[13] | Can be less accurate for some ground-state properties compared to B3LYP. Higher cost. |
| PBE0 | def2-TZVP | General Purpose, Solid-State | Parameter-free hybrid functional, often performs well across a range of systems. | Can be less accurate than empirically fitted functionals for specific molecular properties. Moderate cost. |
| MP2 | cc-pVTZ | High-Accuracy Geometries, Interaction Energies | Explicitly includes electron correlation, considered a high-level ab initio method.[9] | Significantly more computationally expensive than DFT, scales poorly with system size. |
Key Analyses for Unlocking Electronic Structure Insights
Once a calculation is complete, the output data can be processed to reveal a wealth of chemical information. The following analyses are routinely performed to characterize substituted quinolines.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[19]
-
HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO : Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[7][8][17] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[6]
Molecular Electrostatic Potential (MEP)
An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[2][7] It is an invaluable tool for predicting intermolecular interactions:
-
Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around nitrogen or oxygen atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, such as around acidic hydrogen atoms. These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of bonds and lone pairs.[20][21] This method provides quantitative insights into:
-
Natural Atomic Charges : A more chemically intuitive picture of charge distribution than other methods.
-
Hyperconjugative Interactions : It quantifies the stabilizing energy (E2) of electron delocalization from a filled donor orbital (e.g., a bond or lone pair) to an empty acceptor orbital (e.g., an antibonding orbital).[2] This is key to understanding substituent effects.
Time-Dependent DFT (TD-DFT)
To understand a molecule's optical properties, TD-DFT is used to calculate the energies of electronic excited states.[22][23] This allows for the direct simulation of UV-Vis absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths (intensities) of electronic transitions, which can then be compared with experimental data.[18][24][25]
Quantum Chemical Descriptors for QSAR
The outputs from these calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as numerical descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[9][26] QSAR attempts to build a statistically significant correlation between these descriptors and an observed biological activity, enabling the prediction of potency for new, unsynthesized analogues.[27][28]
Caption: Relationship between computational analyses and predicted properties.
A Validated Protocol for Electronic Structure Calculation
This section provides a self-validating, step-by-step workflow for performing a typical electronic structure calculation on a substituted quinoline.
Experimental Protocol: DFT Calculation Workflow
-
Step 1: 3D Structure Generation
-
Using a molecule editor (e.g., GaussView, Avogadro, Chemcraft), draw the 2D structure of the desired substituted quinoline.
-
Convert the 2D sketch to a preliminary 3D structure using the software's built-in model builder. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.
-
-
Step 2: Geometry Optimization
-
Causality : This is the most critical step. We must find the molecule's minimum energy conformation, as all subsequent electronic properties are dependent on this geometry. An incorrect geometry will yield meaningless results.
-
Procedure : Set up a geometry optimization calculation. A robust and widely validated level of theory for this purpose is B3LYP/6-311+G(d,p) .[6][14] If solvent effects are important, include an implicit solvent model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian).
-
Validation : The optimization has successfully converged when the forces on all atoms are effectively zero and the geometry no longer changes between optimization steps.
-
-
Step 3: Vibrational Frequency Analysis
-
Causality : This step validates that the optimized structure is a true energy minimum and not a transition state. A transition state will have one or more imaginary frequencies, indicating a saddle point on the potential energy surface.
-
Procedure : Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Validation : A successful optimization is confirmed by the absence of any imaginary frequencies in the output. The output also provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Step 4: Single-Point Property Calculation
-
Causality : With a validated minimum-energy structure, we can now perform a more computationally intensive "single-point" calculation to obtain highly accurate electronic properties without re-optimizing the geometry.
-
Procedure : Using the validated geometry, run a new calculation. You may choose to use the same level of theory or switch to a different one depending on the desired property (e.g., M06-2X for thermochemistry, CAM-B3LYP for properties relevant to excited states). To obtain detailed population analysis, include keywords like Pop=NBO or Pop=MK.
-
-
Step 5: Data Analysis and Visualization
-
Procedure : Extract the relevant data from the calculation's output file. This includes HOMO/LUMO energies, Mulliken or NBO atomic charges, dipole moment, and the NBO second-order perturbation analysis.
-
Use visualization software to generate molecular orbitals (HOMO, LUMO) and MEP surfaces. Correlate the spatial distribution of these orbitals and potentials with the molecule's structure and expected reactivity. For instance, if a substituent is electron-donating, you should observe a corresponding increase in the energy of the HOMO and a localization of the HOMO on the quinoline ring or the substituent.
-
Caption: Step-by-step DFT workflow for analyzing substituted quinolines.
Conclusion
Quantum chemical calculations provide a powerful, predictive framework for investigating the electronic structure of substituted quinolines. By carefully selecting a combination of theoretical methods (primarily DFT) and basis sets, researchers can gain detailed insights into the molecular properties that govern reactivity, light absorption, and biological activity. Analyses such as FMO, MEP, and NBO translate complex quantum mechanical data into chemically intuitive concepts of electron donation, acceptance, and electrostatic interaction. Following a validated computational workflow ensures that the results are physically meaningful and can be reliably used to guide the design of novel quinoline derivatives, accelerating the discovery process in both drug development and materials science.
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The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Quinoline Derivatives
In the landscape of drug discovery and development, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] However, the journey from a promising synthetic route to a viable drug candidate is paved with analytical challenges, primary among them being the unambiguous confirmation of the molecule's three-dimensional structure. This guide provides a critical comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of quinoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Definitive Structural Confirmation
The precise arrangement of atoms within a quinoline derivative dictates its physicochemical properties, governs its interaction with biological targets, and ultimately determines its efficacy and safety profile.[2] Minor alterations in substitution patterns or stereochemistry can lead to significant changes in biological activity. Therefore, the unequivocal confirmation of a synthesized molecule's structure is not merely a procedural step but a cornerstone of robust drug development.
A Comparative Analysis of Structural Elucidation Techniques
While a suite of analytical methods is available for characterizing newly synthesized compounds, each possesses inherent strengths and limitations. The choice of technique, or combination thereof, is a critical decision in the analytical workflow.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for determining the absolute structure of a crystalline compound.[3] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[3] For quinoline derivatives, this technique offers unparalleled insight into:
-
Absolute Stereochemistry: Unambiguously resolving chiral centers.
-
Conformational Analysis: Defining the preferred solid-state conformation of the molecule.
-
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, which can influence properties like solubility and stability.
However, the power of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool in Solution
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[5] For quinoline derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the molecular framework, including:
-
Connectivity: Establishing the bonding arrangement of atoms.
-
Proton and Carbon Environments: Providing detailed information about the chemical environment of each nucleus.
-
Relative Stereochemistry: Deducing the spatial relationships between different parts of the molecule.
While NMR is powerful for determining the constitution of a molecule, it has limitations in defining absolute stereochemistry and can be less precise than X-ray crystallography in determining bond lengths and angles.[5] Furthermore, the observed structure represents an average conformation in solution, which may differ from the solid-state structure.[6]
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with great accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can offer clues about the structure of the molecule.[7] For quinoline derivatives, MS is crucial for:
-
Confirming Molecular Weight: A fundamental first step in characterization.
-
Determining Elemental Composition: Aiding in the confirmation of the molecular formula.
-
Identifying Isomers: Advanced techniques like ion mobility-mass spectrometry can help differentiate between isomeric structures.[8]
However, mass spectrometry alone cannot provide a complete three-dimensional structure and is often used in conjunction with other techniques.
Computational Chemistry: The In Silico Confirmation
Density Functional Theory (DFT) and other computational methods have become increasingly powerful tools for predicting and validating molecular structures.[7] By calculating the lowest energy conformation of a molecule, computational chemistry can:
-
Predict Spectroscopic Data: Calculated NMR and IR spectra can be compared with experimental data to support a proposed structure.
-
Corroborate Experimental Findings: Providing a theoretical basis for the observed structure.
-
Investigate Reaction Mechanisms: Aiding in the understanding of synthetic pathways.[9]
Computational methods are predictive and must be validated by experimental data.
Data Presentation: A Head-to-Head Comparison
To illustrate the complementary nature of these techniques, let's consider a hypothetical case study of a novel substituted quinoline derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry (DFT) |
| Primary Output | 3D electron density map | 1D & 2D spectra of nuclear spin transitions | Mass-to-charge ratio of ions | Calculated molecular geometry and properties |
| Structural Information | Absolute 3D structure, bond lengths, angles, stereochemistry | Connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, bond lengths, angles |
| Sample State | Single crystal | Solution | Gas phase (ions) | In silico |
| Key Advantage | Unambiguous 3D structure determination[3] | Excellent for connectivity and solution-state structure[5] | High sensitivity and accurate mass determination[7] | Predictive power and mechanistic insight[7] |
| Key Limitation | Requires high-quality single crystals[4] | Does not provide absolute stereochemistry[5] | Does not provide 3D structure | Requires experimental validation |
Experimental Protocols: A Practical Guide
Workflow for Structural Confirmation of a Novel Quinoline Derivative
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of a newly synthesized quinoline derivative.
Caption: A typical workflow for the synthesis and structural confirmation of a quinoline derivative.
Step-by-Step Methodology for Single Crystal Growth of Quinoline Derivatives
The ability to obtain high-quality single crystals is the rate-limiting step for X-ray crystallographic analysis. The following is a generalized protocol that can be adapted for various quinoline derivatives.
1. Purity is Paramount:
-
Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.
2. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.
-
Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble.
-
Place this solution in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
4. Troubleshooting Crystallization:
-
Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent, or a slower cooling rate.
-
No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent. Alternatively, the compound may be too soluble in the chosen solvent; try a different solvent or a solvent/anti-solvent system.
-
Microcrystals: If only very small crystals form, try slowing down the crystallization process (slower evaporation or cooling). Seeding the solution with a previously formed crystal can also encourage the growth of larger crystals.
The Synergy of a Multi-Technique Approach
While X-ray crystallography provides the ultimate structural confirmation, a comprehensive understanding of a quinoline derivative's properties is best achieved through a multi-technique approach. The following diagram illustrates the decision-making process for selecting the appropriate analytical techniques.
Caption: Decision tree for selecting analytical techniques for quinoline derivative characterization.
Conclusion: An Integrated Approach for Unwavering Confidence
In the rigorous pursuit of novel quinoline-based therapeutics, the structural integrity of synthesized molecules is non-negotiable. While NMR, mass spectrometry, and computational methods are indispensable tools in the chemist's arsenal, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structure determination. The challenges associated with crystallization necessitate expertise and perseverance, but the definitive three-dimensional data it provides are invaluable for understanding structure-activity relationships, guiding further drug design, and ensuring the scientific rigor of drug development programs. A judicious and integrated application of these complementary techniques, with X-ray crystallography as the ultimate arbiter, empowers researchers to proceed with unwavering confidence in the structural foundation of their discoveries.
References
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News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health. Retrieved from [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). International Union of Crystallography. Retrieved from [Link]
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Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016, August 12). SciSpace. Retrieved from [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved from [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 3). ResearchGate. Retrieved from [Link]
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Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. (2025, June 1). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
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Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]
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Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023, April 18). MDPI. Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the Efficacy of Purification Methods for Quinoline Intermediates
Introduction: The Imperative of Purity in Quinoline Scaffolds
Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials, antivirals, and kinase inhibitors.[1] The journey from a crude synthetic reaction mixture to a highly pure active pharmaceutical ingredient (API) or advanced material is paved with meticulous purification steps. The efficacy and safety of the final product are directly contingent on the purity of its quinoline intermediates. Impurities, which can include unreacted starting materials, reagents, or side-products from complex reactions like the Skraup or Doebner-Miller syntheses, can lead to downstream reaction failures, altered biological activity, and significant safety concerns.[2][3]
This guide provides an in-depth comparison of the most common and effective methods for purifying quinoline intermediates. As researchers and drug development professionals, understanding the underlying principles, advantages, and limitations of each technique is paramount. We will move beyond simple protocols to explore the causality behind our experimental choices, ensuring that each purification strategy is a self-validating system grounded in robust scientific principles.
A Practical Case Study: Purification of Crude 2-Methyl-6-nitroquinoline
To provide a tangible comparison, we will consider a hypothetical, yet common, scenario: the purification of a 50 g batch of crude 2-methyl-6-nitroquinoline obtained from a Doebner-Miller reaction. The crude solid is composed of:
-
~85% 2-Methyl-6-nitroquinoline (Target Compound)
-
~5% 4-Nitroaniline (Unreacted Starting Material)
-
~5% Polymeric Byproducts (Tars)
-
~5% Miscellaneous Impurities
Our goal is to achieve >99.5% purity with the highest possible yield, evaluating four primary purification techniques: Recrystallization, Flash Column Chromatography, Distillation (under vacuum), and Acid-Base Extraction.
Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For many quinoline intermediates that are solids at room temperature, this is often the most direct path to high purity.
The Causality Behind the Choice: The core principle is that the crystal lattice of the desired compound will form in a highly ordered manner, naturally excluding impurity molecules, which remain in the "mother liquor." The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For quinolines, which are basic, purification can be enhanced by forming a salt (e.g., hydrochloride or picrate), which often has more favorable crystallization properties than the free base.[4]
Experimental Protocol: Recrystallization of 2-Methyl-6-nitroquinoline
-
Solvent Screening: Small-scale tests (100 mg crude material) are performed with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Ethanol is found to be a suitable solvent, showing high solubility at reflux and low solubility at 0°C.
-
Dissolution: The 50 g of crude 2-methyl-6-nitroquinoline is placed in a 1 L Erlenmeyer flask. Approximately 400 mL of ethanol is added. The mixture is heated to reflux on a hot plate with magnetic stirring until all the solid dissolves.
-
Decolorization (Optional): The hot solution has a dark, tarry color. A small amount of activated charcoal (approx. 1-2 g) is added to the boiling solution to adsorb colored polymeric impurities. The solution is held at reflux for an additional 5-10 minutes.
-
Hot Filtration: To remove the charcoal and any insoluble impurities, the hot solution is filtered quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: The clear, hot filtrate is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask is then placed in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation & Washing: The resulting crystals are collected by vacuum filtration using a Büchner funnel. The "filter cake" is washed with a small amount of ice-cold ethanol (2 x 25 mL) to remove any residual mother liquor clinging to the crystal surfaces.
-
Drying: The purified crystals are transferred to a watch glass and dried in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purity Analysis: The purity of the dried crystals is assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.[5][6]
Workflow for Recrystallization
Caption: Workflow for purification via recrystallization.
Flash Column Chromatography: Separation by Adsorption
Chromatography offers superior separation power for complex mixtures, especially when impurities have similar solubility profiles to the target compound. It works by passing a mixture through a stationary phase (e.g., silica gel), where compounds separate based on their differential adsorption and partitioning with a flowing mobile phase.
The Causality Behind the Choice: Quinolines are basic due to the lone pair of electrons on the nitrogen atom. Standard silica gel is acidic and can cause strong, irreversible binding or "streaking" of basic compounds, leading to poor separation and low recovery.[7] To counteract this, the silica gel must be "deactivated" or neutralized. This is expertly achieved by preparing the silica slurry in a mobile phase containing a small amount of a volatile base, such as triethylamine (Et₃N). The triethylamine neutralizes the acidic silanol groups, allowing the quinoline to travel through the column smoothly and separate based on polarity.[7]
Experimental Protocol: Flash Chromatography of 2-Methyl-6-nitroquinoline
-
TLC Analysis: A suitable mobile phase is determined using Thin-Layer Chromatography (TLC). A hexane/ethyl acetate system is tested. A ratio of 4:1 (Hexane:EtOAc) provides a target compound Rf value of ~0.3, with good separation from major impurities.
-
Column Packing: A slurry of silica gel (250 g) is prepared in the mobile phase (4:1 Hexane:EtOAc + 0.5% Et₃N). The slurry is carefully poured into a glass column and packed uniformly using gentle air pressure.[7] A thin layer of sand is added on top to protect the silica bed.
-
Sample Loading: The 50 g of crude material is dissolved in a minimal amount of dichloromethane. A small amount of silica gel (~50 g) is added to this solution, and the solvent is removed under reduced pressure to create a dry, free-flowing powder ("dry loading"). This technique prevents band broadening and improves separation.
-
Elution: The dry-loaded sample is carefully added to the top of the column. The column is eluted with the mobile phase, and fractions (50 mL each) are collected. The elution is monitored by TLC.
-
Fraction Pooling & Solvent Removal: Fractions containing the pure desired product are identified by TLC, combined, and the solvent is removed using a rotary evaporator.
-
Drying: The resulting solid is dried under high vacuum to remove residual solvents.
-
Purity Analysis: The purity of the final product is confirmed by HPLC.[8]
Workflow for Flash Column Chromatography```dot
Caption: Workflow for purification via vacuum distillation.
Liquid-Liquid Extraction: Leveraging Acidity and Basicity
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For quinolines, their inherent basicity provides a powerful chemical "handle" for purification via acid-base extraction. [9] The Causality Behind the Choice: The basic nitrogen of the quinoline ring can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral organic impurities and non-basic starting materials (like tars) will remain in the organic phase. The aqueous layer, now containing the purified quinoline salt, can be separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the salt, regenerating the quinoline free base, which is insoluble in water and can be extracted back into a fresh organic solvent. [4]This method is exceptionally effective for removing neutral or acidic impurities.
Experimental Protocol: Acid-Base Extraction of 2-Methyl-6-nitroquinoline
-
Dissolution: The 50 g of crude material is dissolved in 500 mL of an organic solvent like ethyl acetate in a 2 L separatory funnel.
-
Acidic Wash: 250 mL of 1 M hydrochloric acid (HCl) is added to the funnel. The funnel is stoppered, shaken vigorously for 1-2 minutes, and vented frequently. The layers are allowed to separate. The lower aqueous layer (containing the protonated quinoline) is drained into a clean flask. This step is repeated two more times (2 x 250 mL 1 M HCl).
-
Separation: The organic layer, now containing neutral impurities (tars), is discarded. The acidic aqueous extracts are combined.
-
Neutralization: The combined aqueous layers are cooled in an ice bath and slowly basified by adding 10 M sodium hydroxide (NaOH) with stirring until the pH is >10. The quinoline free base will precipitate or form an oil.
-
Back-Extraction: The basified mixture is transferred to a clean separatory funnel and extracted with fresh ethyl acetate (3 x 200 mL).
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield the purified product.
-
Purity Analysis: The final product's purity is assessed by HPLC.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Quantitative Efficacy Comparison
The table below summarizes the expected outcomes from applying each purification method to our 50 g case study sample of crude 2-methyl-6-nitroquinoline.
| Metric | Recrystallization | Flash Chromatography | Vacuum Distillation | Acid-Base Extraction |
| Final Purity (HPLC) | >99.8% | >99.5% | ~98.5% | ~99.0% |
| Typical Yield | 75-85% | 80-90% | 85-95% | 90-98% |
| Throughput | Low-Medium | Low | High | Medium-High |
| Solvent Consumption | Medium | High | Very Low | High |
| Key Impurities Removed | Most, esp. those with different solubility | Most, esp. those with different polarity | Non-volatile (tars), some volatile | Neutral & acidic impurities |
| Scalability | Good | Poor | Excellent | Excellent |
Conclusion: Selecting the Optimal Purification Strategy
There is no single "best" method for purifying quinoline intermediates; the optimal choice is dictated by the specific context of the project, including the scale, the nature of the impurities, the required level of purity, and available resources.
-
Recrystallization is the method of choice for achieving the highest possible purity for solid intermediates, making it ideal for final API polishing steps. [9][10]* Flash Column Chromatography offers unparalleled separation power for complex mixtures of similarly structured compounds but is often less practical and more costly at a large scale. [7][9]Its strength lies in discovery chemistry where small quantities of highly pure material are needed for initial screening.
-
Distillation is a workhorse for industrial-scale purification of liquid or low-melting point quinolines, efficiently removing non-volatile impurities with excellent throughput. [4][9]* Acid-Base Extraction is a highly efficient and scalable technique for performing an initial bulk purification, particularly effective at removing neutral and acidic impurities from the basic quinoline product. [9][11] A multi-step approach is often the most effective strategy. For instance, an initial purification by acid-base extraction or distillation to remove the bulk of impurities can be followed by a final recrystallization step to achieve the exacting purity standards required for drug development and clinical applications. By understanding the science behind each choice, researchers can design robust, efficient, and self-validating purification workflows for these critical chemical building blocks.
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Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. [Link]
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Synthesis of derivatives of quinoline. SciSpace. [Link]
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Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
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Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]
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HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Process for purification of quinoline yellow.
- The crystallization of quinoline.
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. [Link]
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Making quinoline - the Skraup synthesis. YouTube. [Link]
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A Comparative Guide to the Synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate: A Tale of Two Precursors
Introduction: In the landscape of pharmaceutical research and drug development, quinoline derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Among these, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a key intermediate, with its trifluoromethyl group imparting unique properties such as enhanced metabolic stability and binding affinity. This guide provides an in-depth, objective comparison of two synthetic routes to this valuable compound, each originating from a different precursor. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Route 1: The Established Pathway via Conrad-Limbach Condensation
The traditional and more established route to Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate employs a Conrad-Limbach-type reaction. This approach involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization to form the quinoline core.
Synthetic Strategy
This pathway commences with the reaction of 4-(trifluoromethyl)aniline with dimethyl 2-oxoglutaconate. The initial step is the formation of an enamine intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the desired quinoline scaffold.
Figure 1. Established synthetic pathway via Conrad-Limbach condensation.
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in toluene.
-
Add dimethyl 2-oxoglutaconate (1.1 eq.) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Place the crude enamine intermediate in a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250 °C for 30-60 minutes.[1]
-
Cool the reaction mixture and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
Mechanistic Insights
The Conrad-Limbach synthesis is a robust method for the formation of 4-hydroxyquinolines.[2][3] The initial condensation between the aniline and the β-ketoester is a standard enamine formation. The subsequent thermal cyclization is the critical step, requiring high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1] The choice of a high-boiling, inert solvent is crucial for achieving high yields in this step.[2]
Route 2: An Alternative Approach via Michael Addition
An alternative and potentially more convergent route involves a Michael addition of the aniline to an activated alkyne, followed by cyclization. This pathway offers the advantage of building the quinoline ring in a more controlled manner.
Synthetic Strategy
This route begins with the reaction of 4-(trifluoromethyl)aniline with dimethyl acetylenedicarboxylate (DMAD). This Michael addition reaction forms an enamine, which then undergoes a thermally induced cyclization to afford the target quinoline.
Figure 2. Alternative synthetic pathway via Michael addition.
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
Dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as methanol or acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
The crude enamine intermediate is heated in a high-boiling solvent like diphenyl ether or Dowtherm A at approximately 250 °C for 1-2 hours.
-
The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid is collected by filtration, washed with cold hexane, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Mechanistic Insights
The reaction of anilines with acetylenedicarboxylates is a well-established method for the synthesis of various heterocyclic systems. The initial step is a nucleophilic Michael-type addition of the aniline nitrogen to one of the electrophilic alkyne carbons of DMAD. The resulting enamine intermediate is in equilibrium with its tautomeric form. The subsequent thermal cyclization proceeds via an intramolecular electrophilic attack of one of the ester carbonyl carbons onto the ortho-position of the aniline ring, followed by elimination of methanol to afford the final 4-hydroxyquinoline product.
Performance Comparison: A Data-Driven Analysis
| Parameter | Route 1: Conrad-Limbach | Route 2: Michael Addition |
| Precursor Availability | 4-(Trifluoromethyl)aniline and dimethyl 2-oxoglutaconate are commercially available, though the latter can be less common. | 4-(Trifluoromethyl)aniline and dimethyl acetylenedicarboxylate (DMAD) are readily available commercial reagents. |
| Reaction Conditions | Requires high temperatures (up to 250 °C) for cyclization.[1] | Also requires high temperatures for cyclization, but the initial Michael addition is often performed at or below room temperature. |
| Typical Yield | Moderate to good (50-70%) | Generally good (60-85%) |
| Scalability | Scalable, but high-temperature cyclization can pose challenges on a large scale. | Readily scalable, with the initial addition being highly efficient. |
| Purification | Column chromatography is often necessary to remove byproducts from the high-temperature cyclization. | The intermediate is often clean, and the final product can sometimes be purified by recrystallization. |
| Safety Considerations | Use of high-boiling, flammable solvents requires careful handling. | Similar to Route 1, the use of high-boiling solvents for cyclization necessitates appropriate safety measures. |
Conclusion and Recommendations
Both the established Conrad-Limbach pathway and the alternative Michael addition route offer viable strategies for the synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
The Conrad-Limbach route is a classic and well-understood method. However, it may suffer from lower yields and the need for more rigorous purification due to the harsh conditions of the thermal cyclization.
The Michael addition route presents a more elegant and potentially higher-yielding alternative. The initial addition reaction is typically clean and efficient, and the subsequent cyclization can lead to a purer product. For researchers seeking a more streamlined and efficient synthesis, the Michael addition pathway is a highly recommended avenue to explore.
Ultimately, the choice of synthetic route will depend on the specific requirements of the laboratory, including precursor availability, scale of the reaction, and available equipment for high-temperature reactions. This guide provides the foundational knowledge and comparative data to assist in making that strategic decision.
References
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Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft1887 , 20 (1), 944–948. [Link]
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Chavan, N. D.; Shanmugavel, B.; Tamboli, Y.; Vijayakumar, V. A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ChemistrySelect2023 , 8 (1), e202203941. [Link]
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Chemistry lover. Conrad-limpach-knorr synthesis of Quinolone. YouTube, 27 July 2019. [Link]
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Al-Zahrani, K. M.; Al-Ghamdi, A. M. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances2020 , 10 (38), 22695-22719. [Link]
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Kalyana Sundar, J.; Natarajan, S.; Sarveswari, S.; Vijayakumar, V.; Suresh, J.; Nilantha Lakshman, P. L. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online2010 , 66 (1), o169. [Link]
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National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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El-Sayed, M. A.; Ali, O. M.; Abd-El-Gawad, M. M.; El-Gazzar, A. R. B. A. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure2022 , 1252, 132148. [Link]
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Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate represent a class of fluorinated heterocyclic compounds with significant potential. However, their unique chemical structures also demand a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate and its associated waste streams. The procedures outlined herein are synthesized from established safety protocols for handling halogenated aromatic compounds and regulatory standards for hazardous waste management.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its hazard profile from its structural components: a quinoline core, a trifluoromethyl group, and a methyl ester.
-
Quinoline Core: The basic quinoline structure is known to be harmful if swallowed or absorbed through the skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1] It is also toxic to aquatic life with long-lasting effects.[1]
-
Trifluoromethyl Group: The presence of the -CF3 group classifies this compound as a halogenated organic substance. Halogenated solvents and compounds require specific disposal routes and are often more costly and complex to manage than their non-halogenated counterparts.[2]
-
General Hazards: Structurally similar compounds, such as other trifluoromethylated quinolines, are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4][5]
Based on this analysis, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate must be treated as a hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a laboratory coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and decisive action is critical.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels. Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3] |
| Major Spill | Evacuate the laboratory and alert institutional safety personnel (e.g., Environmental Health & Safety). Do not attempt to clean it up without specialized training and equipment. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The core principle is waste segregation to prevent dangerous reactions and to ensure that waste streams are managed in the most efficient and compliant manner.
Diagram: Waste Segregation Decision Workflow
The following diagram illustrates the critical decision points for segregating waste related to Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
Caption: Decision tree for segregating waste streams at the point of generation.
Step 1: Select the Correct Waste Container
The choice of container is the first line of defense against leaks and reactions.
-
For Liquid Waste: Use a dedicated, leak-proof container, preferably made of High-Density Polyethylene (HDPE) or borosilicate glass, with a screw-top cap.[7] Polyethylene is generally resistant to a wide range of chemicals, but always check compatibility charts for the specific solvents used.[8][9][10] Do not use metal containers for any waste stream unless specifically approved, as they can corrode.[11]
-
For Solid Waste: Unused or waste solid Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, as well as spill cleanup materials, should be collected in a wide-mouth HDPE container or a double-lined, puncture-resistant bag specifically designated for solid chemical waste.
Step 2: Segregate Halogenated from Non-Halogenated Waste
This is the most critical step in laboratory waste management. Due to the trifluoromethyl group, all waste containing the target compound is classified as halogenated organic waste .[12]
-
DO: Create a dedicated "Halogenated Organic Waste" container for all solutions containing Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate.
-
DO NOT: Mix this waste with non-halogenated solvents like acetone, methanol, or hexane.[2] Mixing these streams complicates the disposal process, significantly increases costs, and can create a regulatory compliance issue.[2] Keep halogenated and non-halogenated waste streams separate at all times.[13]
Step 3: Label the Waste Container Correctly and Immediately
An unlabeled container is a significant safety hazard. As soon as the first drop of waste is added, the container must be labeled.[2]
Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical names of all constituents, including solvents. Do not use abbreviations or chemical formulas.
-
The approximate percentage of each constituent.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date the container was started (the "accumulation start date").
-
The name of the principal investigator and the laboratory location.
Step 4: Accumulate Waste Safely in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
Location: The SAA must be under the direct control of laboratory personnel.[11]
-
Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
-
Container Status: All waste containers must be kept tightly closed except when actively adding waste.[2][7]
-
Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[14]
Step 5: Arrange for Final Disposal
Once a waste container is full (filled to no more than 90% capacity to allow for expansion), it must be properly prepared for pickup.[11]
-
Finalize the Label: Ensure the hazardous waste tag is complete and accurate.
-
Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department.
-
Professional Disposal: EHS will then transport the waste to your institution's central accumulation facility, where it is manifested and handed over to a licensed hazardous waste disposal company.[15] This ensures the final treatment—typically high-temperature incineration for halogenated organic compounds—is conducted in compliance with all EPA and local regulations.[1]
Part 3: The Causality Behind the Protocol
Understanding why these procedures are in place reinforces their importance and builds a culture of safety and compliance.
-
Why Segregate Halogenated Waste? Halogenated compounds, when incinerated, can produce acidic gases (like hydrogen fluoride) that require specialized scrubbers in the incinerator's exhaust system. Disposing of them is a more complex and regulated process than for non-halogenated waste.[2][12]
-
Why Use Secondary Containment? Secondary containment is a failsafe. Should the primary waste container leak, the secondary bin prevents the hazardous material from spreading into the environment, causing a larger spill, or reacting with other stored chemicals.
-
Why Keep Containers Closed? Keeping containers sealed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting the health of researchers. It also prevents the accidental addition of incompatible chemicals and reduces the risk of a spill if the container is knocked over.[2]
-
Why Involve EHS? The Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle to grave."[11] Your institution's EHS department are the trained professionals who manage this compliance, ensuring that waste is correctly profiled, manifested, transported, and ultimately destroyed in a legally compliant and environmentally sound manner.[15][16]
By adhering to this comprehensive disposal plan, researchers can handle novel compounds like Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate with confidence, ensuring that their work advances science without compromising the safety of their colleagues or the integrity of the environment.
References
- Material Safety Data Sheet - Quinoline, 96%. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
- Safety Data Sheet - Angene Chemical. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805. (n.d.).
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Chemical and Hazardous Waste Guide. (2024). University of Oslo.
- Polyethylene Chemical Resistance Chart. (2004).
- Polyethylene-Chemical-Resistance-Chart.pdf. (1999). Houston Polytank.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024).
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- Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Tre
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
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- Polyethylene chemical resistance. (2005). Braskem.
- Halogenated Solvents in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
- Chemical resistance of high and low density polyethylene. (n.d.). Cipax.
- Chemicals Resistance Table Low Density and High Density Polyethylene. (1999). Hippo Plastique.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
